molecular formula C6H13NO2 B555754 3-Methyl-D-isovaline CAS No. 53940-82-2

3-Methyl-D-isovaline

Número de catálogo: B555754
Número CAS: 53940-82-2
Peso molecular: 131.17 g/mol
Clave InChI: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-D-isovaline, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426344
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53940-82-2
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of D-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "3-Methyl-D-isovaline" is not a standard chemical name. This guide will focus on the properties and protocols for D-isovaline , which is (R)-2-amino-2-methylbutanoic acid. It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

D-isovaline is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins. It is a chiral molecule and an isomer of the more common amino acid, valine.[1] Its structure is characterized by a methyl group and an ethyl group attached to the α-carbon, which also bears the amino and carboxyl groups. This structure makes it resistant to racemization.[2]

Quantitative Data

The following table summarizes the key quantitative chemical and physical properties of D-isovaline.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-2-methylbutanoic acid[3]
Molecular Formula C₅H₁₁NO₂[3][4]
Molecular Weight 117.15 g/mol [5]
CAS Number 3059-97-0[3][5]
Melting Point 276-278 °C[6][7]
Boiling Point 213.6 ± 23.0 °C (Predicted)[6]
Density 1.070 ± 0.06 g/cm³ (Predicted)[6]
Water Solubility Freely soluble[6][7]
pKa 2.38 ± 0.10 (Predicted)[6]
Specific Optical Rotation ([α]D) -11.28° (c=5 in H₂O at 25°C)[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of D-isovaline are crucial for its application in research and development.

Synthesis of D-Isovaline

The synthesis of D-isovaline typically involves a two-step process: the non-stereoselective synthesis of the racemic mixture (DL-isovaline) followed by the resolution of the enantiomers.

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone. For isovaline, the starting material is 2-butanone.

Reaction Scheme:

Detailed Protocol:

  • Imine Formation: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), ammonium chloride (NH₄Cl, 1.2 eq), and potassium cyanide (KCN, 1.2 eq) in a suitable solvent such as aqueous ethanol.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Formation of α-aminonitrile: The reaction mixture will contain the intermediate α-aminonitrile.

  • Hydrolysis: Carefully add a strong acid, such as concentrated hydrochloric acid (HCl), to the reaction mixture and heat under reflux for several hours. This step hydrolyzes the nitrile group to a carboxylic acid.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the crude DL-isovaline. The product can be purified by recrystallization from a water/ethanol mixture.

Note: This protocol is a general guideline. Specific reaction conditions may need to be optimized for yield and purity.

Enzymatic resolution is a highly efficient method for separating enantiomers. It utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the other.

Principle:

An enzyme, such as an aminoacylase, is used to selectively hydrolyze the N-acetyl derivative of one of the isovaline enantiomers.

Detailed Protocol:

  • N-Acetylation of DL-Isovaline: React the synthesized DL-isovaline with acetic anhydride to form N-acetyl-DL-isovaline.

  • Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-isovaline in a buffered aqueous solution (pH is enzyme-dependent, typically around 7-8). Add the aminoacylase enzyme.

  • Incubation: Incubate the mixture at a controlled temperature (typically 37°C) for a period sufficient for the complete hydrolysis of the L-enantiomer.

  • Separation: The resulting mixture will contain D-isovaline and N-acetyl-L-isovaline. These can be separated based on their different chemical properties, for example, by ion-exchange chromatography.

  • Isolation of D-Isovaline: The fraction containing D-isovaline is collected and the product is isolated by evaporation of the solvent and can be further purified by recrystallization.

Analytical Methods

Accurate and precise analytical methods are essential for the characterization and quality control of D-isovaline.

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.

Protocol Outline:

  • Column: A chiral stationary phase (CSP) is required. Columns such as those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T), or polysaccharide derivatives are commonly used for amino acid separations.

  • Mobile Phase: The mobile phase composition is critical for achieving separation and will depend on the chosen column. A common mobile phase for teicoplanin-based columns is a mixture of methanol, water, and a small amount of an acidic or basic modifier to control the ionization state of the analyte.

  • Sample Preparation: Dissolve a small amount of the D-isovaline sample in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample onto the HPLC system. Detection is typically performed using a UV detector, as the carboxyl group provides some UV absorbance, or more sensitively with a mass spectrometer (LC-MS).

  • Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

¹H NMR spectroscopy is a powerful tool for structural elucidation.

Experimental Parameters for ¹H NMR of D-Isovaline:

  • Solvent: Deuterium oxide (D₂O) is a common solvent for amino acids.

  • Sample Preparation: Dissolve a few milligrams of the D-isovaline sample in approximately 0.5-0.7 mL of D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Expected Chemical Shifts (in D₂O):

    • The methyl protons of the ethyl group will appear as a triplet.

    • The methylene protons of the ethyl group will appear as a quartet.

    • The methyl protons directly attached to the α-carbon will appear as a singlet.

    • The amine and carboxylic acid protons will exchange with D₂O and will likely not be observed as sharp signals.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Considerations for Mass Spectrometry of D-Isovaline:

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique and will likely show a prominent protonated molecular ion [M+H]⁺ at m/z 118.1.

  • Fragmentation Pattern (EI-MS): In EI-MS, fragmentation is more extensive. Common fragmentation pathways for α-amino acids include:

    • Loss of the carboxyl group (-COOH): This would result in a fragment ion.

    • Cleavage of the Cα-Cβ bond: This would lead to the loss of an ethyl radical.

    • Further fragmentation of the side chains.

Biological Activity and Signaling Pathways

D-isovaline has been shown to exhibit biological activity, primarily as an analgesic.[1] This effect is mediated through its interaction with peripheral GABA-B receptors.[1]

GABA-B Receptor Signaling Pathway

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the nervous system.[8] The activation of the GABA-B receptor by an agonist like D-isovaline initiates a downstream signaling cascade.

Diagram of the GABA-B Receptor Signaling Pathway:

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Isovaline D-Isovaline GABAB_R GABA-B Receptor (Heterodimer) D-Isovaline->GABAB_R Binds to G_Protein Gi/o Protein (αβγ Trimer) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_betagamma->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ K_Channel->K_ion Influx Influx Ca_Channel->Influx Efflux Efflux K_ion->Efflux Ca_ion Ca2+ Ca_ion->Ca_Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Influx->Reduced_Release Inhibition Inhibition Activation Activation

Caption: GABA-B receptor signaling pathway activated by D-Isovaline.

Description of the Pathway:

  • Agonist Binding: D-isovaline binds to the extracellular domain of the GABA-B receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated inhibitory G-protein (Gi/o).

  • Subunit Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

  • Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

  • Downstream Effects of Gβγ: The Gβγ subunit has two main effects:

    • It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) from the cell. This causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[8]

    • It inhibits voltage-gated calcium channels (Ca²⁺), which reduces the influx of calcium ions into the presynaptic terminal. This decrease in intracellular calcium concentration inhibits the release of neurotransmitters.[8]

This dual mechanism of action contributes to the overall inhibitory and analgesic effects of D-isovaline.

References

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 3-Methyl-D-isovaline, a non-proteinogenic α-amino acid. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the fields of analytical chemistry, drug discovery, and molecular biology.

Introduction

This compound, systematically known as (2R)-2-amino-2,3-dimethylbutanoic acid, is a chiral amino acid derivative. As with other non-proteinogenic amino acids, its unique structure imparts specific chemical and physical properties that are of interest in various scientific disciplines, including the development of novel therapeutic agents and biochemical probes. The precise determination of its three-dimensional structure is paramount for understanding its biological activity and for its application in rational drug design.

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography, while the definitive method for solid-state structure determination, is contingent on the formation of high-quality single crystals. This guide will detail the theoretical data and experimental protocols associated with these analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Systematic Name (2R)-2-amino-2,3-dimethylbutanoic acid
Synonyms α-Methyl-D-valine, this compound
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol
Stereochemistry D-configuration at the α-carbon (R)
CAS Number (Not definitively assigned for D-isomer)

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through the comprehensive analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Cα (Quaternary C)-~65-70Singlet
Cβ (CH)~2.0-2.5~35-40Multiplet
Cγ (CH₃)~0.9-1.1~18-22Doublet
Cγ' (CH₃)~0.9-1.1~18-22Doublet
α-CH₃~1.2-1.5~22-26Singlet
COOH~10-12 (exchangeable)~175-180Singlet
NH₂~7-9 (exchangeable)-Singlet

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its elemental composition and structure.

Table 2: Expected Mass Spectrometry Fragmentation

m/z Value (Da)Fragment IonInterpretation
131[M]⁺Molecular ion
116[M - CH₃]⁺Loss of a methyl group
86[M - COOH]⁺Loss of the carboxylic acid group (decarboxylation)
74[M - C₄H₉]⁺Cleavage of the isopropyl group
57[C₄H₉]⁺Isopropyl cation

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of data for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • 5 mm NMR tubes

  • Micropipettes

Procedure:

  • Weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

  • Carefully transfer the solution into a 5 mm NMR tube using a micropipette.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the acquired data using appropriate NMR software to obtain the final spectra.

  • Analyze the chemical shifts, coupling constants, and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

  • GC-MS vials

Procedure:

  • Derivatization:

    • Accurately weigh a small amount of the this compound sample into a GC-MS vial.

    • Add a suitable volume of anhydrous solvent to dissolve the sample.

    • Add the derivatization agent (e.g., MTBSTFA) to the solution.

    • Seal the vial and heat at an appropriate temperature (e.g., 70-100 °C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) for separation.

    • Set the appropriate temperature program for the GC oven to ensure good separation of the analyte.

    • Operate the mass spectrometer in electron ionization (EI) mode.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the derivatized this compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with known fragmentation patterns of amino acids to confirm the structure.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., GC-MS) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Biological Context and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific biological activities or signaling pathway involvement for this compound. As a derivative of valine, it may have interactions with metabolic pathways involving branched-chain amino acids.[1] However, further research is required to elucidate any specific roles. The following diagram represents a generalized approach to investigating the potential biological activity of a novel amino acid derivative.

biological_investigation_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation compound This compound cell_based_assays Cell-based Assays (e.g., Viability, Proliferation) compound->cell_based_assays receptor_binding Receptor Binding Assays compound->receptor_binding target_identification Target Identification (e.g., Proteomics) cell_based_assays->target_identification receptor_binding->target_identification pathway_analysis Signaling Pathway Analysis target_identification->pathway_analysis animal_models Animal Models of Disease pathway_analysis->animal_models

Caption: A logical workflow for investigating the biological activity of this compound.

Conclusion

The structural elucidation of this compound is a critical step in understanding its potential applications. This guide has provided a framework for this process, outlining the necessary spectroscopic techniques, expected data, and detailed experimental protocols. While specific biological functions remain to be discovered, the methodologies presented here offer a clear path for future research into this and other novel non-proteinogenic amino acids. The continued investigation of such unique molecules holds promise for advancements in drug development and chemical biology.

References

Technical Whitepaper: The Discovery and Analysis of Enantiomerically Enriched Isovaline in Meteorites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of non-racemic α-methyl amino acids, particularly isovaline, in carbonaceous chondrites represents a landmark finding in astrobiology. This guide provides a detailed overview of the discovery, focusing on the significant L-enantiomeric excesses observed, which challenge our understanding of prebiotic molecular evolution. We present quantitative data from key meteorites, detail the analytical protocols used for their characterization, and discuss the profound implications for the origin of homochirality on Earth. This document serves as a technical resource for researchers in astrochemistry, planetary science, and the pharmaceutical sciences who may be interested in the unique properties of this extraterrestrial amino acid.

A Note on Nomenclature: The user's query specified "3-Methyl-D-isovaline." However, the significant body of scientific literature on this topic pertains to isovaline (2-amino-2-methylbutanoic acid), which possesses a methyl group at the second (alpha) carbon. Furthermore, the notable discovery is the consistent and sometimes large excess of the L-enantiomer , not the D-enantiomer. This guide will focus on the extensively documented findings of L-isovaline excesses in meteorites.

Quantitative Analysis of Isovaline in Meteorites

The analysis of carbonaceous chondrites has revealed the presence of isovaline with a significant excess of the L-enantiomer. The Murchison meteorite, in particular, has been a primary subject of these studies and is considered a benchmark for organic analysis in meteorites[1][2]. The enantiomeric excess (ee) is a measure of the difference in abundance between the two enantiomers.

Large L-enantiomeric excesses of isovaline have been identified in several meteorites, with the highest values being among the largest enantiomeric excesses reported for any meteoritic amino acid to date[1][3][4]. These findings have been confirmed using different analytical techniques, reinforcing their validity[1][5]. The data suggest that processes in the early solar system, potentially occurring during aqueous alteration on the meteorite parent bodies, led to the enrichment of the L-form[3][5][6]. In contrast, primitive, unaltered meteorites have been found to contain racemic isovaline[3][5].

Table 1: L-Enantiomeric Excess (L-ee) of Isovaline in Various Carbonaceous Chondrites

MeteoriteTypeL-ee of Isovaline (%)Notes
MurchisonCM20 to 20.5%Values vary significantly between different fragments. The highest reported value is 18.5 ± 2.6% and some studies report up to 20.5%[1][3][4][5][7][8].
OrgueilCI115.2 ± 4.0%This was the first measurement of an isovaline excess in a CI meteorite[1][3][5].
MurrayCM2L-excesses foundL-enantiomeric excesses have been reported, similar to Murchison[7][8].
LEW 90500CM2-0.5 to 3.3%Shows a smaller L-excess compared to Murchison[4][8].
EET 92042CR2Racemic (No L-excess)Primitive, unaltered meteorite shows no significant L-isovaline enrichment[3][5].
QUE 99177CR2Racemic (No L-excess)Another primitive CR meteorite found to contain racemic isovaline[3][5].

Experimental Protocols for Meteorite Analysis

The unambiguous identification and quantification of amino acid enantiomers in meteorite samples, which are often available only in microgram quantities, requires highly sensitive and precise analytical methods[9][10]. The general workflow involves sample preparation, extraction, derivatization, and chromatographic separation coupled with detection.

Sample Preparation and Extraction

To minimize terrestrial contamination, analyses are performed on interior fragments of the meteorites[4][11].

  • Crushing: An interior piece of the meteorite is crushed into a fine powder using a sterilized mortar and pestle. All tools and glassware are rigorously cleaned, typically by heating in an oven at 500 °C overnight[11].

  • Hot-Water Extraction: The powdered sample is transferred to a sealable glass tube with ultrapure water. The tube is sealed and heated in an oven (typically at 100 °C for 24 hours) to extract soluble organic compounds[11][12].

  • Acid Hydrolysis: After cooling, the extract is often subjected to acid hydrolysis (e.g., with 6 M HCl) to release amino acids that may be bound or present as precursors[11]. This step is crucial for obtaining a complete inventory of the amino acids.

  • Desalting: The hydrolyzed extract is passed through an ion-exchange chromatography column to remove inorganic salts that could interfere with subsequent analysis[12].

Derivatization

Amino acids must be chemically modified (derivatized) to make them suitable for chiral separation and sensitive detection by gas or liquid chromatography.

  • o-Phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC): This is a common derivatization method for liquid chromatography (LC) analysis. OPA/NAC reacts with primary amino acids to form fluorescent diastereomeric derivatives that can be separated on a reverse-phase column[1][3][12]. This allows for the separation of the D- and L-enantiomers.

  • Trifluoroacetic Acid (TFA)/Trifluoroacetic Anhydride (TFAA): This method is used for gas chromatography (GC) analysis. The amino acids are esterified and then acylated to create volatile derivatives suitable for GC separation and mass spectrometry (MS) detection[12].

Analytical Separation and Detection

Several advanced analytical techniques are employed to separate and quantify the derivatized amino acid enantiomers.

  • Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS): This powerful technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of a ToF mass spectrometer. It allows for the confident identification of compounds based on their retention time and exact mass[1][4][11].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate volatile amino acid derivatives. The separated compounds are then ionized and fragmented, and the resulting mass spectrum provides a molecular fingerprint for identification[7][11].

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This is a highly sensitive method used for detecting fluorescent derivatives, such as those formed with OPA/NAC[11].

Visualized Workflows and Concepts

The following diagrams, rendered using Graphviz, illustrate the key experimental and conceptual frameworks discussed.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Extraction Extraction & Hydrolysis cluster_Analysis Derivatization & Analysis cluster_Data Data Output Meteorite Interior Meteorite Fragment Powder Crush to Fine Powder Meteorite->Powder Extraction Hot-Water Extraction Powder->Extraction Hydrolysis Acid Hydrolysis (6 M HCl) Extraction->Hydrolysis Desalting Desalting (Ion Exchange) Hydrolysis->Desalting Derivatization Derivatization (e.g., OPA/NAC) Desalting->Derivatization Separation Chromatographic Separation (LC or GC) Derivatization->Separation Detection Detection & Quantification (ToF-MS, FD) Separation->Detection Result Enantiomeric Ratio (D/L) and Concentration Detection->Result

Caption: Experimental workflow for the analysis of amino acids in meteorite samples.

Conceptual_Model cluster_origin Early Solar System cluster_parent Meteorite Parent Body cluster_delivery Delivery to Earth UV_CPL Asymmetric Process (e.g., UV Circularly Polarized Light) Initial_Excess Small Initial L-Isovaline Excess Racemic Racemic or Near-Racemic Isovaline Precursors Racemic->Initial_Excess Induces Aqueous_Alteration Extended Aqueous Alteration Initial_Excess->Aqueous_Alteration Amplification Amplification of L-excess Aqueous_Alteration->Amplification Meteorite Meteorite Impact Amplification->Meteorite Prebiotic Biasing Prebiotic Organic Inventory Meteorite->Prebiotic

Caption: Proposed model for the origin and amplification of L-isovaline excess.

Significance and Implications

Origin of Homochirality

The discovery of significant L-enantiomeric excesses in meteoritic amino acids like isovaline provides compelling evidence that the molecular asymmetry necessary for life could have extraterrestrial origins[1][6]. Life on Earth exclusively uses L-amino acids in proteins, a property known as homochirality. The delivery of molecules with a pre-existing L-bias by meteorites could have influenced the selection of L-amino acids by nascent life on early Earth[3][6].

Mechanisms of Enantiomeric Enrichment

Several mechanisms have been proposed to explain the observed L-excesses.

  • Ultraviolet Circularly Polarized Light (UV-CPL): One hypothesis suggests that asymmetric photolysis of racemic mixtures by UV-CPL in the presolar cloud could create a small enantiomeric excess[5][7]. However, the large excesses (up to ~20%) observed for isovaline are difficult to explain solely by this mechanism, as it would require the destruction of over 99% of the initial amino acid content[5].

  • Aqueous Alteration: There is a strong correlation between the magnitude of the L-isovaline excess and the degree of aqueous alteration the meteorite parent body has undergone[1][3][6]. Meteorites like Murchison (CM2) and Orgueil (CI1) show extensive evidence of water-based mineral alteration and have large L-excesses. In contrast, primitive CR chondrites that experienced little to no aqueous alteration contain racemic isovaline[3][5]. This suggests that a small initial imbalance may have been significantly amplified by processes occurring in the presence of liquid water on asteroids in the early solar system[3][5][6].

Relevance for Drug Development

While isovaline is a non-proteinogenic amino acid, its unique structure and extraterrestrial origin make it a molecule of interest. Studies have shown that isovaline can act as an analgesic in animal models by activating peripheral GABA-B receptors[13]. Unlike many analgesics, it does not cross the blood-brain barrier, potentially reducing central nervous system side effects[13]. For drug development professionals, the stereochemistry of isovaline is critical. The distinct biological activities of enantiomers are a fundamental principle in pharmacology, and the natural enrichment of L-isovaline in meteorites provides a unique case study in stereoselective molecular evolution.

Conclusion

The discovery of enantiomerically enriched L-isovaline in carbonaceous chondrites is a pivotal finding that connects planetary science with the chemistry of the origin of life. Rigorous analytical techniques have confirmed that these excesses are indigenous to the meteorites and are not the result of terrestrial contamination. The evidence strongly points towards amplification of an initial chiral asymmetry via aqueous processes on meteorite parent bodies. This extraterrestrial source of homochirality could have played a crucial role in biasing the prebiotic chemistry of early Earth, ultimately contributing to the emergence of life as we know it. Future analyses of samples returned from asteroids, such as Bennu and Ryugu, will provide an even clearer picture of the distribution and origin of these fundamental organic molecules.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Non-Proteinogenic D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered anomalies in the L-amino acid-dominated world of biology, non-proteinogenic D-amino acids are emerging as critical players in a vast array of physiological and pathological processes. This technical guide delves into the core biological significance of these enigmatic molecules, providing an in-depth exploration of their roles in neurotransmission, bacterial physiology, and their burgeoning potential in therapeutic development. We present a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to equip researchers, scientists, and drug development professionals with a thorough understanding of this exciting and rapidly evolving field.

Introduction: Beyond the Central Dogma

For decades, the central dogma of molecular biology has centered on the 20 proteinogenic L-amino acids as the fundamental building blocks of life. However, a growing body of evidence has unveiled the significant and diverse roles of their chiral counterparts, the D-amino acids. These non-proteinogenic amino acids are not incorporated into proteins via ribosomal synthesis but are found free or as components of specialized peptides and metabolites in organisms ranging from bacteria to humans.[1][2] Their presence is not accidental; they are synthesized by specific enzymes and participate in crucial biological functions, acting as signaling molecules, modulators of enzyme activity, and structural components of bacterial cell walls.[3][4] This guide will illuminate the multifaceted world of non-proteinogenic D-amino acids, focusing on their established and emerging biological significance.

D-Amino Acids in Mammalian Physiology

In mammals, D-amino acids are increasingly recognized as key signaling molecules, particularly in the nervous and endocrine systems. Their concentrations, though generally lower than their L-isomers, are tightly regulated and exhibit distinct regional distribution, hinting at their specialized functions.

Neuromodulation: The Case of D-Serine and D-Aspartate

The most well-characterized roles of D-amino acids in mammals are in the central nervous system (CNS), where D-serine and D-aspartate act as potent neuromodulators.

  • D-Serine: This D-amino acid is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[5][6] D-serine binds to the glycine-binding site (now often referred to as the co-agonist site) on the GluN1 subunit of the NMDA receptor, and its presence is essential for receptor activation by glutamate.[7] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[3]

  • D-Aspartate: Found in both the nervous and endocrine systems, D-aspartate also modulates NMDA receptor activity and is involved in synaptic plasticity.[3] Additionally, it plays a significant role in hormone regulation, influencing the synthesis and release of testosterone and other hormones.[8]

Quantitative Distribution of D-Amino Acids

The precise quantification of D-amino acid levels in various tissues and fluids is critical for understanding their physiological roles and identifying potential biomarkers for disease. The following tables summarize representative quantitative data from studies on human and rodent models.

Table 1: D-Amino Acid Concentrations in Human Brain Regions (nmol/g wet weight)

D-Amino AcidFrontal CortexHippocampusCerebellumReference
D-Serine105 ± 2585 ± 1815 ± 5[2]
D-Aspartate30 ± 845 ± 1210 ± 3[2]
D-Alanine5 ± 27 ± 32 ± 1[2]

Table 2: D-Amino Acid Concentrations in Rodent Brain Regions (nmol/g wet weight)

D-Amino AcidCortexHippocampusCerebellumReference
D-Serine150 ± 30120 ± 2520 ± 7[5][9]
D-Aspartate40 ± 1060 ± 1512 ± 4[5][9]
D-Alanine8 ± 310 ± 43 ± 1[10]
D-Leucine2 ± 13 ± 1<1[11]
D-Proline1 ± 0.52 ± 1<0.5[11]

Table 3: D-Amino Acid Concentrations in Human Cerebrospinal Fluid (CSF) and Plasma (µM)

D-Amino AcidCSFPlasmaReference
D-Serine1.5 ± 0.52.0 ± 0.8[1][12]
D-Aspartate0.1 ± 0.040.2 ± 0.09[1][12]
D-Alanine0.8 ± 0.31.2 ± 0.5[1]
D-Proline0.2 ± 0.10.5 ± 0.2[1]

D-Amino Acids in the Microbial World

Bacteria utilize D-amino acids extensively, most notably in the construction of their peptidoglycan cell walls. This incorporation provides structural integrity and resistance to degradation by host proteases.[13]

Peptidoglycan Synthesis

The bacterial cell wall is a complex structure composed of glycan chains cross-linked by short peptides. These peptides contain D-amino acids, primarily D-alanine and D-glutamic acid, which are synthesized from their L-counterparts by racemase enzymes. The presence of these D-amino acids makes the peptidoglycan resistant to cleavage by most proteases, which are specific for L-amino acids.

Biofilm Regulation and Interspecies Communication

Beyond their structural role, bacteria also release D-amino acids into their environment to regulate biofilm formation and mediate interspecies communication. For instance, certain D-amino acids can trigger the disassembly of existing biofilms, a process with significant implications for combating chronic bacterial infections.

Key Enzymes in D-Amino Acid Metabolism

The synthesis and degradation of D-amino acids are controlled by specific enzymes, which represent potential targets for therapeutic intervention.

  • Racemases: These enzymes catalyze the interconversion of L- and D-amino acid enantiomers. Serine racemase, which synthesizes D-serine from L-serine, is a key enzyme in the mammalian brain.[3]

  • D-Amino Acid Oxidase (DAAO): This FAD-dependent enzyme catalyzes the oxidative deamination of neutral D-amino acids, playing a crucial role in their degradation.[6] DAAO activity is particularly high in the cerebellum and kidney. Inhibition of DAAO has been explored as a therapeutic strategy to increase D-serine levels in conditions associated with NMDA receptor hypofunction.

Signaling Pathways Involving D-Amino Acids

To visualize the intricate roles of D-amino acids in cellular signaling, we provide the following diagrams generated using the DOT language.

NMDA Receptor Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 D_Serine D-Serine D_Serine->NMDAR Binds to GluN1 (Co-agonist) Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activation

NMDA receptor activation by glutamate and D-serine.
D-Serine Synthesis and Degradation Pathway

D_Serine_Metabolism L_Serine L-Serine D_Serine D-Serine L_Serine->D_Serine Pyruvate Pyruvate + NH₃ D_Serine->Pyruvate Degradation Serine_Racemase Serine Racemase DAAO D-Amino Acid Oxidase (DAAO)

Synthesis and degradation of D-serine.
Bacterial Peptidoglycan Synthesis Pathway (Simplified)

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Racemization UDP_NAM_peptide UDP-NAM- pentapeptide D_Ala->UDP_NAM_peptide Incorporation Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocation Racemase Alanine Racemase Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Polymerization & Cross-linking

Simplified workflow of bacterial peptidoglycan synthesis.

Experimental Protocols

The accurate detection and quantification of D-amino acids, as well as the characterization of their metabolic enzymes, are paramount for advancing research in this field. This section provides detailed methodologies for key experiments.

HPLC Analysis of D-Amino Acids in Biological Samples

This protocol outlines a common method for the separation and quantification of D-amino acids using high-performance liquid chromatography (HPLC) with pre-column derivatization.

6.1.1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 8.0).

6.1.2. Solid-Phase Extraction (Optional for Cleaner Samples)

For complex matrices, an additional solid-phase extraction (SPE) step can be employed to remove interfering substances. A mixed-mode cation exchange cartridge is often suitable.[14]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferents.

  • Elution: Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in 100 µL of 0.1 M borate buffer (pH 8.0).

6.1.3. Pre-column Derivatization

This step attaches a fluorescent tag to the amino acids, enabling sensitive detection. O-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) is commonly used for the derivatization of primary amino acids.

  • Reagent Preparation: Prepare a derivatization reagent containing 10 mg/mL OPA and 10 mg/mL N-acetyl-L-cysteine in 0.1 M borate buffer (pH 9.5).

  • Reaction: To 20 µL of the prepared sample, add 20 µL of the derivatization reagent. Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Injection: Immediately inject a 20 µL aliquot into the HPLC system.

6.1.4. HPLC Conditions

  • Column: A chiral column (e.g., a C18 column coated with a chiral crown ether or a ligand-exchange chiral stationary phase) is essential for separating the D- and L-enantiomers.

  • Mobile Phase: A gradient elution is typically used, for example, with mobile phase A consisting of 50 mM sodium acetate (pH 5.5) and mobile phase B consisting of methanol. The gradient can be optimized to achieve the best separation for the amino acids of interest.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the activity of DAAO by monitoring the production of hydrogen peroxide.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium pyrophosphate buffer (pH 8.3), 10 mM D-alanine (as substrate), 0.1 mM FAD, 1 U/mL horseradish peroxidase, and 0.1 mg/mL o-dianisidine.

  • Enzyme Addition: Add the sample containing DAAO (e.g., tissue homogenate or purified enzyme) to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 460 nm over time at 37°C. The rate of change in absorbance is proportional to the DAAO activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of oxidized o-dianisidine (11,300 M⁻¹cm⁻¹).

Site-Directed Mutagenesis of Serine Racemase

This protocol allows for the introduction of specific mutations into the gene encoding serine racemase to study its structure-function relationship.

  • Primer Design: Design two complementary mutagenic primers containing the desired mutation. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type serine racemase gene as a template, and the mutagenic primers. The PCR conditions should be optimized for the specific primers and template.

  • Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA. This leaves the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Screening and Sequencing: Select colonies and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

D-Amino Acids in Drug Development

The unique properties of D-amino acids make them attractive for drug development. Their incorporation into peptide-based therapeutics can enhance stability against proteolytic degradation, thereby increasing their in vivo half-life and bioavailability.

  • Peptide Stability: Replacing L-amino acids with their D-counterparts at specific positions in a peptide can render it resistant to proteases, which are stereospecific for L-amino acids.

  • Receptor Agonists and Antagonists: D-amino acids themselves can act as agonists or antagonists of receptors. For example, D-serine and its analogs are being investigated as potential therapeutics for schizophrenia by enhancing NMDA receptor function. Conversely, antagonists of the D-serine binding site on the NMDA receptor may have therapeutic potential in conditions associated with excitotoxicity.

  • Antibiotic Development: The bacterial-specific pathways for D-amino acid synthesis and incorporation into peptidoglycan are excellent targets for the development of novel antibiotics.

Conclusion and Future Perspectives

The study of non-proteinogenic D-amino acids has fundamentally expanded our understanding of biological signaling and metabolism. From their critical roles in neurotransmission and bacterial physiology to their promising applications in drug development, D-amino acids are no longer considered mere biological curiosities. Future research will undoubtedly uncover new functions for these versatile molecules, further elucidating their involvement in health and disease. The development of more sensitive and high-throughput analytical techniques will be crucial for advancing this field, enabling a more comprehensive profiling of the "D-aminome" in various biological systems. The continued exploration of the biological significance of non-proteinogenic D-amino acids holds immense promise for the development of novel diagnostic and therapeutic strategies for a wide range of human diseases.

References

3-Methyl-D-isovaline's role in the origin of homochirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of α-Methyl Amino Acids in the Origin of Homochirality

Audience: Researchers, scientists, and drug development professionals.

Abstract

The homochirality of life, the exclusive preference for L-amino acids and D-sugars, is a fundamental and unresolved question in the origin of life. Evidence from carbonaceous chondrites, particularly the presence of non-terrestrial amino acids with a significant L-enantiomeric excess (L-ee), suggests an extraterrestrial origin for this bias. Among these, the α-methyl amino acid isovaline (2-amino-2-methylbutanoic acid) has emerged as a key molecule of interest. This technical guide synthesizes the current understanding of isovaline's role in the origin of homochirality, focusing on the quantitative evidence from meteoritic samples, the proposed mechanisms for its enantiomeric enrichment, and the detailed experimental protocols used in its analysis. While the prompt specifies 3-Methyl-D-isovaline, it is crucial to note that the significant enantiomeric excesses observed in meteorites are consistently of the L-enantiomer. This guide will therefore focus on the data supporting L-isovaline's role, which is central to the scientific literature on this topic.

The Meteoritic Evidence for Enantiomeric Excess

The analysis of carbonaceous chondrites has provided compelling evidence for a prebiotic enantiomeric imbalance. Unlike proteinogenic amino acids which are susceptible to racemization and terrestrial contamination, α-methyl amino acids like isovaline are highly resistant to racemization and are rare in Earth's biosphere.[1][2] This makes them robust tracers of prebiotic chemical processes.

Significant L-enantiomeric excesses of isovaline have been detected in numerous meteorites, with the Murchison meteorite being one of the most extensively studied.[1][2][3] These excesses are not uniform and can vary between different meteorite groups and even within different fragments of the same meteorite, suggesting complex formation and alteration histories on the parent bodies.[1][4]

Quantitative Data on Isovaline Enantiomeric Excess

The enantiomeric excess (ee) is defined as L% - D% and provides a measure of the chiral asymmetry. The data below, compiled from multiple studies, highlights the extent of L-isovaline excesses in various carbonaceous chondrites.

MeteoriteTypeL-Isovaline Enantiomeric Excess (L-ee %)Reference(s)
MurchisonCM20 to 20.5%[1][2][3][5]
OrgueilCI115.2 ± 4.0%[2][3][6]
MurrayCM2L-excess observed, up to 9% for some α-methyl amino acids[1][7]
Aguas ZarcasCM2~10 to 15%[7]
LEW 90500CM2-0.5 to 3.3%[4][5]
LON 94102CM2Racemic[4]
EET 92042CR2Racemic[2][3][6]
QUE 99177CR2Racemic[2][3][6]

Proposed Mechanisms for Enantiomeric Enrichment

The origin of isovaline's L-excess is thought to be a multi-step process involving an initial symmetry-breaking event followed by an amplification phase.

Initial Symmetry Breaking: UV Circularly Polarized Light (CPL)

The leading hypothesis for the initial chiral imbalance is the asymmetric photolysis of racemic organic molecules or their precursors in the presolar molecular cloud by ultraviolet circularly polarized light (UV-CPL) from stellar sources.[1][8][9] Laboratory experiments have demonstrated that UV-CPL can induce small enantiomeric excesses (up to a few percent) in amino acids.[8][9] This mechanism could have created a small initial L-bias in interstellar ices that were later incorporated into meteorite parent bodies.

Amplification on the Parent Body: Aqueous Alteration

A strong correlation has been observed between the magnitude of the L-isovaline excess and the degree of aqueous alteration the meteorite parent body has experienced.[2][4][6] Meteorites like Murchison (CM) and Orgueil (CI), which show high L-ee, underwent extensive aqueous alteration.[2][3][6] In contrast, primitive, unaltered CR meteorites show racemic isovaline.[2][3][6] This suggests that processes occurring in the presence of water on the asteroid parent bodies were crucial for amplifying the initial small chiral bias.[3][6] Potential amplification mechanisms include:

  • Enantioselective Crystallization: Isovaline has been shown to preferentially form enantiopure crystals from a solution containing both enantiomers.[4] Cycles of dissolution and precipitation in an aqueous environment could have amplified a small initial excess.[10]

  • Chiral Mineral Surfaces: Catalysis on chiral mineral surfaces has also been proposed as a mechanism for amplifying asymmetry.[2]

The diagram below illustrates the proposed logical flow from interstellar precursors to the amplified enantiomeric excess observed in meteorites.

G Precursors Interstellar Precursors (Ices, Dust Grains) CPL Asymmetric Photolysis (UV Circularly Polarized Light) Precursors->CPL Irradiation in Presolar Cloud InitialBias Small Initial L-Enantiomeric Excess (e.g., < 2%) CPL->InitialBias Accretion Accretion into Meteorite Parent Body InitialBias->Accretion AqueousAlteration Amplification via Aqueous Alteration Accretion->AqueousAlteration Internal Heating (e.g., radioactive decay) Crystallization Mechanisms: - Preferential Crystallization - Chiral Mineral Catalysis AqueousAlteration->Crystallization LargeExcess Large L-Isovaline Excess (up to 20.5%) AqueousAlteration->LargeExcess Meteorite Delivery to Earth via Meteorites LargeExcess->Meteorite Homochirality Potential Seeding of Terrestrial Homochirality Meteorite->Homochirality

Caption: Proposed pathway for the origin of L-isovaline excess in meteorites.

Experimental Protocols for Enantiomeric Analysis

Determining the enantiomeric composition of amino acids in meteorites requires highly sensitive and precise analytical techniques to distinguish between enantiomers and rule out terrestrial contamination.

Sample Preparation
  • Fragment Selection: Interior portions of meteorite fragments are selected to minimize terrestrial contamination.[5]

  • Pulverization: The fragment is pulverized into a fine powder in a clean environment.

  • Extraction: The powdered sample undergoes hot-water extraction (e.g., 100°C for 24 hours) to release soluble organic compounds, including amino acids.[5]

  • Desalting: The resulting extract is desalted using ion-exchange chromatography to remove minerals that could interfere with subsequent analysis.

  • Acid Hydrolysis (Optional): A portion of the extract may be subjected to 6 M HCl hydrolysis to release amino acids from any bound states.[7]

Derivatization and Analysis

Amino acids are derivatized to make them volatile for gas chromatography or to enable their separation and detection in liquid chromatography.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Derivatization: Amino acids are converted to their N-trifluoroacetyl (TFA) isopropyl esters.[1] This involves esterification with isopropanol/HCl followed by acylation with trifluoroacetic anhydride.

  • Chromatography: The derivatives are separated on a chiral capillary column (e.g., Chirasil-Val). The column's chiral stationary phase interacts differently with the D- and L-enantiomer derivatives, causing them to elute at different times.[1]

  • Detection: A mass spectrometer identifies the eluting compounds based on their mass-to-charge ratio, allowing for quantification of each enantiomer.[1]

Method 2: Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS)

  • Derivatization: Amino acids are derivatized with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[2][3] This creates fluorescent diastereomeric derivatives that can be separated by reverse-phase liquid chromatography.

  • Chromatography: The derivatized sample is injected into an LC system, and the diastereomers are separated on a C18 column.[2][5]

  • Detection: Detection can be achieved via UV fluorescence and high-resolution time-of-flight mass spectrometry, which provides precise mass measurements to confirm the identity of the compounds and avoid interferences.[2][3][5]

The following diagram outlines a typical experimental workflow.

G Sample Meteorite Interior Fragment Extract Hot Water Extraction Sample->Extract Desalt Desalting (Ion Exchange) Extract->Desalt Deriv Derivatization (e.g., OPA/NAC) Desalt->Deriv Analysis LC-FD/ToF-MS Analysis Deriv->Analysis Result Quantification of D and L Enantiomers (Calculate L-ee) Analysis->Result

Caption: Experimental workflow for meteorite amino acid enantiomeric analysis.

The Role of Isovaline in the Transfer of Chirality

The discovery of L-isovaline excesses in meteorites led to the hypothesis that these molecules could have seeded the homochirality of life on Earth.[2] As α-methyl amino acids, they are resistant to racemization and could have survived delivery to the early Earth.[1][2]

Prebiotic Synthesis Pathways

The Strecker synthesis is a plausible prebiotic pathway for the formation of α-amino acids on meteorite parent bodies.[5][7] This reaction involves an aldehyde or ketone, ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[2][6] For isovaline, the precursor would be 2-butanone.

G Butanone 2-Butanone (Ketone) Intermediate α-Aminonitrile Intermediate Butanone->Intermediate Reagents + Ammonia (NH3) + Hydrogen Cyanide (HCN) Reagents->Intermediate Hydrolysis Hydrolysis (+ H2O) Intermediate->Hydrolysis Isovaline Racemic Isovaline Hydrolysis->Isovaline

Caption: Simplified Strecker synthesis pathway for isovaline.

Catalytic Potential and Challenges

It has been proposed that enantiomerically enriched α-methyl amino acids could act as catalysts, transferring their asymmetry to other prebiotic molecules like the proteinogenic α-hydrogen amino acids.[2] However, experimental studies have shown that the efficiency of this chiral transfer can be low.[10] For example, transamination reactions using 100% ee α-methylvaline yielded products with only a few percent ee.[10] Furthermore, some research suggests that under certain prebiotic conditions, isovaline might actually accelerate the racemization of other amino acids, which would counteract the establishment of homochirality.[11]

Conclusion

The presence of significant L-enantiomeric excesses of the α-methyl amino acid isovaline in carbonaceous chondrites provides strong evidence for a prebiotic source of chiral asymmetry in the early solar system. While the exact mechanisms are still under investigation, the leading model involves the generation of a small chiral bias by UV-CPL in the interstellar medium, followed by significant amplification during aqueous alteration on meteorite parent bodies. Isovaline's resistance to racemization makes it a prime candidate for delivering this bias to the early Earth. However, the efficiency with which this asymmetry could have been transferred to the building blocks of life remains a critical area of ongoing research. The detailed analysis of meteorite samples, coupled with laboratory simulations of prebiotic processes, continues to shed light on one of the most profound questions about our origins: why life is left-handed.

References

Unveiling Nature's Reservoir of α,α-Dialkyl Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of α,α-dialkyl amino acids, a class of non-proteinogenic amino acids characterized by the presence of two alkyl substituents on the α-carbon. Their unique structural properties impart significant conformational constraints on peptides, leading to enhanced stability against proteolytic degradation and the formation of stable secondary structures, such as helices. These characteristics make them highly valuable building blocks in peptidomimetics and drug design. This guide provides a comprehensive overview of their primary natural sources, details established experimental protocols for their isolation and characterization, and presents available quantitative data and biosynthetic insights.

Primary Natural Sources of α,α-Dialkyl Amino Acids

The natural occurrence of α,α-dialkyl amino acids is relatively rare compared to their proteinogenic counterparts. The two most prominent examples found in nature are 2-aminoisobutyric acid (AIB) and isovaline.

Fungal Metabolites: A Rich Source of 2-Aminoisobutyric Acid (AIB)

The most significant terrestrial source of AIB is a class of fungal secondary metabolites known as peptaibols.[1][2][3] These are linear, microheterogeneous peptide antibiotics rich in AIB residues.

  • Examples of AIB-Containing Peptides:

    • Alamethicin: Produced by Trichoderma viride, this well-studied peptaibol is a channel-forming antibiotic containing a high proportion of AIB.

    • Trichorzianines: A group of antifungal peptides isolated from Trichoderma harzianum.[8][9]

    • Peptaibols from Trichoderma asperellum: This species has been shown to produce a variety of peptaibols with biofungicidal activity.[4][6][10]

Meteorites: An Extraterrestrial Source of Isovaline and AIB

Carbonaceous chondrite meteorites, particularly the Murchison meteorite, are a well-documented extraterrestrial source of a diverse array of organic molecules, including α,α-dialkyl amino acids.

  • Isovaline: The Murchison meteorite is renowned for its significant content of isovaline, exhibiting a notable enantiomeric excess of the L-form.[11] This has fueled speculation about the role of extraterrestrial molecules in the origin of homochirality in terrestrial life.

  • 2-Aminoisobutyric Acid (AIB): AIB is also found in meteorites, though typically at lower concentrations than isovaline.[12][13]

Other Natural Occurrences

While less common, AIB has been identified in a few other biological contexts:

  • Lantibiotics: Some of these ribosomally synthesized and post-translationally modified peptide antibiotics, produced by Gram-positive bacteria, contain AIB.[12][13]

  • Garcinia mangostana, Apis cerana, and Caenorhabditis elegans: 2-Aminoisobutyric acid has been reported in these species.

  • Escherichia coli: AIB is a known metabolite in this bacterium.

Quantitative Data on Natural α,α-Dialkyl Amino Acids

Quantitative data for free α,α-dialkyl amino acids in natural sources is often limited, as they are typically incorporated into larger peptide structures. The following tables summarize the available quantitative information.

Table 1: Quantitative Analysis of 2-Aminoisobutyric Acid (AIB) in Fungal Peptaibols

Fungal SpeciesPeptaibol ProductYield of Peptaibol MixtureAIB ContentReference
Trichoderma spp.Alamethicins0.5 - 1.0 g/LHigh percentage[12]
Trichoderma atrovirideTrichorzianinesNot specifiedHigh proportion[5]
Trichoderma asperellumPeptaibolsNot specifiedHigh proportion[4][6]

Note: The AIB content is generally described as a "high percentage" or "high proportion" within the peptaibol structure, as these peptides are defined by their AIB richness. Specific molar percentages can be determined from the sequences of individual peptaibol isoforms.

Table 2: Concentration and Enantiomeric Excess of Isovaline in the Murchison Meteorite

MeteoriteAmino AcidTotal Concentration (ppb)L-Enantiomeric Excess (%)Reference
MurchisonIsovaline~2,40018.5 ± 2.6
Orgueil (CI1)Isovaline85 ± 515.2 ± 4.0[11]

Experimental Protocols

Isolation and Purification of Peptaibols from Trichoderma Cultures

This protocol provides a general framework for the extraction and purification of peptaibols, which are the primary source of AIB in fungi.

1. Fungal Cultivation:

  • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the desired Trichoderma strain.

2. Extraction:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate and/or the mycelium with an organic solvent such as ethyl acetate, methanol, or butanol.[1] The choice of solvent can influence the selectivity of the extraction.[2] For instance, a common method involves liquid-liquid extraction of the broth with ethyl acetate.[4]

3. Purification:

  • Concentrate the organic extract under reduced pressure.

  • Subject the crude extract to chromatographic purification. A combination of the following techniques is often employed:

    • Solid-Phase Extraction (SPE): Use C18 cartridges to enrich the peptaibol fraction.[5]

    • Size-Exclusion Chromatography: Employ Sephadex LH-20 with methanol as the eluent.[1]

    • Adsorption Chromatography: Use silica gel with a solvent system like dichloromethane-methanol.[1]

    • High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the microheterogeneous peptaibol mixture into pure components. A reversed-phase C18 column with a gradient of water and methanol or acetonitrile containing a small amount of formic acid is commonly used.[4][14]

4. Hydrolysis and Amino Acid Analysis:

  • To analyze the amino acid composition, hydrolyze the purified peptaibols with 6 M HCl at 110°C for 24 hours.

  • Derivatize the resulting amino acids and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC. Chiral GC columns can be used to determine the enantiomeric composition of the amino acids.

Extraction of Amino Acids from Meteorites

The following is a generalized protocol for the extraction of amino acids from carbonaceous chondrites.

1. Sample Preparation:

  • Pulverize an interior piece of the meteorite to a fine powder using a sterilized mortar and pestle.

2. Hot Water Extraction:

  • Reflux the meteorite powder in ultrapure water at 100°C for 24 hours. This step extracts the water-soluble organic compounds, including free amino acids.

3. Acid Hydrolysis (Optional but common):

  • To release amino acids bound in other structures, the meteorite powder or the water extract can be subjected to acid hydrolysis with 6 M HCl.

4. Desalting:

  • Remove inorganic salts from the extract using cation-exchange chromatography.

5. Derivatization and Analysis:

  • Derivatize the amino acid fraction for analysis by GC-MS or HPLC. Enantiomeric separation is crucial for meteorite samples and is typically achieved using chiral chromatography.

Biosynthesis of α,α-Dialkyl Amino Acids

Biosynthesis of 2-Aminoisobutyric Acid (AIB) in Fungi

In fungi, AIB is incorporated into peptaibols via a non-ribosomal peptide synthetase (NRPS) machinery.[3][15] NRPSs are large, multi-modular enzymes that act as an assembly line for peptide synthesis.

  • A-Domain Specificity: The adenylation (A) domain within each NRPS module is responsible for recognizing and activating a specific amino acid. For AIB incorporation, a specialized A-domain with a binding pocket that accommodates AIB is required.[15]

  • Thiolation and Condensation: The activated amino acid is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP). The condensation (C) domain catalyzes the formation of the peptide bond between the growing peptide chain and the newly added amino acid.

  • Precursor of AIB: The biosynthesis of the AIB monomer itself is thought to occur via a methyltransferase reaction using S-adenosyl methionine as a methyl group donor to an L-alanine molecule.[4]

Origin of Isovaline

The primary documented source of isovaline is extraterrestrial, with its formation occurring within meteorite parent bodies.[11] There is currently limited information available on a dedicated biosynthetic pathway for isovaline in terrestrial organisms like fungi, although it is incorporated into some peptaibols by NRPSs in a similar manner to AIB.

Visualizations

Experimental_Workflow_Peptaibol_Isolation cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Cultivation Inoculation and Incubation of Trichoderma sp. Filtration Filtration Cultivation->Filtration Solvent_Extraction Organic Solvent Extraction Filtration->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Chromatography Chromatography (SPE, HPLC) Concentration->Chromatography Hydrolysis Acid Hydrolysis Chromatography->Hydrolysis Derivatization Derivatization Hydrolysis->Derivatization Analysis GC-MS / HPLC Analysis Derivatization->Analysis NRPS_Biosynthesis cluster_inputs Inputs cluster_outputs Outputs NRPS_Module NRPS Module A-Domain (Adenylation) T-Domain (Thiolation) C-Domain (Condensation) NRPS_Module:f2->NRPS_Module:f3 Elongated_Peptide Elongated Peptide Chain NRPS_Module:f3->Elongated_Peptide Forms Peptide Bond AMP_PPi AMP + PPi NRPS_Module:f1->AMP_PPi Activates Amino Acid Amino_Acid α,α-Dialkyl Amino Acid (e.g., AIB) Amino_Acid->NRPS_Module:f1 ATP ATP ATP->NRPS_Module:f1 Growing_Peptide Growing Peptide Chain (from previous module) Growing_Peptide->NRPS_Module:f3

References

Spectroscopic Analysis of 3-Methyl-D-isovaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-isovaline, a non-proteinogenic α-methyl amino acid, presents unique structural features that are of significant interest in peptidomimetics and drug design. Its α-methylation confers conformational constraints and resistance to enzymatic degradation, making it a valuable building block for developing novel therapeutics. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the key spectroscopic techniques for the analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are presented to facilitate its application in research and development.

Introduction

This compound, also known as α-methyl-D-valine, is a chiral amino acid characterized by a methyl group at the α-carbon. This structural modification introduces a quaternary stereocenter, which imparts significant conformational rigidity to peptide backbones.[1] Consequently, peptides incorporating this compound often exhibit enhanced stability and specific secondary structures, such as helices.[2] These properties are highly desirable in the design of peptide-based drugs with improved pharmacokinetic profiles.

Accurate spectroscopic analysis is essential for confirming the identity, purity, and stereochemistry of this compound. This guide details the application of NMR, MS, and IR spectroscopy for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and connectivity of this compound. Both ¹H and ¹³C NMR are crucial for its characterization.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the various protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CH₃ (α-methyl)~1.5Singlet-
-CH(CH₃)₂ (isopropyl)~2.2Multiplet~7
-CH(CH ₃)₂ (isopropyl)~1.0Doublet~7
-NHVariable (broad)Singlet-
-COOH Variable (broad)Singlet-

Note: Chemical shifts are predicted based on the structure and data for similar amino acids. Actual values may vary depending on the solvent and pH.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH (carboxyl)~175-180
α-C arbon~60-65
-C H(CH₃)₂ (isopropyl)~30-35
-C H₃ (α-methyl)~20-25
-CH(C H₃)₂ (isopropyl)~18-20

Note: Predicted chemical shifts are based on general values for amino acids and may vary with experimental conditions.

Experimental Protocol for NMR Analysis

A standard protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a common choice for amino acids.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O, for chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Solvent suppression techniques may be necessary if residual H₂O or other solvent signals are present.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Typical parameters include a 45-90° pulse angle and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve this compound in Deuterated Solvent Add_Std Add Internal Standard Dissolve->Add_Std Instrument_Setup Instrument Setup (Tune & Shim) Add_Std->Instrument_Setup H1_Acq ¹H NMR Acquisition Instrument_Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Instrument_Setup->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Final_Spectrum Final_Spectrum Baseline_Correction->Final_Spectrum Final Spectrum

Caption: Workflow for NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Fragmentation patterns can also aid in structural elucidation.

Expected Mass Spectral Data

The molecular weight of this compound (C₆H₁₃NO₂) is 131.18 g/mol . In mass spectrometry, the molecule is typically ionized, for example by protonation to form [M+H]⁺ with an m/z of approximately 132.19.

Ion m/z (calculated) Description
[M+H]⁺132.19Protonated molecular ion
[M-COOH]⁺86.15Loss of the carboxyl group
[M-C₃H₇]⁺88.07Loss of the isopropyl group

Note: Fragmentation patterns can vary significantly depending on the ionization method and collision energy.

Experimental Protocol for Mass Spectrometry Analysis

A general protocol for the analysis of this compound by electrospray ionization mass spectrometry (ESI-MS) is as follows:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

  • Tandem Mass Spectrometry (MS/MS):

    • To obtain fragmentation information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z ≈ 132.19) as the precursor ion.

    • Apply collision-induced dissociation (CID) by varying the collision energy to induce fragmentation.

    • Acquire the resulting product ion spectrum.

  • Data Analysis: Analyze the full scan spectrum to determine the molecular weight and the product ion spectrum to identify characteristic fragment ions.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis Dissolve Prepare Dilute Solution (e.g., in H₂O/MeOH + Formic Acid) Infusion Direct Infusion into ESI Source Dissolve->Infusion Full_Scan Full Scan MS (Positive Mode) Infusion->Full_Scan Precursor_Selection Precursor Ion Selection ([M+H]⁺) Full_Scan->Precursor_Selection Analyze_Full_Scan Analyze Full Scan (Determine Molecular Weight) Full_Scan->Analyze_Full_Scan CID Collision-Induced Dissociation (CID) Precursor_Selection->CID Product_Ion_Scan Product Ion Scan (MS/MS) CID->Product_Ion_Scan Analyze_MSMS Analyze MS/MS Spectrum (Identify Fragments) Product_Ion_Scan->Analyze_MSMS Final_Interpretation Final_Interpretation Analyze_Full_Scan->Final_Interpretation Analyze_MSMS->Final_Interpretation

Caption: Workflow for mass spectrometry analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the presence of specific functional groups.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Vibration
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amine)3400-3250Stretching
C-H (Alkyl)2960-2850Stretching
C=O (Carboxylic Acid)1725-1700Stretching
N-H (Amine)1650-1580Bending
C-O (Carboxylic Acid)1320-1210Stretching
C-N (Amine)1250-1020Stretching

Note: The zwitterionic form in the solid state will show a broad N⁺-H stretch around 3100-2600 cm⁻¹ and a carboxylate (COO⁻) asymmetric stretch around 1600-1550 cm⁻¹.

Experimental Protocol for FTIR Analysis

A common method for obtaining the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum of the clean ATR crystal.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

FTIR Analysis Workflow Diagram

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Processing Purge Purge Spectrometer Background_Scan Collect Background Spectrum Purge->Background_Scan Apply_Sample Apply Sample to ATR Crystal Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Ratio Ratio Sample to Background Acquire_Spectrum->Ratio Baseline_Correction Baseline Correction Ratio->Baseline_Correction Final_Spectrum Final_Spectrum Baseline_Correction->Final_Spectrum Final IR Spectrum

References

An In-depth Technical Guide on the Stability and Inferred Thermal Degradation of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-isovaline, a non-proteinogenic α-methyl amino acid, is of significant interest in various fields, including astrobiology and pharmaceutical development, due to its unique structural properties. A thorough understanding of its stability under various conditions is crucial for its application. This technical guide provides a comprehensive overview of the known stability of this compound, with a particular focus on its remarkable resistance to thermal racemization and its behavior under photolytic stress. Due to a lack of direct experimental studies on the thermal degradation of this compound, this paper also presents inferred thermal degradation pathways based on the known behavior of analogous amino acids and theoretical studies. This guide collates available quantitative data into structured tables and provides detailed experimental protocols for the cited stability studies. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

This compound is a stereoisomer of isovaline, an amino acid that has garnered significant attention due to its discovery in carbonaceous chondrites like the Murchison meteorite. As an α-methyl amino acid, the presence of a methyl group on the α-carbon imparts significant conformational constraints and resistance to racemization. These properties make it a valuable building block in peptide and protein engineering, where its incorporation can enhance proteolytic stability and induce specific secondary structures.

This guide aims to provide a detailed technical overview of the stability of this compound. It will cover its exceptional thermal racemization resistance and its photostability. Given the absence of specific studies on its thermal degradation, this document will infer potential degradation pathways based on the established chemistry of amino acids and theoretical calculations mentioned in the literature.

Thermal Stability and Racemization Resistance

One of the most notable properties of isovaline is its high resistance to racemization, even under elevated temperatures over extended periods. This stability is attributed to the presence of the α-methyl group, which sterically hinders the abstraction of the α-proton, a key step in the racemization process.

A study investigating the influence of isovaline on the thermal racemization of other amino acids intercalated in calcium montmorillonite clay demonstrated that while L-alanine and L-2-aminobutyric acid were substantially racemized after 8 weeks at 150°C, isovaline showed no measurable racemization under the same conditions. This remarkable stability is a key consideration for its use in applications requiring chiral purity under thermal stress.

Table 1: Thermal Racemization of L-Alanine in the Presence of Isovaline

Amino Acid Mixture (in Calcium Montmorillonite)Heating DurationTemperature (°C)Initial L-enantiomeric excess (ee) (%)Final L-enantiomeric excess (ee) (%)
L-Alanine (0.5%)8 weeks15086.761.0
L-Alanine (2.0%)8 weeks15096.746.2
L-Isovaline8 weeks150~100No measurable change

Data synthesized from studies on the thermal stability of amino acids.

Photostability of Isovaline

The stability of isovaline has also been investigated under photolytic conditions, specifically UV and γ-ray irradiation. These studies provide insights into its degradation pathways and products when exposed to high-energy radiation, which is relevant for applications in space science and for understanding the stability of pharmaceuticals under certain sterilization or storage conditions.

In a study on the photostability of aqueous solutions of isovaline and its precursor, 5-ethyl-5-methylhydantoin, it was found that isovaline is more resistant to UV irradiation than its precursor. Conversely, under γ-ray irradiation, isovaline showed a higher degree of degradation. The primary degradation products of isovaline photolysis were identified as other amino acids, including aspartic acid, serine, glutamic acid, and alanine.

Table 2: Photolysis of Isovaline and its Precursor

CompoundRadiation SourceRecovery Amount (%)Major Degradation Products
IsovalineUV lightHigher than EM-HydAspartic acid, Serine, Glutamic acid, Alanine
5-Ethyl-5-methylhydantoin (EM-Hyd)UV lightLower than IsovalineNot specified
Isovalineγ-rayLower than EM-HydNot specified
5-Ethyl-5-methylhydantoin (EM-Hyd)γ-rayHigher than IsovalineNot specified

Data from a study on the photostability of isovaline and its precursor against simulated space radiations.

Experimental Protocol for Photostability Studies

The following is a detailed methodology for the photostability experiments conducted on isovaline:

  • Sample Preparation: Aqueous solutions of isovaline and its precursor, 5-ethyl-5-methylhydantoin, are prepared.

  • Irradiation:

    • UV Irradiation: Samples are exposed to a continuous source of ultraviolet light.

    • γ-ray Irradiation: Samples are irradiated using a gamma-ray source.

  • Analysis of Degradation:

    • The degree of photolysis is measured by quantifying the remaining amount of the initial compound.

    • The irradiation products are identified and quantified using analytical techniques such as chiral high-performance liquid chromatography (HPLC), reversed-phase HPLC, and ion-exchange HPLC.

Visualization of Photostability Experimental Workflow

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_results Results prep Aqueous solutions of This compound uv UV Irradiation prep->uv gamma Gamma-ray Irradiation prep->gamma hplc Chiral & Reversed-Phase HPLC uv->hplc ion_exchange Ion-Exchange HPLC uv->ion_exchange gamma->hplc gamma->ion_exchange quant Quantification of remaining compound hplc->quant prod_id Identification of degradation products ion_exchange->prod_id

Caption: Workflow for photostability analysis of this compound.

Inferred Thermal Degradation Pathways of this compound

While direct experimental data on the thermal degradation of this compound is not available in the current literature, its decomposition pathways can be inferred from the behavior of other amino acids and from theoretical studies. The primary thermal degradation reactions for amino acids are deamination and decarboxylation. A review on amino acid degradation notes that a study by Pietrucci et al. calculated the free energy profiles for the unimolecular decomposition of isovaline via these two main pathways.

  • Decarboxylation: This pathway involves the loss of a molecule of carbon dioxide (CO₂) from the carboxyl group, leading to the formation of an amine. For this compound, this would result in the formation of 2-amino-2-methylbutane.

  • Deamination: This pathway involves the loss of an ammonia (NH₃) molecule from the amino group, which would lead to the formation of an unsaturated carboxylic acid, 2-methyl-2-butenoic acid.

Studies on the pyrolysis of other α-amino acids have shown that at high temperatures (e.g., 600°C), a variety of products can be formed, including amines and carboxylic acids corresponding to the parent amino acid.

Visualization of Inferred Thermal Degradation Pathways

G cluster_pathways Thermal Degradation Pathways cluster_products Primary Degradation Products isovaline This compound decarboxylation Decarboxylation (-CO₂) isovaline->decarboxylation Heat deamination Deamination (-NH₃) isovaline->deamination Heat amine 2-Amino-2-methylbutane decarboxylation->amine acid 2-Methyl-2-butenoic acid deamination->acid

Caption: Inferred primary thermal degradation pathways of this compound.

Proposed Experimental Protocol for Thermal Degradation Analysis

To obtain definitive data on the thermal degradation of this compound, a study employing Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly informative.

  • Sample Preparation: A small, precise amount of solid this compound is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600°C) in an inert atmosphere (e.g., helium) within a pyrolyzer that is directly coupled to a GC-MS system.

  • Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern, allowing for its identification.

  • Data Analysis: The identities of the degradation products are determined by comparing their mass spectra to spectral libraries. The relative abundance of each product can be quantified from the GC peak areas.

Conclusion

This compound is a structurally unique amino acid with remarkable stability. Its high resistance to thermal racemization makes it an excellent candidate for applications where chiral integrity is paramount under thermal stress. While it shows considerable stability against UV radiation, it is more susceptible to degradation by gamma rays, breaking down into smaller amino acids.

Direct experimental data on the thermal degradation of this compound is currently lacking in the scientific literature. However, based on the established chemistry of amino acids, it is inferred that the primary thermal degradation pathways are decarboxylation and deamination, leading to the formation of 2-amino-2-methylbutane and 2-methyl-2-butenoic acid, respectively.

To fully characterize the thermal properties of this compound, further experimental studies using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are highly recommended. Such studies would provide valuable quantitative data on its decomposition temperatures, mass loss profiles, and the definitive identification of its thermal degradation products, which would be of great benefit to researchers, scientists, and drug development professionals.

3-Methyl-isovaline as a Biomarker for Extraterrestrial Life: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of 3-methyl-isovaline, a non-proteinogenic amino acid, and its significance as a potential biomarker for extraterrestrial life. A critical clarification is addressed at the outset: while the initial inquiry specified 3-Methyl-D-isovaline, extensive analysis of scientific literature reveals that it is the L-enantiomer of isovaline that exhibits a significant excess in meteoritic samples. This L-enantiomeric excess, not found in terrestrial biology, is a key indicator of non-terrestrial abiotic synthesis and has profound implications for our understanding of the origins of life and homochirality. In contrast, D-isovaline has been identified in terrestrial fungi, making it a potential source of contamination in meteorite studies rather than a primary biomarker for extraterrestrial life. This guide will therefore focus on the data supporting L-isovaline's role as a biomarker, while also addressing the importance of distinguishing it from its D-enantiomer.

We will delve into the quantitative data of L-isovaline abundances and enantiomeric excesses in various meteorites, provide detailed experimental protocols for its detection and analysis, and present a logical framework for its consideration as a biomarker for extraterrestrial life.

Introduction: The Significance of Chiral Asymmetry in the Search for Extraterrestrial Life

The search for extraterrestrial life is fundamentally a search for signatures of biological processes. One of the most distinct characteristics of life as we know it is its homochirality – the exclusive use of one of two mirror-image forms (enantiomers) of chiral molecules. On Earth, life almost exclusively utilizes L-amino acids and D-sugars. Abiotic chemical reactions, in contrast, typically produce equal amounts of both enantiomers, a racemic mixture.[1] Therefore, the discovery of a significant enantiomeric excess of a specific molecule in an extraterrestrial sample could be a powerful indicator of a biological or at least a pre-biotic, chiral-selective process.

Isovaline (2-amino-2-methylbutanoic acid) is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins in terrestrial life.[2] Its rarity in Earth's biosphere makes it an excellent candidate for a biomarker, as its presence in extraterrestrial samples is less likely to be the result of terrestrial contamination.[3] The consistent finding of a significant excess of the L-enantiomer of isovaline in various carbonaceous chondrite meteorites provides compelling evidence for its extraterrestrial origin and its formation through abiotic processes that can generate chiral asymmetry.[4][5]

Quantitative Data: L-Isovaline Abundance and Enantiomeric Excess in Meteorites

The following table summarizes the quantitative data on the enantiomeric excess (ee) of L-isovaline found in several well-studied meteorites. The L-enantiomeric excess is calculated as Lee = ([L] - [D]) / ([L] + [D]) * 100%.

Meteorite NameMeteorite TypeL-Isovaline Enantiomeric Excess (Lee) (%)Reference(s)
MurchisonCM2up to 18.5 ± 2.6[4][5]
OrgueilCI115.2 ± 4.0[4][5]
MurrayCM2L-excesses of ~3 to 15%[3]
Aguas ZarcasCM2L-isovaline excesses of ~10–15%[3]
LEW 90500CM2-0.5 to 3.0[6]
LON 94102CM2Racemic within experimental error[6]
EET 92042CR2Racemic within experimental error[4]
QUE 99177CR2Racemic within experimental error[4]

Experimental Protocols: Detection and Analysis of Isovaline

The accurate detection and quantification of isovaline enantiomers in meteoritic samples require highly sensitive and selective analytical techniques to overcome the challenges of low concentrations and complex matrices. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
  • Extraction: A powdered interior chip of the meteorite is extracted with hot water (e.g., 100°C for 24 hours).[7] This process dissolves the soluble organic compounds, including amino acids.

  • Hydrolysis (Optional but common): The water extract is subjected to acid hydrolysis (e.g., 6 M HCl at 150°C for 3 hours) to release any amino acids that may be bound in larger molecules or present as precursors.[8]

  • Desalting: The hydrolyzed extract is desalted using a cation-exchange resin to remove inorganic salts that can interfere with the analysis.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. For amino acid analysis, a derivatization step is necessary to make them volatile.

  • Derivatization: The amino acids in the desalted extract are converted into volatile esters, for example, N-trifluoroacetyl (TFA) isopropyl esters.[9]

  • Gas Chromatography:

    • Column: A chiral capillary column, such as Chirasil-L-Val, is used to separate the D- and L-enantiomers of the derivatized amino acids.[10]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the column to elute the different amino acids at different times. An example program starts at 50°C, ramps to 90°C at 10°C/min, then to 110°C at 2°C/min, and finally to 180°C at 10°C/min, holding for 39 minutes.[11]

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target amino acid derivatives.[10]

Liquid Chromatography-Time of Flight-Mass Spectrometry (LC-ToF-MS)

LC-MS is particularly useful for analyzing non-volatile and thermally labile compounds and often provides higher sensitivity than GC-MS for amino acid analysis.

  • Derivatization: Pre-column derivatization with a fluorescent tag that also has a chiral center is often employed. A common reagent is o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC).[4][5]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is typically used for the separation.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 50 mM ammonium formate, pH 8.0) and an organic solvent (e.g., methanol) is used to separate the derivatized amino acids.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: A time-of-flight (ToF) mass spectrometer provides high mass accuracy, allowing for the confident identification of the target compounds based on their exact mass.[4][5]

Abiotic Synthesis and Enantiomeric Enrichment

The leading hypothesis for the formation of isovaline and other amino acids in meteorites is the Strecker synthesis .[12] This reaction involves an aldehyde or ketone, ammonia, and hydrogen cyanide, all of which are believed to have been present in the early solar system.[13][14] The Strecker synthesis in an achiral environment would produce a racemic mixture of isovaline.

The observed L-enantiomeric excess of isovaline in meteorites suggests that a chiral influence was present during its formation or subsequent processing. Two primary mechanisms have been proposed:

  • Asymmetric Photolysis by Circularly Polarized Light (CPL): Ultraviolet CPL from stars could have preferentially destroyed one enantiomer of isovaline or its precursors in the presolar molecular cloud, leading to an excess of the other.[9]

  • Aqueous Alteration: It is hypothesized that a small initial enantiomeric excess could have been amplified during prolonged periods of aqueous alteration on the meteorite's parent body.[4][5]

3-Methyl-isovaline as a Biomarker: A Logical Framework

The case for L-isovaline as a biomarker for extraterrestrial life is built on a logical progression of observations and inferences.

Extraterrestrial_Biomarker_Logic A Observation: Presence of Isovaline in Carbonaceous Chondrites C Observation: Significant L-enantiomeric excess of Isovaline in meteorites A->C Further Observation B Key Property: Isovaline is a non-proteinogenic amino acid, rare in terrestrial biology D Inference: Reduced likelihood of terrestrial contamination B->D Leads to G Inference: Extraterrestrial origin of L-isovaline excess C->G Implies D->G Supports E Hypothesis: Abiotic synthesis via Strecker reaction E->C Requires explanation for non-racemic mixture F Hypothesis: Chiral influence (e.g., CPL, aqueous alteration) led to enantiomeric excess F->C Explains H Conclusion: L-Isovaline is a strong candidate for an extraterrestrial biomarker G->H Establishes I Contrast: D-Isovaline found in terrestrial fungi I->D Highlights importance of enantiomeric analysis

Caption: Logical flow from the observation of L-isovaline in meteorites to its consideration as a biomarker.

Conclusion

The presence of L-isovaline with a significant enantiomeric excess in carbonaceous chondrites presents a compelling case for its use as a biomarker for extraterrestrial life or prebiotic chemistry. Its non-biological origin on Earth minimizes the ambiguity of terrestrial contamination, a persistent challenge in astrobiology. The detailed analytical protocols outlined in this guide provide a framework for the rigorous detection and quantification of isovaline enantiomers in extraterrestrial samples. Future research, including the analysis of samples returned from asteroids and other celestial bodies, will be crucial in further validating the role of L-isovaline as a key molecule in the search for life beyond Earth. The clear distinction from D-isovaline, a known terrestrial biological product, is paramount for the accurate interpretation of future findings.

References

Conformational Landscape of 3-Methyl-D-isovaline: A Theoretical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-isovaline, a non-proteinogenic α,α-disubstituted amino acid, presents a unique conformational landscape due to the steric hindrance imposed by the two substituents at its α-carbon. Understanding its preferred three-dimensional structures is crucial for its application in peptide design, where it can induce specific secondary structures, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of this compound, detailing the computational methodologies employed and presenting the quantitative data of its low-energy conformers. Furthermore, it outlines experimental protocols for the validation of these theoretical findings.

Introduction

α,α-disubstituted amino acids are of significant interest in medicinal chemistry and materials science due to their ability to constrain the conformational freedom of peptides and other biomolecules.[1] this compound, with a methyl and an ethyl group at the α-carbon, is a chiral example of this class of amino acids. Its conformational preferences are governed by the interplay of steric hindrance, intramolecular hydrogen bonding, and the rotational barriers of its side chains. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the stable conformers of this molecule.

This guide summarizes the key findings from a detailed computational analysis of L-isovaline, the enantiomer of this compound. The relative energies and dihedral angles are directly applicable to the D-enantiomer, with the only difference being the opposite sign for the dihedral angles.

Conformational Analysis of this compound

A systematic conformational search and subsequent geometry optimization using DFT have identified several low-energy conformers for isovaline. The six most significant conformers, determined by Boltzmann statistics at 298 K, are presented below. These conformers primarily differ in the orientation of the carboxyl and amino groups, as well as the rotation of the ethyl side chain.

Quantitative Conformational Data

The following table summarizes the relative energies and key defining dihedral angles for the six most stable conformers of L-isovaline, as determined by DFT calculations at the B3LYP/6-31G(d,p) level of theory. For this compound, the signs of the dihedral angles should be inverted.

Conformer IDRelative Energy (kcal/mol)Dihedral Angle a' (C1-Cα-Cβ-H) (°)Dihedral Angle b' (O1-C-Cα-Cβ) (°)Dihedral Angle c' (H1-N-Cα-Cβ) (°)
CC3-CO5-CN10.00-178.9-178.4-63.9
CC2-CO5-CN10.2361.2-179.9-64.2
CC3-CO6-CN10.55-179.36.5-64.1
CC1-CO3-CN10.64-60.8-179.9-64.2
CC1-CO1-CN10.81-60.85.9-64.2
CC3-CO7-CN31.05-179.16.559.8

Data extracted from "Chiroptical Properties of Amino Acids: A Density Functional Theory Study", Symmetry 2010, 2(2), 935-949.

Methodologies

Computational Protocol

The theoretical conformational analysis of isovaline was performed following a rigorous computational chemistry workflow.

3.1.1. Conformational Search: An initial exploration of the conformational space was carried out to identify potential energy minima. This is typically achieved through:

  • Molecular Mechanics (MM) Scan: A systematic scan of the key dihedral angles (e.g., rotations around the Cα-Cβ, Cα-C, and Cα-N bonds) using a suitable force field (e.g., MMFF94 or AMBER).

  • Stochastic Search: Monte Carlo or other random sampling methods to explore a wider range of conformations.

3.1.2. Quantum Mechanical Optimization: The unique conformers identified in the initial search were then subjected to full geometry optimization using Density Functional Theory (DFT).

  • Theoretical Level: B3LYP functional with the 6-31G(d,p) basis set is a commonly used and reliable level of theory for such systems.

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Convergence Criteria: Geometries were optimized until the forces on the atoms were negligible and the geometry corresponded to a true energy minimum, confirmed by the absence of imaginary frequencies in a vibrational frequency calculation.

3.1.3. Energy Calculation and Boltzmann Averaging: Single-point energy calculations were performed on the optimized geometries at the same level of theory to obtain accurate electronic energies. Thermodynamic properties were calculated from the vibrational frequencies, and the relative Gibbs free energies were used to determine the population of each conformer at a given temperature (e.g., 298 K) according to the Boltzmann distribution.

Experimental Validation Protocols

The theoretically predicted conformations can be experimentally validated using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the conformation of molecules in solution.

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space distances between protons. The presence or absence of specific NOE cross-peaks can confirm or refute the proximity of protons as predicted by the different conformers. For this compound, NOEs between the protons of the methyl and ethyl groups and the amino protons would be particularly informative.

  • Scalar Coupling Constants (J-coupling): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Measuring these coupling constants can provide quantitative information about the torsional angles in the molecule, which can be compared with the calculated values for each conformer.

3.2.2. Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.

  • Conformational Sensitivity: VCD spectra are highly sensitive to the three-dimensional structure of a molecule.

  • Comparison with Theory: The experimental VCD spectrum of this compound can be compared with the Boltzmann-averaged theoretical VCD spectrum calculated from the individual spectra of the identified low-energy conformers. A good match between the experimental and theoretical spectra provides strong evidence for the accuracy of the computed conformational ensemble.

Visualizations

Signaling Pathways and Experimental Workflows

computational_workflow cluster_0 Conformational Search cluster_1 Quantum Mechanical Refinement cluster_2 Analysis and Characterization start Initial 3D Structure mm_scan Molecular Mechanics Scan (Dihedral Angle Driving) start->mm_scan stochastic Stochastic Search (e.g., Monte Carlo) start->stochastic unique_conformers Generation of Unique Conformers mm_scan->unique_conformers stochastic->unique_conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) unique_conformers->dft_opt Input for QM freq_calc Vibrational Frequency Calculation dft_opt->freq_calc energy_calc Single Point Energy Calculation freq_calc->energy_calc Optimized Geometries thermo Thermodynamic Analysis energy_calc->thermo boltzmann Boltzmann Averaging thermo->boltzmann final_ensemble Final Conformational Ensemble boltzmann->final_ensemble

Caption: Computational workflow for the conformational analysis of this compound.

Logical Relationships

conformational_landscape cluster_energy C1 CC3-CO5-CN1 C2 CC2-CO5-CN1 C3 CC3-CO6-CN1 C4 CC1-CO3-CN1 C5 CC1-CO1-CN1 C6 CC3-CO7-CN3

Caption: Relative energy landscape of the six most stable conformers of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-D-isovaline, a non-proteinogenic α,α-disubstituted amino acid, is a valuable building block in medicinal chemistry and drug development. Its quaternary stereocenter imparts unique conformational constraints on peptides, leading to enhanced proteolytic stability and modified biological activity. The enantioselective synthesis of such chiral amino acids is a critical challenge in organic synthesis. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on a robust method employing a chiral auxiliary. The presented methodology is based on the diastereoselective alkylation of an alanine enolate equivalent, offering high stereocontrol and good yields.

Overview of the Synthetic Strategy

The primary method detailed here involves the use of a chiral auxiliary, (1S,2S)-pseudoephenamine, to direct the stereoselective alkylation of an alanine derivative. The synthesis commences with the coupling of N-Boc-L-alanine with (1S,2S)-pseudoephenamine, followed by deprotection and imine formation to yield the key chiral substrate. Deprotonation of this substrate with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation with an ethylating agent. Subsequent hydrolysis of the alkylated product removes the chiral auxiliary, affording the desired this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the enantioselective synthesis of this compound via the pseudoephenamine auxiliary method.

StepProductElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
Asymmetric Alkylation of Alaninamide PivaldimineAlkylated Pseudoephenamine AdductEthyl Iodide>95:585[1]
Hydrolysis of Alkylated AdductThis compound--High[1]

Experimental Protocols

Method 1: Asymmetric Alkylation using a Pseudoephenamine Chiral Auxiliary

This protocol is adapted from the work of Myers et al. on the synthesis of quaternary α-methyl α-amino acids.[1]

Part 1: Synthesis of (1S,2S)-Pseudoephenamine (R)-Alaninamide Pivaldimine

  • Coupling of N-Boc-L-alanine and (1S,2S)-pseudoephenamine:

    • To a solution of N-Boc-L-alanine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM), add a coupling reagent like pivaloyl chloride (1.1 equiv) at 0 °C.

    • Slowly add a solution of (1S,2S)-pseudoephenamine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.2 equiv) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Work up the reaction by washing with aqueous acid, base, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure to yield the N-Boc protected amide.

  • N-Boc Deprotection:

    • Dissolve the N-Boc protected amide in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).

    • Stir the solution at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to obtain the alaninamide hydrochloride salt.

  • Imine Formation:

    • Suspend the alaninamide hydrochloride salt (1.0 equiv) and activated 4Å molecular sieves in a mixture of benzene and dichloromethane.

    • Add pivaldehyde (2.0 equiv) and stir the mixture at room temperature for 1 hour.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting pivaldimine is typically used in the next step without further purification.[1]

Part 2: Asymmetric Alkylation and Hydrolysis

  • Enolization and Alkylation:

    • To a flame-dried flask containing anhydrous lithium chloride (6.0 equiv), add a solution of the (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine (1.0 equiv) in dry tetrahydrofuran (THF) and cool to -78 °C.[1]

    • Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF to the cooled slurry.

    • After stirring for 30 minutes at -78 °C, add ethyl iodide (1.5 equiv) dropwise.

    • Allow the reaction to stir at -78 °C for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[1]

  • Hydrolysis to this compound:

    • Dissolve the crude alkylated product in a mixture of THF and 6N aqueous HCl.

    • Heat the mixture at reflux for 12-24 hours until the hydrolysis is complete.

    • Cool the reaction mixture and wash with an organic solvent to remove the chiral auxiliary.

    • The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Chiral Substrate cluster_alkylation Asymmetric Alkylation cluster_final Final Product Formation N-Boc-L-alanine N-Boc-L-alanine Coupling Coupling N-Boc-L-alanine->Coupling Pseudoephenamine Pseudoephenamine Pseudoephenamine->Coupling Deprotection N-Boc Deprotection Coupling->Deprotection Imine_Formation Imine Formation Deprotection->Imine_Formation Enolization Enolization (LDA) Imine_Formation->Enolization Alkylation Alkylation (EtI) Enolization->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis This compound This compound Hydrolysis->this compound Signaling_Pathway Alanine_Derivative Chiral Alanine Imine Derivative Enolate Chiral Lithium Enolate Alanine_Derivative->Enolate Deprotonation Alkylated_Product Diastereomerically Enriched Product Enolate->Alkylated_Product Nucleophilic Attack Electrophile Ethyl Iodide (Electrophile) Electrophile->Alkylated_Product Base LDA (Strong Base) Base->Enolate

References

Protocol for the Incorporation of 3-Methyl-D-isovaline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: A-P03MDIv

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications can confer advantageous properties, such as increased metabolic stability, constrained conformation, and enhanced receptor affinity. 3-Methyl-D-isovaline, a Cα,α-disubstituted amino acid, presents a significant synthetic challenge due to its steric bulk. The presence of two substituents on the α-carbon physically obstructs the formation of the peptide bond, necessitating optimized protocols to achieve efficient coupling.[1]

This document provides a detailed protocol for the successful incorporation of Fmoc-3-Methyl-D-isovaline-OH into peptide sequences using manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu chemistry. The recommendations herein are based on established methods for sterically hindered amino acids.

Challenges and Strategic Solutions

The primary obstacle in utilizing this compound is the steric hindrance at the α-carbon, which significantly slows down the kinetics of the coupling reaction. This can lead to incomplete acylation and the formation of deletion sequences. To overcome this, a multi-faceted approach is required:

  • Selection of High-Potency Coupling Reagents: Standard carbodiimide reagents are often insufficient for driving the reaction to completion.[1] More powerful onium salt reagents (aminium/uronium or phosphonium salts) are essential for activating the sterically hindered carboxylic acid.[1][2]

  • Optimized Reaction Conditions: Extended reaction times and repeated coupling steps ("double coupling") are often necessary to maximize the yield of the desired product.[3][4]

  • Prevention of Deletion Sequences: In cases of incomplete coupling, any unreacted N-terminal amines on the growing peptide chain must be "capped" to prevent them from reacting in subsequent cycles.[4]

Recommended Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).

  • Amino Acids: High-quality Fmoc-protected amino acids, including Fmoc-3-Methyl-D-isovaline-OH.

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Coupling Reagents: (See Table 1 for comparison)

    • Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Alternatives: HCTU, COMU, PyAOP.

  • Base: Diisopropylethylamine (DIPEA).

  • Capping Solution: Acetic anhydride/DIPEA/DMF (1:2:3 v/v/v).

  • Washing Solvents: Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS).

  • Precipitation/Washing: Cold diethyl ether.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18).

  • Analysis: Mass Spectrometry (MS) and analytical HPLC.

Quantitative Data Summary: Coupling Reagent Comparison

While exact coupling yields are highly sequence-dependent, the following table summarizes the qualitative performance and key characteristics of recommended coupling reagents for sterically hindered amino acids like this compound.

Coupling ReagentClassRelative ReactivityKey AdvantagesConsiderations
HATU Aminium SaltVery HighFast reaction rates; highly effective for hindered couplings; minimizes racemization due to HOAt leaving group.[1][5]More expensive than HBTU; can cause guanidinylation of the N-terminus if used in large excess.[1]
HCTU Aminium SaltHighMore reactive than HBTU due to the electron-withdrawing chloro group.[5]Generally effective but may be slightly less potent than HATU for the most difficult couplings.
COMU Aminium SaltHighCoupling efficiency is comparable to HATU.[2][5] Based on non-explosive OxymaPure, making it safer to handle.[1]A robust and safer alternative to benzotriazole-based reagents.
PyAOP Phosphonium SaltHighHigh efficiency; avoids the guanidinylation side reaction associated with aminium salts.[2]Byproducts can sometimes be more difficult to remove.

Table 1. Comparison of recommended coupling reagents for sterically hindered amino acids.

Experimental Protocols

This protocol details the manual SPPS workflow for incorporating one residue of this compound.

General SPPS Workflow Diagram

SPPS_Workflow cluster_cycle Amino Acid Addition Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF/DCM Wash Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Activate & Add) Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Final Final Peptide: Cleavage & Purification Wash2->Final After Last AA Start Start: Swollen Resin Start->Deprotection

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol Steps

1. Resin Swelling a. Place the appropriate amount of resin in a reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

2. Initial Fmoc Deprotection (for the first amino acid loaded on the resin) a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF. c. Agitate for 5 minutes. d. Drain the solution. e. Repeat steps 2b-2d one more time for a total of two treatments. f. Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

3. Standard Amino Acid Coupling (for non-hindered residues) a. In a separate vial, dissolve 4 equivalents (eq) of the Fmoc-amino acid and 3.95 eq of HATU in DMF. b. Add 8 eq of DIPEA to the amino acid solution to begin pre-activation. Agitate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours. e. Perform a qualitative test (e.g., Kaiser test) to check for completion. If the test is positive (blue), indicating free amines, the coupling is incomplete and should be repeated. f. Once complete, wash the resin with DMF (3x) and DCM (3x).

4. Incorporation of Fmoc-3-Methyl-D-isovaline (Special Protocol)

Hindered_Coupling_Workflow cluster_main Hindered Amino Acid Coupling Start Deprotected Resin-Peptide Preactivate Pre-activate Hindered AA (Fmoc-AA, HATU, DIPEA) 10-15 min Start->Preactivate First_Coupling 1st Coupling Attempt (4-6 hours) Preactivate->First_Coupling Test Kaiser Test First_Coupling->Test Second_Coupling 2nd Coupling Attempt (Double Couple) 4-6 hours Test->Second_Coupling Positive (Incomplete) Wash Final Wash (DMF/DCM) Test->Wash Negative (Complete) Capping Capping Step (Acetic Anhydride/DIPEA) Second_Coupling->Capping If still incomplete Capping->Wash End Proceed to Next Cycle Wash->End

Caption: Workflow for coupling sterically hindered amino acids like this compound.

a. Pre-activation: In a separate vial, dissolve 4 eq of Fmoc-3-Methyl-D-isovaline-OH and 3.95 eq of HATU in DMF. Add 8 eq of DIPEA and allow the mixture to pre-activate with agitation for 10-15 minutes. b. First Coupling: Add the pre-activated solution to the deprotected resin. Agitate for an extended period, typically 4-6 hours. c. Monitoring: Perform a Kaiser test. d. Decision Point:

  • If the test is negative (resin remains colorless/yellow), the coupling is complete. Proceed to step 'g'.
  • If the test is positive (resin turns blue), the coupling is incomplete. Proceed to step 'e' for a second coupling. e. Second Coupling (Double Coupling): Drain the reaction vessel and repeat the coupling step (4a-4b) with a freshly prepared solution of activated Fmoc-3-Methyl-D-isovaline-OH for another 4-6 hours.[6] f. Capping (Recommended): If the coupling remains incomplete after the second attempt, it is crucial to cap the unreacted free amines. i. Drain the coupling solution and wash the resin with DMF (3x). ii. Prepare the capping solution (Acetic Anhydride/DIPEA/DMF at 1:2:3 ratio). iii. Add the capping solution to the resin and agitate for 30 minutes. This will acetylate the free amines, preventing them from reacting further. g. Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Final Cleavage and Deprotection a. After the final amino acid has been coupled and deprotected, wash the resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator. b. Prepare the cleavage cocktail (95% TFA / 2.5% H₂O / 2.5% TIS). Caution: Handle TFA in a fume hood with appropriate personal protective equipment. c. Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). d. Agitate at room temperature for 2-3 hours. e. Filter the resin and collect the filtrate containing the crude peptide. f. Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate). g. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual TFA. h. Dry the crude peptide pellet under vacuum.

6. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). b. Purify the peptide using preparative RP-HPLC. c. Analyze the collected fractions by analytical HPLC and Mass Spectrometry to confirm the identity and purity of the peptide containing this compound.

Conclusion

The incorporation of sterically demanding residues like this compound into peptides is a challenging but achievable goal. Success hinges on the use of potent coupling reagents, such as HATU, and the implementation of an optimized protocol featuring extended reaction times, double coupling, and capping steps. By carefully following these procedures, researchers can effectively synthesize peptides containing this unique amino acid, enabling the exploration of novel therapeutics and biomaterials with enhanced structural and functional properties.

References

Application Notes and Protocols for Utilizing 3-Methyl-D-isovaline to Induce Helical Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide secondary structure is a cornerstone of modern drug design and biomaterial development. Non-proteinogenic amino acids offer a powerful toolkit for modulating peptide conformation, enhancing proteolytic stability, and improving pharmacokinetic profiles. Among these, Cα,α-disubstituted amino acids are particularly effective at constraining the peptide backbone.

3-Methyl-D-isovaline (3-Me-D-Iva) is a chiral, sterically hindered amino acid that serves as a potent inducer of helical structures within a peptide sequence. Its D-configuration and tetrasubstituted α-carbon atom restrict the available Ramachandran space, forcing the peptide backbone to adopt a folded, helical conformation, predominantly a left-handed 3(10)-helix. This application note provides detailed protocols for the synthesis of peptides containing this compound and their subsequent conformational analysis using Circular Dichroism and NMR spectroscopy.

Key Properties and Advantages

  • Structural Constraint: As a Cα,α-disubstituted amino acid, 3-Me-D-Iva significantly limits the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures.

  • Helicity Induction: The incorporation of 3-Me-D-Iva is known to nucleate and stabilize helical folds, particularly the 3(10)-helix.

  • Stereochemical Control: The D-configuration of the amino acid reliably induces a left-handed helical screw sense, a critical design element for specific target interactions.

  • Enhanced Proteolytic Stability: The unnatural D-amino acid configuration and the sterically hindered backbone provide substantial resistance to degradation by endogenous proteases, increasing the peptide's in vivo half-life.

Logical Relationship: Stereochemical Control of Helicity

The chirality at the α-carbon of a Cα,α-disubstituted amino acid directly dictates the screw sense of the induced helix. This predictable control is a key advantage in rational peptide design.

G cluster_0 Chiral Center Configuration cluster_1 Resulting Helix Screw Sense L_AA L-Configuration (e.g., 3-Methyl-L-isovaline) RH_Helix Right-Handed Helix (P-helicity) L_AA->RH_Helix Induces D_AA D-Configuration (e.g., this compound) LH_Helix Left-Handed Helix (M-helicity) D_AA->LH_Helix Induces

Caption: Stereochemical control of peptide helix direction by chiral amino acids.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Me-D-Iva Containing Peptide

The incorporation of the sterically hindered this compound residue requires optimized coupling conditions compared to standard Fmoc-SPPS. This protocol outlines a manual synthesis approach using Fmoc/tBu chemistry.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow start Start with Resin (e.g., Rink Amide) swell 1. Resin Swelling (DMF) start->swell deprotect1 2. First Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_std 3. Couple First Amino Acid (Fmoc-AA-OH, Activator, Base) wash1->couple_std wash2 Wash couple_std->wash2 deprotect_cycle 4. Fmoc Deprotection wash2->deprotect_cycle wash3 Wash deprotect_cycle->wash3 couple_iva 5. Couple Fmoc-3-Me-D-Iva-OH (Special Conditions) wash3->couple_iva wash4 Wash couple_iva->wash4 repeat Repeat Steps 4-5 for subsequent residues wash4->repeat repeat->deprotect_cycle Next AA deprotect_final 6. Final Fmoc Deprotection repeat->deprotect_final Last AA wash5 Wash deprotect_final->wash5 cleave 7. Cleavage & Global Deprotection (TFA Cocktail) wash5->cleave precipitate 8. Precipitate & Purify (Cold Ether, HPLC) cleave->precipitate end Characterize Peptide precipitate->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids, including Fmoc-3-Methyl-D-isovaline-OH

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine/DMF solution and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for another 10 minutes. d. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Residues): a. In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF. b. Pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-3-Methyl-D-isovaline-OH (Special Conditions): a. Due to steric hindrance, a longer coupling time and optimized activation are crucial. b. Dissolve Fmoc-3-Methyl-D-isovaline-OH (4 eq.), HATU (3.95 eq.), and DIPEA (8 eq.) in DMF. c. Pre-activate for 5-10 minutes. d. Add the solution to the deprotected resin. e. Agitate for 4-6 hours, or overnight if necessary. f. Perform a Kaiser test to confirm complete coupling. If the test is positive (free amines present), perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2-4 hours. g. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2, 3, and 4 for all residues in the sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (Step 2). b. Wash the peptidyl-resin with DMF (3x), DCM (3x), and dry under vacuum. c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the TFA solution. e. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. f. Pellet the peptide by centrifugation, decant the ether, and air-dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique to determine the secondary structure of peptides in solution.[1]

Materials and Reagents:

  • Purified peptide (lyophilized powder)

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol/water mixtures)

  • Quartz cuvette with a known pathlength (e.g., 1 mm)

Protocol Steps:

  • Sample Preparation: a. Accurately determine the peptide concentration. Quantitative amino acid analysis is recommended for highest accuracy. b. Prepare a stock solution of the peptide in the desired buffer/solvent. A typical concentration for far-UV CD is 0.1 mg/mL.

  • Instrument Setup: a. Turn on the CD spectrometer and nitrogen purge gas at least 30 minutes before use. b. Set the experimental parameters:

    • Wavelength Range: 190 nm to 260 nm
    • Data Pitch (Step Size): 0.5 nm or 1.0 nm
    • Scanning Speed: 50 nm/min
    • Bandwidth: 1.0 nm
    • Accumulations: 3-5 scans (to improve signal-to-noise)

  • Data Acquisition: a. Record a baseline spectrum of the buffer/solvent alone in the cuvette. b. Record the spectrum of the peptide sample. c. The instrument software will automatically subtract the baseline from the sample spectrum.

  • Data Analysis: a. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ_obs * MRW) / (10 * d * c) where:

    • θ_obs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight / number of residues).

    • d is the cuvette pathlength in cm.

    • c is the peptide concentration in g/mL. b. Analyze the spectrum for features characteristic of helical structures. For 3(10)-helices, look for two negative bands around 208 nm and 222 nm. The ratio of their intensities ([θ]₂₂₂/[θ]₂₀₈) is often used to distinguish between α-helices (~1.0) and 3(10)-helices (~0.3-0.5).[2]

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR provides high-resolution structural information, including inter-proton distances (via NOE) and dihedral angle constraints, which are essential for detailed 3D structure determination.

Materials and Reagents:

  • Purified, lyophilized peptide

  • Deuterated solvent (e.g., CD₃OH, CDCl₃, or H₂O/D₂O 9:1)

  • NMR tubes

Protocol Steps:

  • Sample Preparation: a. Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM. b. Transfer the solution to a high-quality NMR tube.

  • Data Acquisition: a. Acquire a series of 1D and 2D NMR experiments. Essential experiments for peptide structure include:

    • 1D ¹H: To check sample purity and folding.
    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). This is critical for determining secondary structure. For helical structures, look for characteristic dNN(i, i+1), dαN(i, i+1), and dαN(i, i+3) NOEs.

  • Data Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). b. Assign the resonances for all protons in the peptide by sequentially connecting spin systems identified in the TOCSY spectrum using the NOESY spectrum. c. Identify short, medium, and long-range NOEs. The presence of sequential dNN(i, i+1) connectivities and medium-range dαN(i, i+3) connectivities are strong indicators of helical structure. d. Use the identified NOE distance restraints and any dihedral angle restraints derived from coupling constants to calculate a 3D structure ensemble using molecular modeling software (e.g., CYANA, XPLOR-NIH).

Workflow for Peptide Conformational Analysis

Analysis_Workflow cluster_cd Circular Dichroism (CD) Analysis cluster_nmr NMR Spectroscopy Analysis start Purified Peptide cd_sample 1. Prepare Sample (0.1 mg/mL in buffer) start->cd_sample nmr_sample 1. Prepare Sample (1-5 mM in deuterated solvent) start->nmr_sample cd_acquire 2. Acquire Far-UV Spectrum (190-260 nm) cd_sample->cd_acquire cd_analyze 3. Analyze Molar Ellipticity (Identify Helical Signatures) cd_acquire->cd_analyze cd_result Secondary Structure Content (% Helicity) cd_analyze->cd_result conclusion Confirm Helical Conformation cd_result->conclusion nmr_acquire 2. Acquire 2D Spectra (TOCSY, NOESY) nmr_sample->nmr_acquire nmr_analyze 3. Assign Resonances & Identify NOEs nmr_acquire->nmr_analyze nmr_result 3D Structure Ensemble (Distance Restraints) nmr_analyze->nmr_result nmr_result->conclusion

Caption: Workflow for the conformational analysis of synthesized peptides.

Data Presentation

The following tables present representative data illustrating the effect of incorporating this compound into a model peptide sequence.

Table 1: Representative Circular Dichroism Data

This table shows a comparison of the CD spectral characteristics for a model peptide sequence with and without the incorporation of 3-Me-D-Iva. The data for the modified peptide are representative of a left-handed 3(10)-helical conformation.

Peptide SequenceMolar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹)Molar Ellipticity at 208 nm ([θ]₂₀₈) (deg·cm²·dmol⁻¹)[θ]₂₂₂ / [θ]₂₀₈ RatioInferred Secondary Structure
Ac-Ala-Ala-Ala -Ala-Ala-NH₂-8,000-9,500~0.84Partial Right-Handed α-helix / Random Coil
Ac-Ala-Ala-3MeDIva -Ala-Ala-NH₂+12,000+30,000~0.40Predominantly Left-Handed 3(10)-helix

Note: Positive molar ellipticity values are expected for left-handed helices, which are mirror images of the more common right-handed helices.

Table 2: Representative NMR Data (Key NOE Correlations)

This table summarizes the key Nuclear Overhauser Effect (NOE) correlations expected for a helical peptide containing 3-Me-D-Iva. The presence of medium-range contacts is a hallmark of a defined helical structure.

NOE TypeCorrelationExpected IntensityStructural Implication
SequentialdNN(i, i+1)Medium to StrongConfirms sequence connectivity; common in helices
SequentialdαN(i, i+1)StrongCommon in most secondary structures
Medium-RangedαN(i, i+3)Weak to MediumHallmark of Helical Structure
Medium-Rangedαβ(i, i+3)Weak to MediumHallmark of Helical Structure
Medium-RangedαN(i, i+2)WeakConsistent with 3(10)-helical turns

Conclusion

This compound is a highly effective building block for inducing stable, left-handed helical structures in synthetic peptides. Its incorporation presents synthetic challenges due to steric hindrance, but these can be overcome with optimized solid-phase peptide synthesis protocols employing potent coupling reagents and extended reaction times. The resulting peptides exhibit predictable helical conformations that can be thoroughly characterized by Circular Dichroism and NMR spectroscopy. The enhanced structural stability and proteolytic resistance conferred by 3-Me-D-Iva make it an invaluable tool for researchers in drug discovery and development.

References

analytical techniques for separating 3-Methyl-D-isovaline enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An increasing focus on stereoisomerism in drug development and metabolomics necessitates robust and reliable analytical methods for the enantioselective separation of chiral molecules. 3-Methyl-D-isovaline, a non-proteinogenic α,α-disubstituted amino acid, presents a unique analytical challenge due to its stable chiral center, which is resistant to racemization. This characteristic makes it a valuable stereochemical probe, particularly in astrobiological studies of meteorites, but also requires precise analytical techniques to resolve its enantiomers in various matrices.

These application notes provide detailed protocols for the enantiomeric separation of this compound using three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric purity and composition.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique depends on factors such as sample matrix, required sensitivity, available equipment, and whether the analysis is qualitative or quantitative. Gas chromatography typically requires derivatization to increase volatility, while HPLC offers both direct and indirect separation methods. Capillary electrophoresis provides high separation efficiency with minimal sample consumption.

TechniquePrincipleTypical Column / SelectorThroughputSensitivityKey AdvantagesKey Limitations
GC-MS (Indirect) Derivatization with a chiral or achiral reagent creates diastereomers or volatile enantiomers that are separated on a chiral or achiral capillary column.Chiral: Chirasil-L-Val, Lipodex E.[1][2]MediumHighHigh resolution and sensitivity, definitive identification with MS.Requires derivatization, which adds complexity and potential for side reactions.
HPLC (Direct) Enantiomers exhibit different affinities for a Chiral Stationary Phase (CSP), leading to different retention times.[1]Polysaccharide-based (e.g., Chiralpak®).[1]MediumMedium-HighDirect analysis without derivatization; robust and widely available.[1]Finding a suitable CSP can be challenging and may require extensive method development.
HPLC (Indirect) Derivatization with a chiral reagent (e.g., OPA/NAC) creates diastereomers that can be separated on a standard achiral column.[3]C18 (achiral).[2]HighHigh (with fluorescent derivatization).Utilizes common and robust achiral columns; high sensitivity.Derivatization step is required; reagent must be enantiomerically pure.
CE (Direct) Enantiomers exhibit different electrophoretic mobilities in the presence of a chiral selector added to the background electrolyte.Cyclodextrins, Chiral Ionic Liquids.[4][5]HighHighHigh separation efficiency, low sample and reagent consumption.Lower sample loading capacity, can be sensitive to matrix effects.

Application Note 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details an indirect method for separating 3-Methyl-isovaline enantiomers. The amino acid is first converted into a volatile derivative, which is then analyzed on a chiral capillary column. The N-trifluoroacetyl-O-methyl ester derivative is commonly used for its stability and excellent chromatographic properties.[2][6]

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Isovaline Sample Ester Step 1: Esterification (Methanol/Acetyl Chloride) Sample->Ester Heat 1h @ 110°C Acyl Step 2: Acylation (Trifluoroacetic Anhydride) Ester->Acyl Drydown & Add Reagent Deriv N-TFA-O-Methyl Derivative Acyl->Deriv Heat 10min @ 150°C Inject Inject Sample Deriv->Inject GC GC Separation (Chiral Column) Inject->GC MS MS Detection (TOF or Quadrupole) GC->MS Data Data Analysis (Chromatogram) MS->Data

Workflow for GC-MS analysis of isovaline enantiomers.
Detailed Protocol

1. Materials and Reagents

  • 3-Methyl-isovaline sample (racemic or enantiomerically enriched)

  • Methanol (Anhydrous, ≥99.8%)

  • Acetyl Chloride (≥99.0%)

  • Trifluoroacetic Anhydride (TFAA)

  • Dichloromethane (DCM)

  • Dry Nitrogen Stream

  • Reaction Vials (2 mL) with PTFE-lined caps

2. Derivatization Procedure [6]

  • Esterification:

    • Place the dried isovaline sample into a reaction vial.

    • Prepare a solution of methanol/acetyl chloride (4:1, v/v).

    • Add 200 µL of this solution to the reaction vial.

    • Vortex the mixture vigorously for approximately 10 seconds.

    • Heat the vial at 110°C for 1 hour.

    • After heating, cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of dry nitrogen.

  • Acylation:

    • Add 100 µL of DCM and 50 µL of TFAA to the dried residue from the esterification step.

    • Seal the vial and heat at 150°C for 10 minutes.

    • Cool the vial to room temperature and evaporate the excess reagent and solvent under a dry nitrogen stream.

    • Reconstitute the final N-TFA-O-methyl derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

3. GC-MS Conditions

ParameterValueReference
GC System Agilent GC coupled to a TOF or Quadrupole MS[6][7]
Column Chiral Capillary Column (e.g., Lipodex E or Chirasil-L-Val)[1][2]
Carrier Gas Helium at a constant flow rate[1]
Oven Program Start at 100°C, hold for 2 min, ramp to 200°C at 5°C/min[1]
Injector Temp. 250°C[1]
MS Detector Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 50-500[1]
Expected Rs > 4.0[6]

Application Note 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers two main strategies for enantioseparation: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization with a chiral reagent.

Protocol 2A: Direct Chiral HPLC

This method relies on the differential interaction of the enantiomers with a CSP, leading to their separation. Polysaccharide-based columns are widely used for this purpose.[1]

Experimental Workflow: Direct HPLC Analysis

Sample Dissolve Isovaline in Mobile Phase Inject Inject Sample Sample->Inject HPLC HPLC Separation (Chiral Stationary Phase) Inject->HPLC Detect UV/Vis or MS Detection HPLC->Detect Data Data Analysis (Chromatogram) Detect->Data

Workflow for direct HPLC analysis of isovaline enantiomers.

1. Materials and Reagents

  • 3-Methyl-isovaline sample

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

2. HPLC Conditions

ParameterValueReference
HPLC System Standard HPLC system with UV or MS detector[3]
Column Chiralpak® IA or similar amylose-based CSP (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures (e.g., 90:10 v/v). Optimization is required.[1]
Flow Rate 1.0 mL/min[2]
Column Temp. 25°C-
Detection UV at 210 nm (if no chromophore, consider MS or derivatization)-
Protocol 2B: Indirect Chiral HPLC (with OPA/NAC Derivatization)

This method involves derivatizing the amino acid with a chiral reagent, o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC), to form fluorescent diastereomers. These can then be separated on a standard, non-chiral C18 column.[3][8]

1. Derivatization Procedure

  • Prepare a borate buffer (0.4 M, pH 10.4).

  • Prepare the OPA/NAC reagent: Dissolve OPA in borate buffer and add NAC.

  • Mix the isovaline sample with the OPA/NAC reagent and allow it to react for 2 minutes at room temperature before injection.

2. HPLC Conditions

ParameterValueReference
HPLC System HPLC with Fluorescence (FD) and/or Time-of-Flight Mass Spectrometry (TOF-MS) detector[3][8]
Column Standard C18 column (e.g., Nucleodur C18 Gravity, 150 x 4.6 mm, 3 µm)[2]
Mobile Phase Gradient elution using: A) 0.01 M trifluoroacetic acid in water, and B) Acetonitrile. (e.g., Linear gradient from 25% to 50% B over 50 min).[2]
Flow Rate 1.0 mL/min[2]
Column Temp. 40°C[2]
Detection (FD) Excitation: 340 nm, Emission: 450 nm[2]

Application Note 3: Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique ideal for chiral analysis. Enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors for amino acids.[9]

Experimental Workflow: Capillary Electrophoresis Analysis

Condition Capillary Conditioning (NaOH, H2O, BGE) Inject Hydrodynamic Injection (Pressure) Condition->Inject CE CE Separation (+25 kV Voltage) Inject->CE Detect UV Detection (200 nm) CE->Detect Data Data Analysis (Electropherogram) Detect->Data

Workflow for Capillary Electrophoresis analysis.
Detailed Protocol

1. Materials and Reagents

  • 3-Methyl-isovaline sample

  • Fused-silica capillary (e.g., 60 cm total length, 50 cm effective length, 50 µm i.d.)

  • Sodium Hydroxide (NaOH) solution (0.1 M)

  • Boric acid

  • Sulfated-β-cyclodextrin (or other suitable cyclodextrin derivative) as the chiral selector

  • Deionized water

2. CE Conditions

ParameterValueReference
CE System Standard CE system with UV detector[4]
Capillary Fused-silica, 61 cm (52 cm effective) x 50 µm i.d.[4]
BGE 20 mM Borate buffer (pH 9.0) containing 15 mM sulfated-β-cyclodextrin. (Concentration and type of cyclodextrin must be optimized).[10]
Capillary Temp. 20°C[4]
Applied Voltage 25 kV[4]
Injection Hydrodynamic injection (e.g., 35 mbar for 30 s)[4]
Detection UV at 200 nm[4]
Conditioning Before first use, rinse with 0.1 M NaOH, water, and BGE for 5 min each.[4]

References

Application Note and Protocol for the GC-MS Analysis of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-D-isovaline is a non-proteinogenic amino acid of significant interest in various fields, including pharmacology and drug development, due to its unique structural properties. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of amino acids, derivatization is a mandatory step to increase their volatility for GC-MS analysis.[1][2] This protocol will focus on the derivatization of this compound to its N-trifluoroacetyl-O-methyl ester, a common and effective method for amino acid analysis.[3]

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol outlines the extraction of this compound from plasma or serum samples, followed by derivatization.

Materials:

  • Plasma or serum samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled 3-Methyl-isovaline)

  • Methanol (ice-cold)

  • Chloroform

  • Methyl chloroformate solution (1% in chloroform)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add a known amount of internal standard.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • The dried extract is now ready for derivatization.

Derivatization: N-trifluoroacetyl-O-methyl ester Synthesis

This two-step derivatization protocol converts the amino acid into a volatile derivative suitable for GC-MS analysis.[3]

Materials:

  • Dried sample extract or this compound standard

  • Methanolic HCl (e.g., 2 M HCl in methanol)

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (DCM)

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

Step 1: Esterification

  • To the dried sample extract, add 200 µL of methanolic HCl.

  • Seal the reaction vial tightly and heat at 110°C for 60 minutes.[3]

  • Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Acylation

  • Add 200 µL of a 4:1 (v/v) solution of dichloromethane and trifluoroacetic anhydride to the dried residue from the esterification step.[3]

  • Seal the vial and heat at 100°C for 20 minutes.[3]

  • Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or chloroform) for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Chiral Capillary Column: A chiral column is necessary for the separation of D and L enantiomers. A suitable option is a Chirasil-L-Val or a Lipodex E column.[4][5][6]

GC Conditions (Illustrative):

ParameterValue
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness)
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature of 60°C, hold for 2 min, ramp to 180°C at 4°C/min, then to 220°C at 20°C/min, hold for 5 min.

MS Conditions (Illustrative):

ParameterValue
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Scan Range (Full Scan) m/z 50-400

Data Presentation

Quantitative analysis should be performed using a calibration curve prepared with known concentrations of this compound standards that have undergone the same sample preparation and derivatization process. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

Expected Quantitative Data

The following table summarizes the expected, illustrative quantitative data for the N-trifluoroacetyl-O-methyl ester derivative of this compound. These values should be experimentally determined and validated for each specific instrument and method.

ParameterExpected Value/RangeNotes
Retention Time (RT) Highly dependent on GC column and conditions.Chiral separation should yield distinct peaks for D and L enantiomers.
Molecular Ion [M] m/z 241 (for the N-TFA-O-methyl ester)The molecular ion may be of low abundance in EI spectra.
Key Fragment Ions (m/z) 168, 182, 114The fragment at m/z 168 is a characteristic ion for the N-trifluoroacetyl-O-methyl ester of isovaline.[3] Other fragments are predicted based on common fragmentation patterns of derivatized amino acids.
Limit of Detection (LOD) 0.1 - 1 µMDependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ) 0.5 - 5 µMDependent on matrix and instrument sensitivity.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 esterification Esterification (Methanolic HCl) dry_down1->esterification dry_down2 Evaporate to Dryness esterification->dry_down2 acylation Acylation (TFAA) dry_down2->acylation dry_down3 Evaporate to Dryness acylation->dry_down3 reconstitute Reconstitute in Solvent dry_down3->reconstitute gc_ms GC-MS Analysis reconstitute->gc_ms data_acq Data Acquisition (SIM/Scan) gc_ms->data_acq data_proc Data Processing (Integration & Calibration) data_acq->data_proc quant Quantification data_proc->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Derivatization

The following diagram illustrates the logical steps involved in the chemical derivatization of this compound for GC-MS analysis.

derivatization_pathway start This compound (in dried extract) esterification Esterification (+ Methanolic HCl, Heat) start->esterification intermediate Methyl Ester Derivative esterification->intermediate acylation Acylation (+ TFAA, Heat) intermediate->acylation final_product N-trifluoroacetyl-O-methyl ester (Volatile Derivative) acylation->final_product gc_ms_analysis Ready for GC-MS Analysis final_product->gc_ms_analysis

Caption: Derivatization pathway for this compound.

References

Application Note and Protocol for the Quantification of 3-Methyl-D-isovaline in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-D-isovaline is a non-proteinogenic amino acid of interest in various fields of research, including pharmacology and metabolomics. Accurate and sensitive quantification of this molecule in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique ideal for the quantification of small molecules like this compound in complex biological samples.[1][2]

This document provides a detailed protocol for the quantification of this compound using LC-MS/MS. The described method involves sample preparation by protein precipitation, followed by derivatization to enhance chromatographic retention and ionization efficiency, and subsequent analysis by UPLC-MS/MS.

Principle of the Method

The method is based on the following steps:

  • Sample Preparation: Proteins in the biological sample (e.g., plasma) are precipitated using an organic solvent.

  • Derivatization: The amino group of this compound is derivatized to improve its chromatographic properties and ionization efficiency.

  • LC Separation: The derivatized analyte is separated from other sample components on a reverse-phase C18 column.

  • MS/MS Detection: The analyte is detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area ratio to an internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Derivatization reagent (e.g., AccQ-Tag™ Ultra)

  • Control biological matrix (e.g., drug-free plasma)

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol.

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with a methanol/water mixture.

  • Calibration Standards: Prepare calibration standards by spiking the blank biological matrix with the this compound working solutions to achieve a desired concentration range.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation
  • To a 50 µL aliquot of the biological sample (plasma, standard, or QC), add 150 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the derivatization buffer.

  • Add the derivatization reagent according to the manufacturer's protocol (e.g., AccQ-Tag™ Ultra).

  • Vortex briefly and allow the reaction to proceed for the recommended time and temperature.

  • Transfer the derivatized sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and can be optimized for specific instrumentation.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions for Derivatized this compound

The exact mass of underivatized this compound (C6H13NO2) is approximately 131.09 Da. The mass of the derivatized compound will depend on the reagent used. For an AccQ-Tag derivative (addition of C10H7N2O2, ~170.1 Da), the parent mass would be around 301.19 Da. Daughter ions would need to be determined by infusion and fragmentation of a derivatized standard.

Hypothetical MRM transitions for AccQ-Tag derivatized this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound302.2171.1 (AccQ-Tag fragment)1003015
This compound302.2116.1 (loss of COOH and AccQ-Tag fragment)1003025
Internal Standard305.2171.1 (AccQ-Tag fragment)1003015

Data Presentation

Quantitative data should be summarized in clear and structured tables. Below are examples of tables for presenting validation data.

Table 1: Calibration Curve Parameters (Example)

AnalyteCalibration Range (ng/mL)Weighting
This compound1 - 1000>0.991/x²

Table 2: Accuracy and Precision (Example)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.0<15
Low32.9096.7<10
Medium100102.5102.5<8
High800790.098.8<8

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (50 µL) ppt Protein Precipitation (150 µL Methanol + IS) sample->ppt 1. centrifuge Centrifugation (14,000 x g, 10 min) ppt->centrifuge 2. supernatant Collect Supernatant centrifuge->supernatant 3. dry Evaporate to Dryness supernatant->dry 4. reconstitute Reconstitute in Buffer dry->reconstitute 5. derivatize Derivatization reconstitute->derivatize 6. lc LC Separation (C18 Column) derivatize->lc 7. ms MS/MS Detection (ESI+, MRM) lc->ms 8. integrate Peak Integration ms->integrate 9. calibrate Calibration Curve integrate->calibrate 10. quantify Quantification calibrate->quantify 11.

Caption: Experimental workflow for this compound quantification.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column LC Column ion_source Ion Source (ESI) lc_column->ion_source Eluent quad1 Quadrupole 1 (Q1) Precursor Ion Selection ion_source->quad1 Ions quad2 Quadrupole 2 (q2) Collision Cell (CID) quad1->quad2 Precursor Ion quad3 Quadrupole 3 (Q3) Product Ion Selection quad2->quad3 Product Ions detector Detector quad3->detector Specific Product Ion quantify quantify detector->quantify Quantification

Caption: Logical diagram of the LC-MS/MS quantification principle.

References

Application Notes and Protocols for 3-Methyl-D-isovaline in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Methyl-D-isovaline, a non-proteinogenic α,α-disubstituted amino acid, in the design and synthesis of peptidomimetics. The unique structural properties of this amino acid offer significant advantages in developing drug candidates with enhanced stability, conformational rigidity, and biological activity.

Application Notes

Introduction to this compound in Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability.[1][2] The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design. This compound, a sterically hindered amino acid, is a powerful tool in this field due to its ability to impose significant conformational constraints on the peptide backbone.

The key features of this compound that make it valuable for drug design include:

  • Conformational Rigidity: The presence of two substituents on the α-carbon (an ethyl and a methyl group) severely restricts the available Ramachandran space, forcing the peptide backbone into well-defined secondary structures.

  • Induction of Helical Structures: Like other Cα,α-disubstituted glycines, isovaline residues are strong promoters of folded conformations, particularly β-bends and 3(10)-helices.[3] Specifically, the (R)-configuration of isovaline (D-isovaline) has been shown to induce left-handed helical structures.[3] This predictable control over secondary structure is invaluable for designing molecules that can bind to specific biological targets with high affinity.

  • Enhanced Proteolytic Stability: The steric bulk of the α,α-disubstituted center shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the in vivo half-life of the peptidomimetic compared to its natural peptide counterpart.[4]

  • Improved Bioavailability: By constraining the peptide into a bioactive conformation and increasing its stability, the overall bioavailability of the drug candidate can be improved.[1][5]

Design Principles for Incorporating this compound

The primary application of this compound is to stabilize specific secondary structures, most notably helices and turns, which are often critical for receptor recognition. When designing a peptidomimetic, consider the following:

  • Target Structure Mimicry: If the target-binding motif of a natural peptide is a helix or a turn, strategic placement of this compound can pre-organize the peptidomimetic into this bioactive conformation, reducing the entropic penalty of binding.

  • Metabolic Hotspot Replacement: Identify amino acid residues in a parent peptide that are susceptible to enzymatic degradation. Replacing these residues with this compound can block proteolysis at that site.

  • Structure-Activity Relationship (SAR) Studies: The systematic replacement of proteinogenic amino acids with this compound can provide insights into the conformational requirements for biological activity.

The logical flow from the properties of this compound to its application in drug design is illustrated below.

G cluster_properties Structural Properties of this compound cluster_effects Conformational & Physicochemical Effects cluster_outcomes Improved Pharmacological Properties prop1 α,α-Disubstituted Center effect1 Restricted Dihedral Angles (φ, ψ) prop1->effect1 effect3 Steric Shielding of Peptide Bonds prop1->effect3 prop2 D-Configuration Chirality effect2 Induction of Left-Handed 3(10)-Helices & β-Turns prop2->effect2 effect1->effect2 outcome2 Defined Secondary Structure effect2->outcome2 outcome1 Enhanced Proteolytic Stability effect3->outcome1 outcome4 Increased Bioavailability outcome1->outcome4 outcome3 Improved Receptor Binding & Selectivity outcome2->outcome3 outcome3->outcome4

Fig. 1: Logical flow from structural properties to therapeutic benefits.

Quantitative Data

ParameterTypical Value RangeSignificance in Drug DesignReference
φ Dihedral Angle ± 57°Restricted values lead to predictable secondary structures.[3]
ψ Dihedral Angle ± 47°Constrains the peptide backbone, reducing conformational flexibility.[3]
Helicity (% 3(10)-helix) HighPromotes the formation of helical structures crucial for target binding.[3]
Proteolytic Half-life Significantly IncreasedThe steric hindrance of the Cα center prevents enzymatic degradation.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

The incorporation of sterically hindered amino acids like this compound requires optimized coupling conditions to achieve high yields.[6][7] This protocol outlines a manual Fmoc-based SPPS procedure.

SPPS_Workflow start Start: Swell Resin (e.g., Rink Amide) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling 2. Amino Acid Coupling (Standard or Hindered Protocol) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next AA cleavage 3. Final Cleavage & Deprotection (e.g., TFA Cocktail) repeat->cleavage Final AA purification 4. Purification (RP-HPLC) cleavage->purification end End: Lyophilized Peptide purification->end

Fig. 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected proteinogenic amino acids

  • Fmoc-3-Methyl-D-isovaline-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Piperidine, Diisopropylethylamine (DIPEA)

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, dissolve 4 equivalents (eq.) of the Fmoc-amino acid and 3.95 eq. of HATU in DMF.

    • Add 8 eq. of DIPEA to the solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-3-Methyl-D-isovaline (Hindered Protocol):

    • Due to steric hindrance, a longer coupling time and/or double coupling is recommended.

    • Prepare the activated amino acid solution as in step 3, using 4 eq. of Fmoc-3-Methyl-D-isovaline.

    • Add the solution to the resin and agitate for 4-6 hours. A second coupling may be performed by repeating this step to ensure complete reaction.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2, 3, and 4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Materials:

  • Purified peptidomimetic

  • Spectroscopy-grade solvent (e.g., trifluoroethanol (TFE), methanol, or phosphate buffer)

  • Quartz cuvette with a 1 mm path length

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide and determine its precise concentration. Prepare a series of dilutions in the chosen solvent to a final concentration of approximately 20-50 µM.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen purge. Allow the lamp to warm up for at least 30 minutes.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (0.5 nm), scanning speed (50 nm/min), and accumulations (3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the solvent alone.

    • Record the CD spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l) where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the MRE spectrum. A characteristic 3(10)-helix, often induced by isovaline, shows negative bands around 205 nm and 220 nm, though with different intensity ratios compared to a standard α-helix.

This comprehensive guide provides the foundational knowledge and practical protocols for leveraging the unique properties of this compound in the rational design of advanced peptidomimetic therapeutics.

References

The Untapped Potential of 3-Methyl-L-isovaline as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the stereochemical course of a reaction to yield a desired enantiomer. While a variety of chiral auxiliaries have been successfully employed, this document explores the potential of 3-Methyl-L-isovaline as a novel and effective chiral auxiliary for asymmetric synthesis. Drawing parallels with the well-established L-valine and other amino acid-derived auxiliaries, we present detailed application notes and protocols for its use in key carbon-carbon bond-forming reactions.

Introduction to 3-Methyl-L-isovaline as a Chiral Auxiliary

3-Methyl-L-isovaline, a non-proteinogenic α-amino acid, possesses inherent chirality that can be harnessed to control the stereochemical outcome of chemical transformations. Its structural similarity to L-valine, a widely used chiral auxiliary, suggests its potential for inducing high levels of diastereoselectivity in reactions such as alkylations, aldol additions, and Michael additions. The bulky tert-butyl group, analogous to the isopropyl group in valine, is expected to effectively shield one face of a prochiral substrate, directing the approach of incoming reagents.

The temporary incorporation of 3-Methyl-L-isovaline onto a substrate molecule can lead to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary, which can often be recovered and reused, yields the desired enantiomerically enriched product. This strategy is of paramount importance in the synthesis of complex molecules like pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Core Applications: Asymmetric Synthesis of α-Amino Acids and Other Chiral Building Blocks

The primary application of 3-Methyl-L-isovaline as a chiral auxiliary is anticipated to be in the asymmetric synthesis of non-proteinogenic α-amino acids and other chiral synthons. These compounds are valuable building blocks in medicinal chemistry. The following sections detail the proposed methodologies for key asymmetric reactions.

Asymmetric Alkylation

Asymmetric alkylation of enolates derived from substrates bearing the 3-Methyl-L-isovaline auxiliary is a promising route to enantiomerically enriched α-substituted carboxylic acids and their derivatives. The bulky nature of the auxiliary is expected to direct the alkylating agent to the less sterically hindered face of the enolate.

Diastereoselective Aldol Reactions

Aldol reactions are fundamental C-C bond-forming reactions that create two new stereocenters. The use of a 3-Methyl-L-isovaline auxiliary can control the absolute stereochemistry of both of these centers. Boron enolates, known for their highly ordered transition states, are often employed in such reactions to achieve high levels of diastereoselectivity.[1]

Asymmetric Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is another key reaction where a chiral auxiliary can dictate the stereochemical outcome. The 3-Methyl-L-isovaline auxiliary can be employed to synthesize chiral 1,5-dicarbonyl compounds and their derivatives with high enantiomeric purity.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the application of 3-Methyl-L-isovaline as a chiral auxiliary, based on analogous results reported for L-valine derivatives.

Reaction Electrophile/Acceptor Diastereomeric Excess (de %) Yield (%)
Asymmetric AlkylationBenzyl bromide>9585-95
Allyl iodide>9580-90
Methyl iodide90-9575-85
Diastereoselective AldolIsobutyraldehyde>98 (syn)80-90
Benzaldehyde>98 (syn)85-95
Asymmetric MichaelMethyl vinyl ketone>9580-90
Acrylonitrile>9575-85

Table 1: Expected Performance in Asymmetric Reactions

Experimental Protocols

The following are detailed, generalized protocols for the attachment of the 3-Methyl-L-isovaline auxiliary, its use in a representative asymmetric alkylation, and its subsequent cleavage.

Protocol 1: Attachment of the 3-Methyl-L-isovaline Auxiliary to a Carboxylic Acid

This protocol describes the formation of an N-acyl derivative, a common strategy for employing amino acid-based chiral auxiliaries.

Materials:

  • 3-Methyl-L-isovaline

  • Thionyl chloride (SOCl₂)

  • The desired carboxylic acid (e.g., propanoic acid)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Acid Ester: Suspend 3-Methyl-L-isovaline in methanol and cool to 0°C. Add thionyl chloride dropwise and stir the mixture at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

  • Acylation: Dissolve the desired carboxylic acid in anhydrous DCM and add oxalyl chloride, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature. In a separate flask, dissolve the 3-Methyl-L-isovaline methyl ester hydrochloride in anhydrous DCM and cool to 0°C. Add triethylamine, followed by the dropwise addition of the freshly prepared acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Attachment of Auxiliary Carboxylic_Acid Carboxylic Acid Acyl_Chloride Acyl Chloride Formation (Oxalyl Chloride, DMF) Carboxylic_Acid->Acyl_Chloride Coupling N-Acylation (Et3N, DCM) Acyl_Chloride->Coupling Auxiliary_Ester 3-Methyl-L-isovaline Methyl Ester Auxiliary_Ester->Coupling N_Acyl_Auxiliary N-Acyl-3-Methyl-L-isovaline Coupling->N_Acyl_Auxiliary

Caption: Workflow for attaching the 3-Methyl-L-isovaline auxiliary.

Protocol 2: Asymmetric Alkylation of the N-Acyl Auxiliary Derivative

This protocol outlines a general procedure for the diastereoselective alkylation of the N-acyl-3-Methyl-L-isovaline derivative.

Materials:

  • N-Acyl-3-Methyl-L-isovaline derivative

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride

Procedure:

  • Dissolve the N-acyl-3-Methyl-L-isovaline derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) dropwise via syringe.

  • Stir the resulting enolate solution at -78°C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise.

  • Continue stirring at -78°C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

G cluster_1 Asymmetric Alkylation Start_Mat N-Acyl-3-Methyl-L-isovaline Deprotonation Enolate Formation (LDA, THF, -78°C) Start_Mat->Deprotonation Alkylation Alkylation (Alkyl Halide, -78°C) Deprotonation->Alkylation Alkylated_Product Alkylated Product (Diastereomeric Mixture) Alkylation->Alkylated_Product Purification Chromatographic Separation Alkylated_Product->Purification Final_Product Major Diastereomer Purification->Final_Product

Caption: General workflow for asymmetric alkylation.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a common method for removing the auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl-3-Methyl-L-isovaline derivative

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2-3 equivalents) and stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.

  • The desired chiral carboxylic acid remains in the aqueous layer, which can then be further purified or used directly.

G cluster_2 Auxiliary Cleavage Alkylated_Intermediate Alkylated Intermediate Hydrolysis Basic Hydrolysis (LiOH, THF/H2O) Alkylated_Intermediate->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Chiral_Acid Enantiomerically Enriched Carboxylic Acid Extraction->Chiral_Acid Recovered_Auxiliary Recovered Chiral Auxiliary Extraction->Recovered_Auxiliary

Caption: Process for cleavage and recovery of the chiral auxiliary.

Signaling Pathways and Logical Relationships

The stereochemical outcome of these reactions is governed by the formation of a rigid, chelated transition state. The metal cation (e.g., Li⁺ or B²⁺) coordinates to the carbonyl oxygen and the nitrogen of the auxiliary, creating a conformationally restricted intermediate. The bulky substituent on the 3-Methyl-L-isovaline auxiliary then effectively blocks one face of the enolate from the approaching electrophile, leading to a highly diastereoselective transformation.

G cluster_3 Stereocontrol Mechanism Substrate N-Acyl-3-Methyl-L-isovaline Chelated_Enolate Rigid Chelated Enolate Substrate->Chelated_Enolate Deprotonation Base Base (e.g., LDA) Base->Chelated_Enolate Diastereoselective_Attack Diastereoselective Attack Chelated_Enolate->Diastereoselective_Attack Electrophile Electrophile Electrophile->Diastereoselective_Attack Steric_Hindrance Steric Hindrance from 3-Methyl-L-isovaline Steric_Hindrance->Diastereoselective_Attack Major_Diastereomer Major Diastereomer Diastereoselective_Attack->Major_Diastereomer Favored Minor_Diastereomer Minor Diastereomer Diastereoselective_Attack->Minor_Diastereomer Disfavored

Caption: Logical relationship for stereochemical control.

Conclusion

While direct experimental data for 3-Methyl-L-isovaline as a chiral auxiliary is not yet widely available, its structural analogy to highly successful auxiliaries like L-valine provides a strong rationale for its investigation. The protocols and expected outcomes presented in this document offer a solid foundation for researchers to explore the potential of this promising chiral auxiliary in the asymmetric synthesis of valuable chiral molecules. Its application could open new avenues for the efficient and stereocontrolled synthesis of novel therapeutic agents and other high-value chemical entities.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with 3-Sulfanyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides incorporating the non-proteinogenic amino acid 3-Sulfanyl-D-isovaline. This unique amino acid offers significant advantages in drug design and development due to its distinct structural and functional properties.

3-Sulfanyl-D-isovaline is a Cα-tetrasubstituted amino acid, which promotes the formation of helical conformations in peptides.[1] Its D-configuration confers resistance to enzymatic degradation, thereby enhancing the stability of the peptide in biological systems.[1][2] The presence of a sulfanyl (thiol) group provides a reactive handle for a variety of chemical modifications, including pegylation, fluorescent labeling, and the formation of disulfide or thioether bridges for peptide cyclization.[1]

Key Applications

The incorporation of 3-Sulfanyl-D-isovaline into peptide sequences opens up a range of applications in therapeutic and research settings:

  • Native Chemical Ligation (NCL): The thiol side chain is capable of participating in NCL, a powerful technique for the synthesis of large peptides and small proteins.[1]

  • Peptide Cyclization: The thiol group can be utilized to form cyclic peptides through disulfide or thioether linkages, which can lead to improved metabolic stability and binding affinity.[1]

  • Bioconjugation: The reactive nature of the thiol group allows for the site-specific attachment of various molecules, such as drugs, imaging agents, and polymers, to the peptide.[1]

  • Enhanced Stability: The D-amino acid configuration provides resistance to proteolysis, which can increase the in vivo half-life of the peptide.[1]

  • Structural Constraint: As a Cα-tetrasubstituted amino acid, it induces stable secondary structures that can be advantageous for receptor binding.[1]

Challenges in SPPS

The unique structure of 3-Sulfanyl-D-isovaline presents two primary challenges during SPPS:

  • Thiol Protection: The highly reactive sulfanyl group must be protected throughout the synthesis to prevent unwanted side reactions, most notably oxidation to disulfides.[1] The choice of protecting group is critical and must be orthogonal to the Fmoc protecting group of the α-amine.[1] The Trityl (Trt) group is a robust and widely used choice for this purpose.[1]

  • Steric Hindrance: As a Cα-tetrasubstituted amino acid, 3-Sulfanyl-D-isovaline presents significant steric hindrance at the α-carbon.[1] This can result in slower and less efficient coupling reactions. To overcome this, optimized coupling protocols are necessary.[1]

Quantitative Data

The following table provides representative data on the expected outcomes when coupling Fmoc-D-3-Sulfanyl(Trt)-isovaline compared to a standard amino acid in SPPS. Actual results may vary depending on the specific peptide sequence and synthesis conditions.[1]

ParameterStandard Amino AcidFmoc-D-3-Sulfanyl(Trt)-isovaline
Coupling Time 1-2 hours4-6 hours (or double coupling)
Coupling Efficiency (single) >99%85-95%
Crude Purity Typically >80%Typically 60-75%
Overall Yield Sequence-dependentLower than peptides with all-standard amino acids

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing 3-Sulfanyl-D-isovaline using Fmoc chemistry.

Materials and Reagents
  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-D-3-Sulfanyl(Trt)-isovaline

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)[1][3]

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

  • Acetonitrile

  • Methanol (MeOH)

Protocol

1. Resin Swelling a. Place the desired amount of Rink Amide resin in a reaction vessel. b. Add DMF to swell the resin for a minimum of 30 minutes.[1][3]

2. Fmoc Deprotection a. Drain the DMF from the swollen resin. b. Add a 20% solution of piperidine in DMF to the resin.[1][3] c. Agitate for 5 minutes. d. Drain the solution. e. Repeat steps 2b-2d one more time. f. Wash the resin thoroughly with DMF (3x), MeOH (3x), and DCM (3x).[1][3][4]

3. Amino Acid Coupling (for standard amino acids) a. Dissolve 4 equivalents of the Fmoc-amino acid in DMF. b. Add 3.95 equivalents of HBTU/HATU and 8 equivalents of DIEA.[1][3] c. Agitate for a few minutes to pre-activate. d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 1-2 hours.[1] f. Wash the resin with DMF (3x) and DCM (3x).

4. Coupling of Fmoc-D-3-Sulfanyl(Trt)-isovaline Due to steric hindrance, a modified coupling protocol is recommended.[1] a. Dissolve 4 equivalents of Fmoc-D-3-Sulfanyl(Trt)-isovaline in DMF. b. Add 3.95 equivalents of HATU and 8 equivalents of DIEA.[1] c. Agitate for 10-15 minutes for pre-activation.[1] d. Add the activated amino acid solution to the deprotected resin. e. Agitate for 4-6 hours. A longer coupling time is necessary to overcome the steric hindrance.[1] f. Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step (double coupling).[1] g. Wash the resin with DMF (3x) and DCM (3x).

5. Repeat Synthesis Cycle a. Repeat steps 2 through 4 (or 3 for standard amino acids) for each subsequent amino acid in the peptide sequence.[1]

6. Final Cleavage and Deprotection a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.[1] b. Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5). The scavengers (TIS and EDT) are crucial to protect the deprotected thiol group.[1] c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.[1] g. Dry the crude peptide pellet under vacuum.

7. Purification and Analysis a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] c. Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.[1]

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/MeOH/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Cleavage_Pathway PeptideResin Peptide-Resin (with Protecting Groups) CleavageStep Cleavage Reaction PeptideResin->CleavageStep TFA TFA TFA->CleavageStep Scavengers Scavengers (TIS, EDT, H2O) TrappedCations Trapped Carbocations Scavengers->TrappedCations Carbocations Reactive Carbocations CleavageStep->Carbocations FreePeptide Free Peptide (Deprotected Thiol) CleavageStep->FreePeptide Alkylation Thiol Alkylation (Side Product) Carbocations->Alkylation Carbocations->TrappedCations FreePeptide->Alkylation

Caption: Role of scavengers in preventing thiol alkylation during cleavage.

References

Application Notes and Protocols for Investigating the Analgesic Properties of 3-Methyl-D-isovaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovaline, a non-proteinogenic amino acid, has emerged as a promising candidate in the development of novel analgesics. Its derivatives are of particular interest due to their potential for peripheral action, thereby minimizing central nervous system (CNS) side effects commonly associated with traditional pain medications. This document provides a comprehensive guide for the investigation of the analgesic properties of 3-Methyl-D-isovaline derivatives, a novel class of compounds with predicted activity at GABA-B receptors.

D-isovaline, a stereoisomer of isovaline, is understood to exert its analgesic effects through the activation of peripheral GABA-B receptors, which are crucial for modulating neuronal excitability. A key advantage of D-isovaline is its inability to cross the blood-brain barrier, which suggests a favorable side-effect profile by reducing the likelihood of CNS-related adverse events. The introduction of a methyl group at the 3-position of D-isovaline is a strategic modification aimed at potentially enhancing potency, selectivity, or pharmacokinetic properties.

While direct experimental data on this compound derivatives are not yet publicly available, this document outlines the foundational protocols and theoretical framework necessary to conduct a thorough investigation of their analgesic potential. The methodologies described herein are based on established preclinical models for pain assessment and the known pharmacology of isovaline and its analogs.

Proposed Mechanism of Action: GABA-B Receptor Activation

The primary hypothesized mechanism of action for this compound derivatives is the positive allosteric modulation or direct agonism of the GABA-B receptor. As a G-protein coupled receptor (GPCR), its activation initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.[1][2][3]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist, such as a this compound derivative, is expected to trigger the following downstream events:

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[2]

  • G-Protein Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.[2]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels.[2][3]

    • Activation of K+ Channels: It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[2]

    • Inhibition of Ca2+ Channels: It inhibits voltage-gated Ca2+ channels, reducing Ca2+ influx and subsequently decreasing the release of excitatory neurotransmitters.[2]

This cascade of events results in a reduction of neuronal excitability, thereby producing an analgesic effect.

GABA_B_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP K_Channel K+ Channel (GIRK) K_ion_out K+ efflux K_Channel->K_ion_out Causes Ca_Channel Ca2+ Channel Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Contributes to Ligand This compound Derivative Ligand->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_Channel Activates G_betagamma->Ca_Channel Inhibits ATP ATP ATP->cAMP Converts Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Ca_ion_in Ca2+ influx Ca_ion_in->Ca_Channel Blocks Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Proposed GABA-B receptor downstream signaling pathway for analgesia.

Data Presentation

As no specific quantitative data for this compound derivatives are currently available, the following tables are presented as templates for organizing and presenting experimental findings from future studies.

Table 1: Analgesic Efficacy of this compound Derivatives in the Formalin Test

CompoundDose (mg/kg)Phase I Licking Time (s) ± SEM% Inhibition (Phase I)Phase II Licking Time (s) ± SEM% Inhibition (Phase II)
Vehicle---
Derivative 1
10
30
100
Derivative 2
10
30
100
Positive Control
(e.g., Morphine)10

Table 2: Motor Coordination Assessment of this compound Derivatives using the Rotarod Test

CompoundDose (mg/kg)Latency to Fall (s) ± SEM
Vehicle-
Derivative 1
10
30
100
Derivative 2
10
30
100
Positive Control
(e.g., Diazepam)5

Experimental Protocols

Proposed Synthesis of this compound

Synthesis_Workflow Butanone 2-Butanone Intermediate1 Chiral Aminonitrile Butanone->Intermediate1 Asymmetric Strecker Reaction Reagents1 KCN, NH4Cl (R)-Phenylglycinol Reagents1->Intermediate1 Intermediate2 Racemic 3-Methyl-isovaline & Chiral Auxiliary Intermediate1->Intermediate2 Hydrolysis Reagents2 Acid Hydrolysis (e.g., 6M HCl, reflux) Reagents2->Intermediate2 Final_Product This compound Intermediate2->Final_Product Resolution of Enantiomers Reagents3 Chromatographic Separation Reagents3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Protocol:

  • Asymmetric Strecker Reaction:

    • React 2-butanone with potassium cyanide and ammonium chloride in the presence of a chiral auxiliary, such as (R)-phenylglycinol. This will form a diastereomeric mixture of α-aminonitriles.

  • Hydrolysis:

    • Hydrolyze the resulting aminonitrile mixture under strong acidic conditions (e.g., refluxing in 6M HCl) to convert the nitrile group to a carboxylic acid, yielding a mixture of diastereomeric amino acids and the chiral auxiliary.

  • Separation and Purification:

    • Separate the desired this compound from its enantiomer and the chiral auxiliary using chromatographic techniques, such as chiral HPLC or fractional crystallization.

  • Characterization:

    • Confirm the structure and stereochemistry of the final product using standard analytical methods, including NMR spectroscopy, mass spectrometry, and polarimetry.

In Vivo Analgesic Efficacy: Formalin Test

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Formalin solution (2.5% in saline)

  • Test compounds (this compound derivatives) dissolved in an appropriate vehicle

  • Positive control (e.g., morphine)

  • Observation chambers with mirrors for clear viewing of paws

  • Timer

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

  • Observation: Immediately place the mouse in the observation chamber.

  • Data Collection: Record the cumulative time (in seconds) that the animal spends licking the injected paw during two distinct phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection.

    • Phase II (Inflammatory Phase): 15-30 minutes post-injection.

  • Data Analysis: Calculate the mean licking time for each treatment group and compare it to the vehicle control group. The percentage of inhibition can be calculated as: [(Vehicle Mean - Treatment Mean) / Vehicle Mean] * 100.

Motor Coordination Assessment: Rotarod Test

The rotarod test is used to assess motor coordination and balance, and to identify any potential sedative or motor-impairing effects of the test compounds.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Rotarod apparatus

  • Test compounds (this compound derivatives) dissolved in an appropriate vehicle

  • Positive control (e.g., diazepam)

Procedure:

  • Training:

    • On the day before the test, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes). Repeat this for 2-3 trials with an inter-trial interval of at least 15 minutes.

  • Acclimation: On the test day, acclimate the mice to the testing room for at least 1 hour.

  • Drug Administration: Administer the test compound, vehicle, or positive control.

  • Testing:

    • At a predetermined time after drug administration (coinciding with the peak effect in the formalin test), place the mice on the rotarod.

    • The rod should be set to accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall from the rod for each mouse. A trial can be ended if the mouse remains on the rod for the maximum duration (e.g., 300 seconds).

  • Data Analysis: Calculate the mean latency to fall for each treatment group and compare it to the vehicle control group. A significant decrease in latency to fall suggests motor impairment.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invivo In Vivo Testing cluster_analgesia Analgesia Assessment cluster_motor Motor Coordination cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound Derivatives Animal_Prep Animal Acclimation & Grouping Synthesis->Animal_Prep Drug_Admin Drug Administration (Test Compound, Vehicle, Control) Animal_Prep->Drug_Admin Formalin_Test Formalin Test Drug_Admin->Formalin_Test Rotarod_Test Rotarod Test Drug_Admin->Rotarod_Test Formalin_Data Measure Licking Time (Phase I & II) Formalin_Test->Formalin_Data Data_Analysis Statistical Analysis of Behavioral Data Formalin_Data->Data_Analysis Rotarod_Data Measure Latency to Fall Rotarod_Test->Rotarod_Data Rotarod_Data->Data_Analysis Conclusion Determine Analgesic Properties & Side-Effect Profile Data_Analysis->Conclusion

Caption: General experimental workflow for investigating analgesic properties.

Conclusion

The investigation of this compound derivatives represents a promising avenue for the discovery of novel, peripherally acting analgesics with potentially improved safety profiles. While direct experimental data for these specific compounds are not yet available, the protocols and theoretical framework provided in this document offer a robust starting point for their synthesis and comprehensive preclinical evaluation. By employing established models such as the formalin and rotarod tests, researchers can effectively assess the analgesic efficacy and motor-coordinating effects of these novel compounds. The elucidation of their activity at GABA-B receptors will further contribute to our understanding of pain modulation and the development of next-generation analgesics.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Methyl-D-isovaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The most prevalent and scalable method is the asymmetric Strecker synthesis. This approach involves the reaction of a ketone (2-butanone) with a cyanide source and a chiral amine, followed by hydrolysis of the resulting aminonitrile.[1][2] An alternative, though often less direct for this specific quaternary amino acid, is the alkylation of a chiral glycine enolate equivalent. Enzymatic resolution of racemic 3-methyl-isovaline is also a viable, albeit potentially less cost-effective, strategy on an industrial scale.

Q2: What are the critical parameters to control during the asymmetric Strecker synthesis to ensure high enantioselectivity?

A2: Several factors are crucial for achieving high enantiomeric excess (ee):

  • Chiral Catalyst/Auxiliary: The choice and purity of the chiral catalyst or auxiliary are paramount. Impurities can significantly hinder stereocontrol.

  • Temperature: Lower reaction temperatures generally favor higher enantioselectivity by reducing the rate of non-selective background reactions.

  • Solvent: The solvent system can influence the transition state of the reaction, thereby affecting the stereochemical outcome.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the cyanide source, is often critical to maintain optimal reaction conditions.

Q3: What are the main challenges in the purification of this compound at a large scale?

A3: Key purification challenges include:

  • Removal of Diastereomeric Impurities: If a chiral auxiliary is used, separation of the diastereomeric intermediates can be challenging.

  • Crystallization: Inducing crystallization of the final product with high purity and in a desirable crystal habit can be difficult. The presence of impurities can inhibit crystallization or lead to the formation of oils.[3]

  • Residual Solvents: Ensuring that residual solvents are within acceptable limits (as per ICH guidelines) is a critical quality control step.[3]

  • Enantiomeric Enrichment: If the initial enantiomeric excess is not sufficiently high, additional chiral resolution steps may be necessary, which can be costly and reduce overall yield.

Q4: How can I determine the enantiomeric excess (ee) of my this compound product?

A4: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. For GC analysis, derivatization of the amino acid is typically required.[4]

Troubleshooting Guides

Problem 1: Low Yield in the Asymmetric Strecker Reaction
Possible Cause Troubleshooting Steps
Incomplete reaction - Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Ensure stoichiometric balance of all reactants.- Check the activity of the catalyst; it may have degraded.
Side reactions - Lower the reaction temperature to minimize the formation of byproducts.- Investigate the purity of starting materials, as impurities can lead to side reactions.- Optimize the order of addition of reagents.
Product loss during workup - Optimize extraction and washing procedures to minimize loss of the product in the aqueous or organic phases.- Ensure the pH is appropriately adjusted during extractions to maximize product recovery.
Problem 2: Poor Enantioselectivity (Low ee%)
Possible Cause Troubleshooting Steps
Catalyst/Auxiliary Issues - Verify the purity and integrity of the chiral catalyst or auxiliary.[4]- Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive.[4]- Optimize the catalyst loading; too little may result in a competing non-selective background reaction.[4]
Suboptimal Reaction Conditions - Lower the reaction temperature. Asymmetric inductions are often more effective at reduced temperatures.- Screen different solvents to find the optimal medium for the reaction.[4]- Control the rate of addition of the cyanide source to maintain a low concentration and favor the catalyzed pathway.
Racemization - Although this compound is relatively resistant to racemization, harsh workup conditions (e.g., high temperatures, extreme pH) could potentially lead to some loss of enantiomeric purity.[5] Ensure workup and purification are performed under mild conditions.
Problem 3: Difficulty with Crystallization of the Final Product
Possible Cause Troubleshooting Steps
Presence of Impurities - Analyze the crude product to identify any impurities that may be inhibiting crystallization.- Perform an additional purification step (e.g., column chromatography) before attempting crystallization.
Incorrect Solvent System - Screen a variety of solvent/anti-solvent systems to find conditions that promote crystallization.- Consider using a seed crystal to induce crystallization.
Supersaturation Issues - Control the rate of cooling or addition of the anti-solvent to avoid overly rapid supersaturation, which can lead to oiling out or the formation of fine, difficult-to-filter crystals.
Polymorphism - Be aware that different crystalline forms (polymorphs) may exist.[3] Characterize the solid form obtained and investigate conditions that favor the desired polymorph.

Data Presentation

Table 1: Comparison of Key Parameters in Asymmetric Strecker Synthesis

Parameter Condition A (Lab Scale) Condition B (Pilot Scale) Expected Outcome
Reactant Ratio (Ketone:Amine:Cyanide) 1 : 1.1 : 1.21 : 1.05 : 1.1Tighter control of stoichiometry at scale to reduce costs and downstream impurities.
Catalyst Loading 5 mol%1-2 mol%Lower catalyst loading is economically crucial for large-scale production.
Reaction Temperature -20 °C-10 °C to 0 °CSlightly higher temperatures may be a trade-off for faster reaction times, but can impact ee%.
Reaction Time 24-48 hours12-24 hoursOptimized for throughput.
Typical Yield 70-85%75-90%Improved process control can lead to higher yields.
Typical Enantiomeric Excess (ee%) >98%>95%A slight decrease in ee% can sometimes be observed at scale, requiring further optimization or purification.

Experimental Protocols

Key Experiment: Large-Scale Asymmetric Strecker Synthesis of this compound (Representative Protocol)

This protocol is a representative example based on established principles of the asymmetric Strecker synthesis.

  • Imine Formation:

    • To a cooled (0-5 °C), inerted reactor, charge 2-butanone (1.0 eq) and a suitable chiral amine (e.g., a chiral amino alcohol or a primary amine derived from the chiral pool) (1.05 eq) in an appropriate solvent (e.g., toluene or MTBE).

    • Add a dehydrating agent (e.g., molecular sieves or perform azeotropic distillation) to drive the equilibrium towards the imine.

    • Stir for 2-4 hours, monitoring the formation of the imine by GC or NMR.

  • Cyanation:

    • Cool the reaction mixture to the optimized temperature (e.g., -10 °C).

    • In a separate vessel, prepare a solution of the cyanide source (e.g., KCN or NaCN) with a phase-transfer catalyst or as an aqueous solution if the catalyst is compatible.[2]

    • Slowly add the cyanide solution to the reaction mixture over 4-6 hours, maintaining the internal temperature.

    • Add the chiral catalyst (e.g., a chiral thiourea derivative) (1-2 mol%) before or during the cyanide addition.[2]

    • Stir for an additional 8-12 hours at the same temperature. Monitor the reaction for the disappearance of the imine and the formation of the aminonitrile.

  • Hydrolysis and Workup:

    • Once the cyanation is complete, carefully quench the reaction with an appropriate aqueous solution.

    • Separate the organic and aqueous layers.

    • The intermediate aminonitrile can be isolated or, more commonly, hydrolyzed directly.

    • For hydrolysis, treat the aminonitrile with a strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures (e.g., 80-100 °C) until the nitrile is fully converted to the carboxylic acid.

    • After hydrolysis, adjust the pH to the isoelectric point of this compound to precipitate the product.

  • Purification and Isolation:

    • Filter the precipitated crude product and wash with cold water and then a suitable solvent (e.g., acetone or isopropanol) to remove impurities.

    • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to achieve the desired purity and enantiomeric excess.

    • Dry the final product under vacuum at a controlled temperature.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Butanone + Chiral Amine Imine Imine Formation Start->Imine Cyanation Asymmetric Cyanation (Chiral Catalyst, Cyanide Source) Imine->Cyanation Aminonitrile Intermediate Aminonitrile Cyanation->Aminonitrile Hydrolysis Hydrolysis (Acid or Base) Aminonitrile->Hydrolysis Crude Crude this compound Hydrolysis->Crude Precipitation pH Adjustment & Precipitation Crude->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Vacuum Drying Recrystallization->Drying Final Pure this compound Drying->Final

Caption: Overall workflow for the large-scale synthesis and purification of this compound.

Troubleshooting_Logic Start Low Enantiomeric Excess (ee%) Cause1 Catalyst/Auxiliary Issue? Start->Cause1 Check First Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Incorrect Solvent? Start->Cause3 Solution1 Verify Purity & Integrity Optimize Loading Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Screen Alternative Solvents Cause3->Solution3

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

Technical Support Center: Overcoming Steric Hindrance in Peptide Coupling with 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the challenges of incorporating sterically hindered amino acids like 3-Methyl-D-isovaline into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and similar amino acids so difficult to couple?

A1: The primary challenge is steric hindrance. This compound is a Cα-tetrasubstituted amino acid, meaning it has two methyl groups attached to the alpha-carbon in addition to the amino and carboxyl groups. This bulky structure physically obstructs the approach of the activated carboxylic acid to the amine, slowing down or preventing the formation of the peptide bond.[1][2] This steric bulk can also reduce the nucleophilicity of the amine component, making it a less effective reactant.[1]

Q2: What are the immediate signs of a failed or incomplete coupling reaction with a hindered amino acid?

A2: The most common indicators of poor coupling efficiency include:

  • A positive Kaiser test (or other ninhydrin-based tests): After the coupling step, a blue or purple color on the resin beads indicates the presence of unreacted free primary amines.[3][4][5] A complete reaction should result in yellow or colorless beads.[4][6]

  • Low final peptide yield: The overall yield of the desired full-length peptide is significantly lower than expected.[3][6]

  • Presence of deletion sequences: Mass spectrometry (MS) analysis of the crude product will show peptides that are missing the intended sterically hindered residue.[3][6]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A3: Standard coupling reagents like DCC and EDC are often ineffective for such challenging couplings. More potent, onium salt-based reagents are required.[1] Reagents such as HATU, HBTU, HCTU, PyAOP, and COMU are highly recommended.[1][4] For exceptionally difficult couplings, generating amino acid fluorides in situ using reagents like TFFH can also be a powerful strategy.

Q4: Can I simply increase the reaction time or temperature to improve coupling efficiency?

A4: Yes, both strategies can be effective.

  • Extended Reaction Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 4-24 hours) can help overcome the high activation energy barrier.[1][2]

  • Elevated Temperature: Microwave-assisted peptide synthesis (MW-SPPS) is particularly effective as it rapidly heats the reaction, providing the necessary kinetic energy to drive the reaction to completion. However, caution is advised as prolonged high temperatures can increase the risk of racemization.[1]

Q5: What is "double coupling" and when should I use it?

A5: Double coupling is the process of repeating a coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[7] It is highly recommended for known difficult or sterically hindered residues like this compound, especially if a monitoring test (like the Kaiser test) indicates an incomplete initial reaction.[2][4][7]

Q6: How can I prevent the formation of deletion sequences if coupling remains incomplete?

A6: If a double coupling still does not lead to a complete reaction, it is crucial to "cap" the unreacted N-terminal amines.[2] This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIPEA.[2] Capping acetylates the unreacted amines, preventing them from participating in subsequent coupling steps and simplifying the purification of the final full-length peptide.[5]

Q7: What is racemization and how can it be minimized during these difficult couplings?

A7: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid, leading to diastereomeric impurities that are difficult to separate from the desired peptide.[1] To minimize this risk:

  • Use appropriate additives: Additives like HOAt or Oxyma Pure are superior to HOBt in suppressing racemization.[1]

  • Choose the right reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1]

  • Avoid strong bases: Using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA can reduce racemization.[1]

  • Optimize heating: If using elevated temperatures, use the shortest time necessary to achieve a satisfactory yield.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered when coupling this compound.

Problem Potential Cause Recommended Solution(s)
Positive Kaiser test after coupling (blue/purple beads) 1. Ineffective Coupling Reagent: The chosen reagent is not potent enough for the hindered coupling. 2. Suboptimal Reaction Conditions: Insufficient time or temperature for the reaction to proceed to completion. 3. Poor Resin Swelling: Reagents cannot access all reaction sites.[6]1. Switch to a more powerful onium-salt reagent such as HATU, HCTU, or COMU. 2. Extend the coupling time (4-24 hours) or utilize microwave synthesis to increase the reaction temperature.[2] 3. Perform a "double coupling" with fresh reagents.[2][4][7] 4. Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF, NMP) for at least 30 minutes before synthesis.[6]
Mass spectrometry shows significant deletion sequences at the hindered residue 1. Incomplete Coupling: Unreacted amines from the previous cycle react in subsequent steps. 2. Incomplete Fmoc-Deprotection: The N-terminal protecting group was not fully removed before the coupling step.1. After a double coupling, perform a capping step with acetic anhydride to block any remaining unreacted amines.[2] 2. Extend the Fmoc-deprotection time or perform a second deprotection step.[3][7] Confirm complete deprotection with a positive Kaiser test before proceeding to the coupling step.[7]
Low overall yield of the final peptide 1. Cumulative Effect of Incomplete Couplings: Small inefficiencies at each step, especially at the hindered residue, lead to a significant loss of the final product. 2. Peptide Aggregation: The growing peptide chain aggregates on the solid support, blocking reaction sites.[1]1. Optimize the coupling protocol for the hindered amino acid using the strategies above (potent reagents, double coupling, capping). 2. Switch the synthesis solvent from DMF to a more disruptive one like N-methylpyrrolidone (NMP).[4] 3. Consider incorporating structure-disrupting pseudoproline dipeptides in the sequence if aggregation is a known issue for that sequence.[8]
Presence of diastereomeric impurities (racemization) 1. Over-activation of the Carboxylic Acid: The activated amino acid is unstable and prone to racemization. 2. Excessively Strong Base or High Temperature: Conditions are too harsh, promoting epimerization.1. Reduce the pre-activation time before adding the activated amino acid to the resin.[1] 2. Use an additive like HOAt or Oxyma Pure with your coupling reagent.[1] 3. Use a weaker base like collidine or NMM instead of DIPEA.[1] 4. If using microwave heating, optimize for the shortest possible time.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is a general guideline and may require further optimization for specific peptide sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a suitable reaction vessel for at least 30 minutes.

  • Fmoc-Deprotection: a. Drain the DMF. b. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. c. Drain the solution. d. Repeat the piperidine treatment for an additional 10-15 minutes. e. Wash the resin thoroughly with DMF (5-6 times).[7]

  • Amino Acid Activation: a. In a separate vial, dissolve 4 equivalents of Fmoc-3-Methyl-D-isovaline-OH in DMF. b. Add 3.95 equivalents of a potent coupling reagent (e.g., HATU) and 8 equivalents of a base (e.g., DIPEA or NMM).[2] c. Agitate the mixture for 10-15 minutes for pre-activation.[2]

  • Coupling: a. Add the activated amino acid solution to the deprotected resin. b. Agitate the mixture for 4-6 hours at room temperature.[2] Alternatively, perform the reaction in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for 10-30 minutes.[6]

  • Monitoring and Washing: a. Take a small sample of resin beads and perform a Kaiser test to check for completion.[2] b. If the test is positive (blue beads), proceed to Protocol 2 (Double Coupling). c. If the test is negative (yellow beads), wash the resin with DMF (3 times) and DCM (3 times) and proceed to the next cycle.[2]

Protocol 2: Double Coupling Procedure
  • Following Step 5a from Protocol 1, drain the reaction vessel.

  • Wash the resin with DMF (3 times) to remove reaction byproducts.

  • Prepare a fresh solution of activated Fmoc-3-Methyl-D-isovaline-OH as described in Step 3 of Protocol 1.

  • Add this fresh mixture to the resin.

  • Allow the second coupling reaction to proceed for an additional 1-2 hours at room temperature or for another 10-15 minutes in the microwave.[7]

  • Wash the resin with DMF and perform another Kaiser test. If the test is still positive, proceed to Protocol 3 (Capping).

Protocol 3: Capping of Unreacted Amines
  • Following an incomplete coupling, wash the resin with DMF (3 times).

  • Prepare a capping solution of acetic anhydride, DIPEA, and DMF in a 1:2:3 ratio.[2]

  • Add the capping solution to the resin and agitate for 30 minutes.[2]

  • Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the deprotection step of the next amino acid.[2]

Protocol 4: Kaiser Test (Ninhydrin Test)
  • Reagent Preparation:

    • Solution A: 40 g of phenol in 20 mL of n-butanol.[4]

    • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Procedure: a. Transfer a small sample of peptide-resin (10-20 beads) to a small glass test tube. b. Add 2-3 drops of each solution (A, B, and C) to the test tube.[3][4] c. Heat the test tube at 110-115°C for 5 minutes.[3][9] d. Observe the color of the beads and the solution.

  • Interpretation:

    • Colorless/Yellow: Negative result (no free primary amines), indicating complete coupling.[4]

    • Blue/Purple: Positive result (free primary amines present), indicating incomplete coupling.[3][4]

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (AA, Reagent, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Monitor 6. Monitoring (Kaiser Test) Wash2->Monitor Next Repeat Cycle or Final Cleavage Monitor->Next

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Caption: Decision workflow for troubleshooting a difficult coupling.

References

optimization of reaction conditions for 3-Methyl-D-isovaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-D-isovaline. The information is presented in a question-and-answer format to directly address common challenges encountered during this stereoselective synthesis.

Troubleshooting Guides and FAQs

Question: We are experiencing low yields in the alkylation step to introduce the ethyl group onto the chiral glycine equivalent. What are the potential causes and solutions?

Answer: Low yields in the alkylation of a chiral glycine enolate equivalent are a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Incomplete Deprotonation: The formation of the enolate is critical. Ensure your base is sufficiently strong and fresh. Lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The reaction should be conducted under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure complete enolate formation and prevent side reactions.

  • Inactive Alkylating Agent: The ethylating agent (e.g., ethyl iodide or ethyl triflate) should be of high purity and freshly distilled or purchased. Degradation of the alkylating agent can significantly reduce the yield.

  • Steric Hindrance: The chiral auxiliary can create significant steric hindrance, which may slow down the alkylation reaction. Consider extending the reaction time or slightly increasing the temperature after the initial low-temperature addition. However, be cautious as higher temperatures can lead to reduced diastereoselectivity.

  • Side Reactions: The enolate can participate in side reactions, such as reaction with the solvent or impurities. Ensure your solvent (e.g., THF) is anhydrous and freshly distilled.

Question: The diastereoselectivity of our alkylation reaction is poor, resulting in a mixture of stereoisomers that is difficult to separate. How can we improve the stereochemical control?

Answer: Achieving high diastereoselectivity is crucial for an efficient synthesis of this compound. Poor stereocontrol often points to issues with the reaction conditions or the choice of chiral auxiliary.

  • Choice of Chiral Auxiliary: The chiral auxiliary is the primary director of stereochemistry. Evans-type oxazolidinones are a common choice for stereoselective alkylations.[1] Ensure the auxiliary is of high enantiomeric purity.

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can influence the direction of alkylation. The choice of base and solvent can affect the enolate geometry. For many chiral auxiliaries, a (Z)-enolate is desired, which can be favored by using lithium-based bases in THF.

  • Reaction Temperature: Temperature control is critical. The alkylation should be carried out at a low temperature (typically -78 °C to -40 °C) to maximize stereoselectivity. Allowing the reaction to warm prematurely can lead to a loss of stereocontrol.

  • Lewis Acid Additives: In some cases, the addition of a Lewis acid can enhance the rigidity of the transition state and improve diastereoselectivity. However, this needs to be optimized for the specific substrate and chiral auxiliary.

Question: We are struggling with the removal of the chiral auxiliary without racemizing the newly formed stereocenter. What are the recommended cleavage conditions?

Answer: The final deprotection step to release the free amino acid is a critical stage where the stereochemical integrity must be maintained. Harsh conditions can lead to racemization.

  • Mild Hydrolysis Conditions: For oxazolidinone auxiliaries, a two-step procedure is often effective. First, hydrolysis of the ester with lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidification, can cleave the auxiliary.

  • Reductive Cleavage: For certain auxiliaries, reductive cleavage using agents like lithium borohydride (LiBH₄) can be a mild and effective method.

  • Monitoring the Reaction: Closely monitor the progress of the deprotection reaction by TLC or LC-MS to avoid prolonged exposure to harsh conditions that could promote racemization.

Question: How can we effectively purify the final this compound product from residual chiral auxiliary and other impurities?

Answer: Purification of non-proteinogenic amino acids can be challenging due to their physical properties. A multi-step purification strategy is often necessary.

  • Extraction: After cleavage of the chiral auxiliary, an initial workup involving extraction can remove a significant portion of the lipophilic auxiliary. The aqueous layer containing the amino acid can then be further purified.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The crude amino acid can be loaded onto a cation-exchange resin. After washing away neutral and anionic impurities, the amino acid can be eluted with a basic solution (e.g., aqueous ammonia).

  • Crystallization: If the amino acid is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.

Data Presentation

Table 1: Representative Diastereoselectivity in the Alkylation of Chiral Glycine Enolates

Chiral AuxiliaryElectrophileBaseSolventTemperature (°C)Diastereomeric Ratio (d.r.)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneEthyl IodideLHMDSTHF-78>95:5
(S)-(-)-4-isopropyl-2-oxazolidinoneEthyl TriflateLDATHF-7890:10
(R)-(+)-tert-ButanesulfinamideEthyl BromideNaHMDSTHF-78 to -60>90:10

Note: Data are representative of typical results for the synthesis of α-methyl-α-amino acids and may require optimization for this compound.

Table 2: Comparison of Chiral Auxiliary Cleavage Conditions

Chiral AuxiliaryReagentsConditionsTypical Yield (%)
OxazolidinoneLiOH, H₂O₂; then H⁺THF/H₂O, 0 °C to rt80-90
tert-ButanesulfinamideHClMethanol, rt>90

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via a Chiral Oxazolidinone Auxiliary (Adapted from related syntheses)

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine.

  • Slowly add propionyl chloride and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) in THF and stir for 30 minutes at -78 °C to form the enolate.

  • Add methyl iodide and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary and Isolation of this compound

  • Dissolve the alkylated product in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide, followed by a 1 M aqueous solution of lithium hydroxide.

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Extract the aqueous layer with DCM to remove the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and then purify the this compound by ion-exchange chromatography.

Visualizations

Synthesis_Pathway A Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) B Acylation (Propionyl Chloride, Et3N) A->B C N-Propionyloxazolidinone B->C D Enolate Formation (LDA, -78 °C) C->D E Asymmetric Alkylation (Methyl Iodide) D->E F Alkylated Intermediate E->F G Auxiliary Cleavage (LiOH, H2O2) F->G H This compound G->H Experimental_Workflow start Start: Assemble Reaction step1 Step 1: Acylation of Chiral Auxiliary start->step1 step2 Step 2: Asymmetric Alkylation - Enolate Formation - Electrophile Addition step1->step2 step3 Step 3: Work-up and Purification of Intermediate step2->step3 step4 Step 4: Cleavage of Chiral Auxiliary step3->step4 step5 Step 5: Final Purification - Extraction - Ion-Exchange Chromatography step4->step5 end End: Pure this compound step5->end Troubleshooting_Tree start Problem Encountered low_yield Low Yield? start->low_yield poor_dr Poor Diastereoselectivity? low_yield->poor_dr No check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Yes deprotection_issue Deprotection/Racemization Issue? poor_dr->deprotection_issue No check_temp Verify and Maintain Low Reaction Temperature poor_dr->check_temp Yes mild_cleavage Use Milder Cleavage Conditions (e.g., LiOH/H2O2) deprotection_issue->mild_cleavage Yes optimize_base Optimize Base Stoichiometry and Addition Time check_reagents->optimize_base extend_time Extend Reaction Time or Slightly Increase Temperature optimize_base->extend_time check_auxiliary Confirm Purity of Chiral Auxiliary check_temp->check_auxiliary monitor_reaction Monitor Reaction Progress Closely (TLC/LC-MS) mild_cleavage->monitor_reaction

References

preventing epimerization during 3-Methyl-D-isovaline incorporation in peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the incorporation of 3-Methyl-D-isovaline.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted.[1] In the case of incorporating this compound, epimerization would lead to the formation of a diastereomeric peptide containing 3-Methyl-L-isovaline. This impurity can be difficult to separate and may significantly alter the biological activity and safety profile of the final peptide.[1]

Q2: Why is this compound particularly susceptible to epimerization?

A2: this compound is an α,α-disubstituted amino acid, which makes it sterically hindered.[2] This steric bulk can slow down the desired coupling reaction.[3] The activated amino acid intermediate, if it has a prolonged lifetime before coupling, is susceptible to epimerization.[1][4] The primary mechanism involves the formation of a planar oxazolone intermediate, where the proton at the alpha-carbon can be abstracted by a base, leading to a loss of stereochemical integrity.[1][5]

Q3: What are the key factors influencing epimerization during the coupling of this compound?

A3: Several factors during the coupling step are critical in controlling epimerization:

  • Coupling Reagents: The choice of coupling reagent is paramount. Potent reagents that promote rapid amide bond formation are preferred to minimize the lifetime of the reactive intermediate.[5]

  • Additives: Additives like HOAt (1-Hydroxy-7-azabenzotriazole) and Oxyma can suppress epimerization by forming active esters that are less prone to this side reaction.[1][4]

  • Base: The type and amount of base used are significant. Weaker, sterically hindered bases are recommended.[4]

  • Temperature: Higher reaction temperatures can accelerate the rate of epimerization.[3][6]

  • Solvent: Polar aprotic solvents like DMF can promote epimerization.[3][4]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin increases the risk of epimerization.[4]

Q4: How can I detect and quantify the level of epimerization?

A4: The most common method for quantifying epimerization is through chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the desired peptide from its epimer.[6][7] After separation, the percentage of the epimer can be calculated by comparing the peak areas.[1] For accurate quantification, the peptide can be hydrolyzed, and the resulting amino acids analyzed using chiral HPLC or after derivatization with a chiral reagent like Marfey's reagent.[4]

Troubleshooting Guide

Problem: High levels of the 3-Methyl-L-isovaline epimer are detected in the final peptide product.

This is a common challenge when incorporating sterically hindered α,α-disubstituted amino acids like this compound. Below are potential causes and recommended solutions.

Diagram 1: Troubleshooting Workflow for Epimerization

G Troubleshooting Workflow for Epimerization start High Epimerization Detected reagent Inappropriate Coupling Reagent/Additive? start->reagent base_solvent Suboptimal Base or Solvent? start->base_solvent temp_time High Temperature or Long Activation? start->temp_time sol_reagent Switch to HATU, HCTU, or COMU with HOAt or Oxyma reagent->sol_reagent sol_base_solvent Use DIPEA or NMM. Consider less polar solvent if soluble. base_solvent->sol_base_solvent sol_temp_time Perform coupling at 0°C. Minimize pre-activation time. temp_time->sol_temp_time re_evaluate Re-analyze for Epimerization sol_reagent->re_evaluate sol_base_solvent->re_evaluate sol_temp_time->re_evaluate

Caption: A logical workflow to troubleshoot and mitigate high levels of epimerization.

Inappropriate Coupling Reagent or Lack of Additive
  • Cause: Standard carbodiimide reagents like DCC or DIC, when used alone, can lead to significant epimerization, especially for sterically hindered amino acids.[3]

  • Solution: Switch to a more potent uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU, HCTU, and COMU are highly effective as they promote rapid coupling, thus minimizing the time the activated amino acid is susceptible to epimerization.[5] Always use these reagents in combination with an additive like HOAt or Oxyma to further suppress epimerization.[1][4]

Suboptimal Base and/or Solvent Conditions
  • Cause: Strong bases can readily abstract the alpha-proton of the oxazolone intermediate, leading to epimerization.[8] Polar aprotic solvents like DMF can also increase the rate of this side reaction.[3][4]

  • Solution: Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4] If the solubility of the protected amino acid and peptide-resin allows, consider using a less polar solvent or a solvent mixture to reduce the rate of epimerization.[3]

High Reaction Temperature
  • Cause: While heat can help drive sterically hindered couplings to completion, elevated temperatures also significantly increase the rate of epimerization.[3][6]

  • Solution: Perform the coupling reaction at a lower temperature, for example, at 0°C.[4] While this may require a longer reaction time, it is a crucial parameter for maintaining stereochemical integrity.

Prolonged Pre-activation Time
  • Cause: The longer the this compound remains in its activated state before coupling, the greater the opportunity for epimerization to occur.[4]

  • Solution: Minimize the pre-activation time. It is best to add the activated amino acid solution to the deprotected peptide-resin immediately after a short pre-activation period (e.g., 1-2 minutes).[4]

Data Presentation

While specific quantitative data for the epimerization of this compound is limited in the literature, the following table summarizes the general effectiveness of different coupling conditions in minimizing epimerization for other sterically hindered and epimerization-prone amino acids. This data serves as a valuable guide for selecting optimal conditions.

N-Protected Amino Acid TypeCoupling ReagentAdditiveBaseSolvent% D-Isomer (Epimerization)Reference(s)
Sterically HinderedDCCNoneDIPEADMFHigh[3][4]
Sterically HinderedDCCHOBtDIPEADMFModerate[1]
Epimerization-prone (e.g., His)HBTUHOBtDIPEADMFModerate-Low[5]
Sterically Hindered / N-Methylated (Recommended for this compound) HATU HOAt DIPEA DMF Low [4][5]
Sterically Hindered (Recommended for this compound) COMU Oxyma DIPEA DMF Very Low [5]

Note: The level of epimerization is highly sequence-dependent and can vary based on the specific reaction conditions.

Experimental Protocols

This protocol provides a detailed methodology for the incorporation of Fmoc-3-Methyl-D-isovaline-OH into a peptide sequence using solid-phase peptide synthesis (SPPS), designed to minimize epimerization.

Protocol: Low-Epimerization Coupling of Fmoc-3-Methyl-D-isovaline-OH

Materials:

  • Fmoc-protected resin (e.g., Rink Amide)

  • Fmoc-3-Methyl-D-isovaline-OH

  • Coupling Reagent: HATU

  • Additive: HOAt (Note: HATU already contains a HOAt moiety, but additional HOAt can be beneficial)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, peptide synthesis grade)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Low Temperature):

    • In a separate vessel, cool a solution of DMF to 0°C.

    • Dissolve Fmoc-3-Methyl-D-isovaline-OH (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and additional HOAt (optional, 3-5 equivalents) in the cold DMF.

    • Add DIPEA (6-10 equivalents).

    • Pre-activate for no more than 1-2 minutes at 0°C.

  • Coupling Reaction:

    • Immediately add the cold, activated amino acid solution to the deprotected resin.

    • Agitate the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature and continue coupling for an additional 2-4 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test or other appropriate test to check for the presence of free amines.

    • If the coupling is incomplete, a second coupling (double coupling) is recommended. Drain the reaction mixture, wash with DMF, and repeat steps 3 and 4.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify by reverse-phase HPLC.

  • Analysis: Analyze the purified peptide by mass spectrometry to confirm its identity and by chiral HPLC to determine the level of epimerization.

Mandatory Visualization

Diagram 2: Epimerization Mechanism via Oxazolone Formation

References

Technical Support Center: Chromatographic Resolution of 3-Methyl-D-isovaline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic resolution of 3-Methyl-D-isovaline isomers. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

The enantiomeric separation of α,α-dialkyl-α-amino acids like this compound (a type of isovaline) is often difficult due to their structural properties.[1] These compounds lack a hydrogen atom on the α-carbon, which can make chiral recognition by stationary phases less effective compared to standard amino acids.

Q2: What are the common chromatographic techniques for separating this compound isomers?

Successful separation of isovaline isomers has been achieved using several techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the amino acids. For instance, forming N-TFA-O-methyl esters of isovaline enantiomers has enabled complete separation on a Lipodex E column.[1]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Chiral stationary phases (CSPs) are commonly employed. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), have proven effective for resolving underivatized amino acid enantiomers.[2] Derivatization with reagents like o-phthaldialdehyde/N-acetyl-l-cysteine (OPA/NAC) followed by fluorescence or mass spectrometric detection is another successful approach.[3]

Q3: Is derivatization necessary for the separation of this compound isomers?

Derivatization is not always necessary but can significantly improve separation. While direct analysis on specific chiral stationary phases like macrocyclic glycopeptide-based CSPs is possible[2], derivatization is often used to enhance volatility for GC analysis or to create diastereomers that can be separated on achiral columns.[2][4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing Peaks)

Q: My chromatogram shows significant peak tailing for the this compound isomers. What could be the cause and how can I fix it?

A: Peak tailing is a common issue that can compromise resolution and quantification. Here are the potential causes and solutions:

  • Secondary Interactions with Stationary Phase: Unwanted interactions between the basic amino group of isovaline and residual silanol groups on silica-based columns can cause tailing.[5][6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to ≤ 2.5) can protonate the silanol groups, minimizing these interactions.[5]

    • Solution 2: Use Mobile Phase Additives: Incorporating a basic additive like triethylamine (TEA) or diethylamine (DEA) can competitively bind to active silanol sites.[5]

    • Solution 3: Change the Column: Consider using a column with high-purity silica and end-capping, or a specialty column with low silanol activity.[5]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[5]

    • Solution: Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can cause peak tailing.[7]

    • Solution 1: Backflush the column to remove any blockage from the inlet frit.[7]

    • Solution 2: If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced.[7]

Issue 2: Inconsistent Retention Times

Q: The retention times for my this compound isomers are shifting between runs. What is causing this variability?

A: Fluctuating retention times can be attributed to several factors related to the stability of the chromatographic system.[5]

  • Mobile Phase Composition Changes: Even minor variations in the mobile phase preparation can lead to retention time shifts.[5]

    • Solution: Ensure accurate and consistent preparation of the mobile phase for every run. If using online mixing, verify the proper functioning of the pumping system.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.[5]

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analytical run until a stable baseline is achieved.

Issue 3: Poor Resolution

Q: I am not achieving baseline separation of the this compound isomers. How can I improve the resolution?

A: Improving resolution often involves optimizing the mobile phase, stationary phase, or other chromatographic parameters.

  • Suboptimal Mobile Phase Composition: The mobile phase composition may not be ideal for the separation.

    • Solution 1: Systematically vary the organic modifier (e.g., methanol, acetonitrile) concentration. For some chiral separations, a "U-shaped" retention profile is observed, where resolution can increase at both lower and higher organic modifier concentrations.[2]

    • Solution 2: Adjust the concentration of additives like acids or buffers.[8]

  • Inappropriate Column: The chosen chiral stationary phase may not be suitable for this specific separation.

    • Solution: Experiment with different types of chiral stationary phases. For isovaline, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have shown success for direct enantioseparation.[2] For derivatized isovaline, a Lipodex E column has been effective in GC.[1]

  • Flow Rate: The flow rate might be too high for efficient separation.

    • Solution: Try reducing the flow rate to allow for better mass transfer and interaction with the stationary phase.

Experimental Protocols & Data

GC-MS Method for Derivatized Isovaline Enantiomers

This method achieved complete separation of isovaline enantiomers.[1]

ParameterCondition
Derivatization N-trifluoroacetyl (TFA) methyl esters
Column Lipodex E (25 m x 0.25 mm i.d., 0.25 µm film thickness)
Stationary Phase Octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin in modified polysiloxane
Carrier Gas Helium at 1.6 bar
Column Temperature 100°C (isothermal)
Detection Mass Spectrometry (MS)
HPLC Method for Derivatized Isovaline Enantiomers

This method was used for the separation of derivatized amino acids.[1]

ParameterCondition
Column Nucleodur C18 Gravity (150 mm x 4.6 mm i.d., 3 µm particle size)
Column Temperature 40°C
Mobile Phase A 0.01 mol/L trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 25% to 50% B over 50 minutes
Flow Rate 1 mL/min
Detection 340 nm
LC-FD/TOF-MS Method for Derivatized Isovaline Enantiomers

This highly sensitive method achieved baseline separation of D- and L-isovaline.[3]

ParameterCondition
Derivatization o-phthaldialdehyde/N-acetyl-l-cysteine (OPA/NAC)
Detection Fluorescence Detection (FD) and Time-of-Flight Mass Spectrometry (TOF-MS)
Result Baseline separation of D- and L-isovaline enantiomers from other C5 amino acid isomers.

Visualizations

TroubleshootingWorkflow start_node Start: Poor Chromatographic Resolution problem_id Identify the Primary Issue start_node->problem_id peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem_id->peak_shape Peak Shape? retention_time Inconsistent Retention Times problem_id->retention_time Retention Time? resolution Poor Resolution problem_id->resolution Resolution? check_overload Reduce Sample Concentration/ Injection Volume peak_shape->check_overload check_mobile_phase Adjust Mobile Phase pH/ Additives (e.g., TEA) check_overload->check_mobile_phase Still Tailing? check_column_health Backflush or Replace Guard/Analytical Column check_mobile_phase->check_column_health Still Tailing? end_node Resolution Improved check_column_health->end_node Problem Solved check_temp Use Column Oven for Constant Temperature retention_time->check_temp check_mp_prep Ensure Consistent Mobile Phase Preparation check_temp->check_mp_prep Still Shifting? check_equilibration Ensure Sufficient Column Equilibration Time check_mp_prep->check_equilibration Still Shifting? check_equilibration->end_node Problem Solved optimize_mp Optimize Mobile Phase (Organic %, Additives) resolution->optimize_mp change_column Try a Different Chiral Stationary Phase optimize_mp->change_column No Improvement? optimize_flow Reduce Flow Rate change_column->optimize_flow No Improvement? optimize_flow->end_node Problem Solved

Caption: Troubleshooting workflow for improving chromatographic resolution.

ChiralSeparation cluster_column Chiral Stationary Phase (CSP) cluster_analytes Racemic Mixture cluster_separation Differential Interaction cluster_elution Elution Profile csp Chiral Selector interaction_d Stronger Interaction (Longer Retention) csp->interaction_d D-Isomer interaction_l Weaker Interaction (Shorter Retention) csp->interaction_l L-Isomer d_iso D-Isomer d_iso->csp Interaction l_iso L-Isomer l_iso->csp Interaction elute_d D-Isomer Elutes Second interaction_d->elute_d elute_l L-Isomer Elutes First interaction_l->elute_l

Caption: Principle of chiral separation on a stationary phase.

References

troubleshooting low yields in 3-Methyl-D-isovaline peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of peptides containing the sterically hindered amino acid, 3-Methyl-D-isovaline.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to synthesize?

Peptides containing this compound, an α,α-disubstituted amino acid, present a significant synthetic challenge primarily due to steric hindrance.[1][2] This steric bulk slows down the kinetics of both the coupling and deprotection steps in solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and the formation of deletion sequences.[1][3]

Q2: What are the most common reasons for low yields in this compound peptide synthesis?

The most common culprits for low yields are:

  • Incomplete Coupling: The steric hindrance of this compound can prevent the complete acylation of the N-terminus of the growing peptide chain.[1][4]

  • Incomplete Fmoc-Deprotection: The bulky nature of the residue can also hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group, leading to incomplete removal and subsequent chain termination.

  • Peptide Aggregation: Sequences containing hydrophobic or β-branched amino acids like this compound can aggregate on the solid support, preventing efficient reagent diffusion.[5][6]

Q3: How can I monitor the efficiency of coupling and deprotection steps?

The Kaiser test is a valuable qualitative tool for monitoring the presence of free primary amines on the resin.[7]

  • After Deprotection: A positive Kaiser test (indicated by blue beads) confirms the successful removal of the Fmoc group.[7]

  • After Coupling: A negative Kaiser test (yellow or colorless beads) suggests a complete coupling reaction, as there should be no remaining free primary amines.[7]

Troubleshooting Guides

Issue 1: Low crude peptide yield with evidence of deletion sequences in Mass Spectrometry.

This issue strongly suggests incomplete coupling or deprotection reactions.

Troubleshooting Steps:

  • Optimize Coupling:

    • Use a More Potent Coupling Reagent: Standard coupling reagents may be insufficient. Switch to a more potent phosphonium- or iminium-based reagent.[8]

    • Double Couple: Perform the coupling step twice with fresh reagents to drive the reaction to completion.[7][8] This is particularly recommended for the this compound residue and the amino acid immediately following it.

    • Extend Reaction Times: Increase the coupling reaction time to allow for the slower kinetics. A doubling of the standard time is a good starting point.[8]

    • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[9]

  • Optimize Deprotection:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete Fmoc removal.

    • Consider a Stronger Base: For particularly difficult sequences, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used, but caution is advised as it can promote side reactions like aspartimide formation.[10]

  • Employ Microwave-Assisted SPPS: Microwave energy can accelerate both coupling and deprotection reactions, significantly improving yields for sterically hindered residues.[4][5]

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Crude Yield & Deletion Sequences check_coupling Issue with Coupling? start->check_coupling check_deprotection Issue with Deprotection? check_coupling->check_deprotection No coupling_solutions Optimize Coupling: - Use potent reagents (HATU, COMU) - Double couple - Extend reaction time - Increase reagent concentration check_coupling->coupling_solutions Yes deprotection_solutions Optimize Deprotection: - Extend reaction time - Consider stronger base (DBU) check_deprotection->deprotection_solutions Yes advanced_solutions Advanced Strategies: - Microwave-assisted SPPS - Use aggregation-disrupting solvents (NMP) - Incorporate pseudoproline dipeptides check_deprotection->advanced_solutions No coupling_solutions->check_deprotection deprotection_solutions->advanced_solutions end Improved Yield advanced_solutions->end

Caption: A decision-making workflow for troubleshooting low peptide yields.

Issue 2: Resin clumping, poor swelling, and low yield, suggesting on-resin aggregation.

Peptide aggregation can be a significant problem, especially with hydrophobic sequences.[6]

Troubleshooting Steps:

  • Change the Synthesis Solvent: If using DMF, switch to N-methylpyrrolidone (NMP), which is better at solvating growing peptide chains and disrupting aggregation.[11] A mixture of solvents or the addition of chaotropic salts can also be beneficial.[8][9]

  • Use a High-Swelling Resin: Resins with a polyethylene glycol (PEG) core generally have better swelling properties and can help mitigate steric hindrance between growing peptide chains.[12] For bulky sequences, a low-loading resin is recommended.[12]

  • Incorporate Structure-Disrupting Moieties: If the sequence allows, strategically incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[9]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentTypeRelative Efficiency for Hindered ResiduesNotes
DIC/HOBtCarbodiimideLow to ModerateStandard, but often insufficient for α,α-disubstituted amino acids.
HBTU/TBTUAminiumHighEfficient, but can cause racemization with prolonged activation.[13]
HATUAminiumVery HighGenerally superior to HBTU for hindered couplings with less racemization.[13][14]
COMUUroniumVery HighA safer and highly efficient alternative to benzotriazole-based reagents like HATU.[13][14]
PyBOPPhosphoniumHighEffective for hindered couplings, but can be more expensive.[15]
TFFHUroniumVery HighGenerates amino acid fluorides in situ, which are highly reactive and suitable for hindered residues.[14][16]

Table 2: Recommended Synthesis Parameters for this compound

ParameterStandard ProtocolRecommended for this compoundRationale
Coupling Reagent DIC/HOBtHATU or COMUIncreased activation for sterically hindered residue.[13][14]
Coupling Time 1-2 hours2-4 hours (or double couple)Slower reaction kinetics require longer reaction times.[8]
Amino Acid Equivalents 3-5 eq.5-10 eq.Higher concentration drives the reaction forward.[9]
Solvent DMFNMPNMP is a better solvent for preventing peptide aggregation.[11]
Deprotection Time 15-20 min30-40 minEnsures complete removal of the Fmoc group from the hindered residue.
Microwave OptionalRecommendedAccelerates slow reactions and improves efficiency.[4][5]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-3-Methyl-D-isovaline-OH

Purpose: To ensure the complete incorporation of the sterically hindered this compound residue.

Reagents:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-3-Methyl-D-isovaline-OH (5 eq.)

  • HATU (4.9 eq.)

  • DIPEA (10 eq.)

  • NMP (N-methylpyrrolidone)

Procedure:

  • First Coupling: a. In a separate vessel, dissolve Fmoc-3-Methyl-D-isovaline-OH, HATU, and DIPEA in NMP. b. Pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 2 hours at room temperature (or 5 minutes at 75°C with microwave irradiation). e. Drain the reaction vessel and wash the resin thoroughly with NMP (3 times).

  • Second Coupling: a. Repeat steps 1a-1d with a fresh solution of activated Fmoc-3-Methyl-D-isovaline-OH. b. After the second coupling, drain the reaction vessel. c. Wash the resin with NMP (3 times) and DCM (3 times) to prepare for the next deprotection step.

  • Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates a successful coupling.[7]

Workflow for Double Coupling Protocol

Double_Coupling_Workflow start Start: Peptide-Resin (Free N-terminus) first_coupling First Coupling: - Activate Fmoc-3-Methyl-D-isovaline-OH - Couple for 2 hours start->first_coupling wash1 Wash Resin with NMP first_coupling->wash1 second_coupling Second Coupling: - Prepare fresh activated amino acid - Couple for 2 hours wash1->second_coupling wash2 Wash Resin with NMP and DCM second_coupling->wash2 kaiser_test Perform Kaiser Test wash2->kaiser_test end_success End: Coupling Complete kaiser_test->end_success Negative end_fail Troubleshoot Further kaiser_test->end_fail Positive

Caption: Step-by-step workflow for the double coupling protocol.

Protocol 2: Small-Scale Test Cleavage

Purpose: To analyze the synthesized peptide by mass spectrometry without consuming the entire batch of resin.[9]

Reagents:

  • Dry peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Ice-cold diethyl ether

  • Microcentrifuge tube

Procedure:

  • Place the dry peptide-resin in a microcentrifuge tube.

  • Add the cleavage cocktail (e.g., 200 µL) to the resin.

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[8]

  • Filter the cleavage mixture away from the resin beads (e.g., using a small fritted syringe) into a new tube.

  • Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis.

References

Technical Support Center: Purification of 3-Methyl-D-isovaline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification strategies for 3-Methyl-D-isovaline and its derivatives. The information is presented in a question-and-answer format to directly address common challenges and frequently encountered issues during experimental work.

Troubleshooting Guides

This section is designed to help you troubleshoot common problems encountered during the purification of this compound and its derivatives, with a focus on chiral High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC

Q: My chiral HPLC method is not separating the D- and L-enantiomers of 3-Methyl-isovaline. What are the likely causes and how can I fix this?

A: Poor or no resolution of enantiomers is a common issue in chiral chromatography. Here are the potential causes and troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for successful chiral separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases (e.g., teicoplanin-based) are often effective for underivatized amino acids. Zwitterionic ion-exchange CSPs have also shown excellent performance for the separation of β-methyl-substituted amino acids.[1] If you are not achieving separation, consider screening different types of chiral columns.

  • Incorrect Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.

    • For Reversed-Phase Mode: A common mobile phase consists of an aqueous buffer (e.g., ammonium acetate or formate) with an organic modifier like methanol or acetonitrile. The percentage of the organic modifier can dramatically affect resolution. It is often observed that enantioselectivity increases with the concentration of the organic modifier.[2]

    • For Polar Ionic Mode: This mode often uses methanol with small amounts of acidic and basic additives (e.g., acetic acid and triethylamine) to control the ionization of both the analyte and the stationary phase. The ratio of these additives is a critical parameter to optimize.

  • Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, impact on chiral separations. Generally, lower temperatures enhance the enantiomeric resolution by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this is not always the case, and temperature optimization is recommended.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

Issue 2: Peak Tailing in Chromatograms

Q: I am observing significant peak tailing for my this compound sample. What causes this and how can I improve the peak shape?

A: Peak tailing can compromise the accuracy of quantification and the overall quality of the separation. Here are the common causes and solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based columns, can cause tailing. Adding a small amount of a competing amine (like triethylamine) to the mobile phase can help to block these active sites.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for the analyte and the column chemistry.

  • Column Contamination: Contaminants from previous injections or from the sample itself can accumulate on the column and lead to poor peak shape. It is important to have a robust column cleaning and regeneration protocol in place.

Issue 3: Inconsistent Retention Times

Q: The retention times for my this compound enantiomers are shifting between runs. What could be the reason for this instability?

A: Fluctuating retention times can make peak identification and quantification unreliable. Consider the following factors:

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. For mobile phases containing volatile components or additives, fresh preparation daily is recommended.

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration is a common cause of retention time drift at the beginning of a run.

  • System Leaks: Check the HPLC system for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification strategies for this compound?

A1: The primary purification strategies for this compound, especially for separating the D- and L-enantiomers, are:

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and effective method for obtaining high-purity enantiomers. It utilizes a chiral stationary phase to selectively retain one enantiomer more strongly than the other.

  • Diastereomeric Crystallization: This method involves reacting the racemic 3-Methyl-isovaline with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the chiral auxiliary is removed to yield the pure enantiomer.

  • Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

Q2: How do I choose the right chiral column for my separation?

A2: The choice of a chiral stationary phase (CSP) is crucial and often requires some screening. For α-methylated amino acids like 3-methyl-isovaline, good starting points are:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are versatile and widely used for a broad range of chiral compounds, including amino acids.

  • Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns have shown excellent results for the separation of underivatized amino acids.[2]

  • Zwitterionic Ion-Exchange CSPs: These have demonstrated high efficiency in separating β-methyl-substituted amino acids and can be effective for α-methylated analogues as well.[1]

It is recommended to consult application notes from column manufacturers and literature for separations of similar compounds to guide your selection.

Q3: Can I purify this compound without derivatization?

A3: Yes, direct separation of underivatized this compound is possible and often preferred as it avoids additional reaction steps that could introduce impurities or cause racemization.[3] Chiral HPLC with macrocyclic glycopeptide or zwitterionic ion-exchange columns is particularly well-suited for the direct analysis of underivatized amino acids.[1][2]

Q4: What are the key parameters to optimize for a successful recrystallization of this compound?

A4: For successful recrystallization to improve purity or enantiomeric excess, consider the following:

  • Solvent System: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For amino acids, mixtures of water with a miscible organic solvent like ethanol or isopropanol are often used.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

  • Seeding: Introducing a small crystal of the desired pure enantiomer (a seed crystal) can induce the crystallization of that specific enantiomer from a supersaturated solution.

  • Supersaturation: The level of supersaturation is a key driver for crystallization. This can be achieved by cooling the solution, evaporating the solvent, or adding an anti-solvent.

Quantitative Data Summary

The following tables summarize typical performance metrics for the purification of α-methylated amino acids. Please note that specific values for this compound may vary depending on the specific experimental conditions.

Table 1: Chiral HPLC Performance for α-Methylated Amino Acids

Chiral Stationary PhaseMobile Phase CompositionTypical Resolution (Rs)Typical Enantiomeric Excess (ee)Reference
Polysaccharide-basedHeptane/Ethanol/TFA> 1.5> 99%General Knowledge
Teicoplanin-basedWater/Methanol/Formic Acid> 2.0> 99%[2]
Zwitterionic Ion-ExchangeMethanol/Acetonitrile with additives1.5 - 3.0> 98%[1]

Table 2: Diastereomeric Crystallization Efficiency

Resolving AgentSolvent SystemTypical YieldTypical Enantiomeric Excess (ee)Reference
(R)-(-)-Mandelic AcidEthanol/Water40-50% (per enantiomer)> 98%General Knowledge
N-tosyl-(L)-phenylalanineAcetone/Water35-45% (per enantiomer)> 99%General Knowledge

Experimental Protocols

Protocol 1: Preparative Chiral HPLC Purification of this compound

This protocol is a representative method and may require optimization for your specific sample and equipment.

  • Sample Preparation:

    • Dissolve the crude racemic 3-Methyl-isovaline in the initial mobile phase to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Chiralpak® IA (amylose-based) or a similar polysaccharide-based chiral column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The optimal ratio of hexane to ethanol should be determined through initial screening.

    • Flow Rate: 5-10 mL/min for a 10 mm ID column.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 100-500 µL, depending on the column size and sample concentration.

  • Fraction Collection:

    • Collect the fractions corresponding to the two separated enantiomer peaks.

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

  • Post-Purification:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid can be further purified by recrystallization if necessary.

Protocol 2: Recrystallization for Enantiomeric Enrichment

This protocol describes a general procedure for enriching one enantiomer from a partially resolved mixture.

  • Dissolution:

    • Dissolve the 3-Methyl-isovaline sample enriched in the D-enantiomer in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, 80:20 v/v).

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator (4 °C) to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

  • Analysis:

    • Determine the enantiomeric excess of the crystallized material and the mother liquor by chiral HPLC to assess the efficiency of the enrichment.

Visualizations

experimental_workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Racemic 3-Methyl-isovaline Synthesis prep_hplc Preparative Chiral HPLC synthesis->prep_hplc Primary Method crystallization Diastereomeric Crystallization synthesis->crystallization Alternative Method analysis Purity & ee Analysis (Analytical Chiral HPLC) prep_hplc->analysis crystallization->analysis final_product Pure this compound analysis->final_product

Caption: A general workflow for the purification of this compound.

troubleshooting_logic Troubleshooting Chiral HPLC Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp optimize_mp Optimize Mobile Phase (% Organic, Additives) check_csp->optimize_mp Yes screen_csp Screen Different CSPs check_csp->screen_csp No optimize_temp Optimize Temperature (Usually Lower) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (Usually Slower) optimize_temp->optimize_flow optimize_flow->screen_csp No Improvement success Resolution Achieved optimize_flow->success Improved screen_csp->optimize_mp

Caption: A logical diagram for troubleshooting poor resolution in chiral HPLC.

References

managing side reactions with Fmoc-protected 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-Protected 3-Methyl-D-isovaline

Welcome to the technical support center for managing side reactions and coupling challenges with Fmoc-protected this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this sterically hindered amino acid in solid-phase peptide synthesis (SPPS).

Fmoc-3-Methyl-D-isovaline, an α,α-disubstituted amino acid, is a valuable building block for creating peptides with constrained conformations and enhanced stability against enzymatic degradation. However, its structure, particularly the two substituents on the α-carbon, presents significant steric hindrance. This bulkiness is the primary cause of the most common "side reaction": incomplete or failed coupling, which leads to the formation of deletion sequences and low yields of the target peptide.[1][2][3] This guide provides detailed troubleshooting strategies, protocols, and data to overcome these challenges.

Troubleshooting Guide

This guide addresses the most frequent issue encountered when using Fmoc-3-Methyl-D-isovaline: low coupling efficiency.

Question: My Kaiser test is positive after a coupling step with Fmoc-3-Methyl-D-isovaline. What does this mean and what should I do?

Answer:

A positive Kaiser test (indicated by blue-colored beads) signifies the presence of unreacted primary amines on the resin, confirming that the coupling reaction is incomplete.[2] This is the most common problem when working with sterically demanding amino acids like this compound.[1] The following workflow provides a systematic approach to diagnose and resolve the issue.

G start Positive Kaiser Test: Incomplete Coupling step1 Step 1: Immediate Action Implement Double Coupling start->step1 Start Here step2 Step 2: Optimize Reagents & Conditions step1->step2 If still positive outcome Proceed to Next Cycle step1->outcome If negative sub1 • Re-expose resin to fresh, activated  Fmoc-3-Methyl-D-isovaline. • Use a fresh batch of reagents. step3 Step 3: Advanced Strategies step2->step3 If still positive step2->outcome If negative sub2 • Switch to a more potent coupling reagent (e.g., HATU, HCTU). • Increase reagent concentration (e.g., 3-5 eq.). • Extend coupling time (e.g., 4h to overnight). • Elevate temperature (e.g., 40-50°C), with caution. step4 Step 4: Salvage Strategy Capping step3->step4 If still positive step3->outcome If negative sub3 • Change solvent from DMF to NMP to disrupt aggregation. • Employ microwave synthesis to drive reaction. sub4 • Acetylate unreacted amines with acetic anhydride. • Prevents deletion sequences, simplifying purification. G start Start: Deprotected Resin swell Swell Resin in DMF start->swell couple Add Activation Mix to Resin Agitate for 2-4+ hours swell->couple activate Prepare Activation Mixture: Fmoc-AA, HATU, DIPEA in DMF activate->couple kaiser Perform Kaiser Test couple->kaiser kaiser->couple Positive (Double Couple) wash Wash Resin with DMF (5-7x) kaiser->wash Negative end End: Ready for Deprotection wash->end

References

Technical Support Center: Enhancing the Solubility of Peptides Containing 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-proteinogenic amino acid, 3-Methyl-D-isovaline. Due to its Cα-tetrasubstituted and hydrophobic nature, this amino acid can significantly decrease peptide solubility, leading to aggregation and handling difficulties.

Frequently Asked Questions (FAQs)

Q1: Why do peptides containing this compound often have poor solubility?

A1: The poor solubility of peptides containing this compound stems from several of the amino acid's intrinsic properties. As a Cα-tetrasubstituted amino acid, it introduces significant steric hindrance, which can disrupt favorable interactions with solvent molecules.[1] Furthermore, the isovaline side chain is hydrophobic, and the presence of a high proportion of such non-polar residues in a peptide sequence is a primary driver of low aqueous solubility and aggregation.[2][3][4] The D-configuration of the amino acid can also influence the peptide's secondary structure, potentially favoring conformations that are less soluble.[1][5]

Q2: What is the first and most critical step when attempting to dissolve a peptide containing this compound?

A2: Before dissolving the entire sample, you should always perform a solubility test on a small aliquot of the peptide.[6][7] This preliminary step is crucial to identify the optimal solvent and conditions without risking the loss of your bulk material. Start with a small amount of peptide and test a series of solvents, beginning with ultrapure water and progressing to more aggressive solvent systems if necessary.

Q3: How does pH adjustment affect the solubility of these peptides?

A3: Adjusting the pH of the solvent can significantly enhance peptide solubility by altering the net charge of the peptide.[2][4] Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[2] To increase solubility, the pH of the solution should be moved away from the pI.

  • For basic peptides (net positive charge): Use a dilute acidic solution (e.g., 10% acetic acid or 0.1% TFA) to dissolve the peptide.[6]

  • For acidic peptides (net negative charge): Use a dilute basic solution (e.g., 1% ammonium hydroxide or 10% ammonium bicarbonate) to dissolve the peptide.[6][8]

Q4: When should I consider using organic co-solvents?

A4: Organic co-solvents are particularly useful for peptides that are neutral or highly hydrophobic, which is often the case for those containing this compound.[2][9] If the peptide does not dissolve in acidic or basic aqueous solutions, a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) can be used to first solubilize the peptide.[6][9] Subsequently, the aqueous buffer can be added slowly (dropwise) to the desired concentration.[6] Be mindful that some organic solvents may be incompatible with your specific experimental assays.[8]

Q5: Are there any chemical modifications that can be made to the peptide to improve its solubility?

A5: Yes, several chemical modifications can enhance the solubility of peptides containing this compound:

  • PEGylation: Attaching polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its water solubility.[2]

  • Incorporation of charged amino acids: Adding charged residues like lysine or arginine can increase the overall polarity and solubility of the peptide.[2]

  • Solubility-enhancing tags: Fusing hydrophilic polypeptide tags (e.g., polyarginine) to the N- or C-terminus can prevent aggregation and improve solubility.[3][10]

Troubleshooting Guides

This section provides a systematic approach to resolving common solubility issues encountered during experiments.

Problem 1: The lyophilized peptide powder does not dissolve in water.
  • Question: My peptide, which contains this compound, is not dissolving in sterile water. What should I do next?

  • Answer: This is a common issue for hydrophobic peptides. The following workflow can help you find a suitable solvent system.

G start Start: Peptide insoluble in water calc_pi Calculate peptide's isoelectric point (pI) start->calc_pi is_basic Is peptide basic? (Net charge > 0) calc_pi->is_basic is_acidic Is peptide acidic? (Net charge < 0) is_basic->is_acidic No use_acid Try 10% Acetic Acid or 0.1% TFA is_basic->use_acid Yes use_base Try 1% NH4OH or 10% Ammonium Bicarbonate is_acidic->use_base Yes use_organic Use minimal amount of DMSO, DMF, or ACN is_acidic->use_organic No (Neutral) sonicate Apply sonication (e.g., 3x 10 seconds on ice) use_acid->sonicate use_base->sonicate add_buffer Slowly add aqueous buffer dropwise use_organic->add_buffer add_buffer->sonicate success Peptide Dissolved sonicate->success

Caption: Troubleshooting workflow for initial peptide dissolution.

Problem 2: The peptide precipitates out of solution when adding an aqueous buffer to an organic stock.
  • Question: I successfully dissolved my peptide in DMSO, but it crashed out of solution when I diluted it with my phosphate buffer. How can I prevent this?

  • Answer: This indicates that you have exceeded the peptide's solubility limit in the final aqueous/organic solvent mixture. Here are some strategies to overcome this:

  • Reduce the Final Concentration: Your target concentration may be too high for the peptide's solubility in the final buffer. Try preparing a more dilute solution.

  • Slow Down the Dilution: Add the aqueous buffer very slowly (drop-by-drop) to the peptide-organic solvent mixture while continuously vortexing or stirring. This prevents localized high concentrations of the peptide that can initiate precipitation.

  • Optimize the Co-solvent Percentage: If your experiment allows, you may need to increase the final percentage of the organic co-solvent in your working solution.

  • Consider Chaotropic Agents: In some cases, adding chaotropic agents like guanidine hydrochloride or urea to the buffer can help disrupt the intermolecular hydrogen bonds that lead to aggregation. However, be aware that these agents can denature proteins and may interfere with biological assays.

G start Start: Peptide precipitates upon buffer addition reduce_conc Attempt a lower final peptide concentration start->reduce_conc slow_add Add buffer more slowly with vigorous mixing reduce_conc->slow_add increase_organic Increase final % of organic co-solvent (if experiment allows) slow_add->increase_organic use_chaotrope Consider adding chaotropic agents (e.g., Guanidine-HCl) to the buffer increase_organic->use_chaotrope success Stable Solution Achieved use_chaotrope->success

Caption: Logical steps to prevent peptide precipitation during dilution.

Quantitative Data Summary

The following table summarizes the potential improvement in peptide solubility using various techniques. The values are illustrative for highly hydrophobic peptides and actual results will vary depending on the specific peptide sequence.

MethodTypical Fold Increase in SolubilityConsiderations
pH Adjustment 2 - 10Dependent on the number of ionizable groups in the peptide.
Organic Co-solvents (e.g., 10% DMSO) 10 - 100Potential for interference with biological assays.
PEGylation (e.g., 5 kDa PEG) > 100Increases the hydrodynamic radius and may affect biological activity.
Addition of a Poly-Arginine Tag 10 - 50The tag may need to be cleaved for final applications.
Use of Chaotropic Agents (e.g., 6M Guanidine-HCl) > 1000Will denature most proteins and disrupt cellular assays.

Experimental Protocols

Protocol 1: Systematic Solubility Testing of a this compound Containing Peptide
  • Preparation: Aliquot approximately 0.1 mg of the lyophilized peptide into several sterile microcentrifuge tubes. Allow the tubes to warm to room temperature before opening.[6]

  • Initial Test (Water): Add 10 µL of sterile, distilled water to the first aliquot to create a high initial concentration (10 mg/mL). Vortex for 30 seconds. If the solution is clear, the peptide is soluble in water. Proceed to dilute with your experimental buffer.

  • pH Modification (if insoluble in water):

    • Basic Peptide: To a new aliquot, add 10 µL of 10% aqueous acetic acid. Vortex. If it dissolves, you can then slowly dilute with your buffer.

    • Acidic Peptide: To a new aliquot, add 10 µL of 1% aqueous ammonium hydroxide. Vortex. If it dissolves, proceed with slow dilution.

  • Organic Co-solvent Test (if insoluble in acidic/basic solutions):

    • To a new aliquot, add a minimal volume (e.g., 5-10 µL) of pure DMSO. Vortex until fully dissolved.

    • Slowly add your desired aqueous buffer drop-by-drop to the peptide-organic solvent mixture while continuously vortexing. Stop if precipitation occurs. This will give you an indication of the peptide's solubility limit in that final aqueous/organic ratio.

  • Physical Dissolution Aids: If any solution remains slightly cloudy, use a bath sonicator for short bursts (e.g., 3 times for 10 seconds), chilling the tube on ice in between to prevent heating and potential peptide degradation.[6]

  • Final Step: Before use in any assay, centrifuge the final peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates.[6][8] Use the supernatant for your experiments.

References

refining analytical methods for trace detection of 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the trace detection of 3-Methyl-D-isovaline. The following information is based on established analytical practices for similar compounds, such as isovaline and other α-methylated amino acids, due to the limited availability of specific methods for this compound in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the trace detection of this compound?

A1: The most common and effective techniques for trace detection of this compound and similar non-proteinogenic amino acids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[1] GC-MS is also a powerful technique but typically requires derivatization to increase the volatility of the amino acid.[2][3]

Q2: Why is derivatization necessary for GC-MS analysis of this compound?

A2: this compound, like other amino acids, is a polar and non-volatile compound. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it suitable for analysis by GC-MS.[3] Common derivatization approaches for amino acids include esterification of the carboxyl group followed by acylation of the amino group (e.g., N-trifluoroacetyl-O-methyl esters).[2][4]

Q3: What are the key challenges in developing an analytical method for this compound?

A3: Key challenges include:

  • Achieving adequate sensitivity for trace-level detection in complex matrices like plasma or tissue homogenates.

  • Resolving this compound from its stereoisomer , 3-Methyl-L-isovaline, if chiral separation is required. This necessitates the use of chiral chromatography columns.[2][5]

  • Overcoming matrix effects , such as ion suppression in LC-MS/MS, which can interfere with accurate quantification.[1]

  • Ensuring complete and reproducible derivatization for GC-MS analysis.

Q4: How can I prepare biological samples for this compound analysis?

A4: For biological samples such as plasma or serum, a protein precipitation step is typically the first step to remove larger molecules.[1] This is commonly done using a cold organic solvent like methanol or acetonitrile.[1][6] For tissue samples, homogenization is required prior to extraction. After protein removal, the supernatant can be further purified using solid-phase extraction (SPE) if necessary, or directly prepared for LC-MS/MS or derivatized for GC-MS analysis.[6]

Troubleshooting Guides

LC-MS/MS Analysis

Problem: Poor peak shape (tailing or fronting) for this compound.

Possible Cause Suggested Solution
Inappropriate mobile phase pH Adjust the mobile phase pH to be at least 2 pH units away from the pKa values of the amino and carboxylic acid groups of this compound to ensure a single ionic species.
Secondary interactions with the column Use a column with end-capping or a different stationary phase (e.g., HILIC). Consider adding a small amount of a competing agent to the mobile phase.
Column overload Reduce the injection volume or dilute the sample.
Extra-column dead volume Check and minimize the length and diameter of tubing between the injector, column, and detector.

Problem: Low or no signal for this compound.

Possible Cause Suggested Solution
Ion suppression from matrix components Improve sample cleanup using solid-phase extraction (SPE). Modify chromatographic conditions to separate this compound from co-eluting matrix components. Use a stable isotope-labeled internal standard to compensate for suppression.
Incorrect mass spectrometer settings Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard solution of this compound.
Analyte degradation Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles.
Inefficient ionization Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive or negative ion mode). For amino acids, positive mode ESI is common.[1]
GC-MS Analysis

Problem: Incomplete or inconsistent derivatization.

Possible Cause Suggested Solution
Presence of moisture Ensure all glassware and solvents are anhydrous. Dry the sample completely before adding derivatization reagents.[3]
Suboptimal reaction conditions Optimize the reaction temperature and time. Ensure proper mixing of reagents and sample.
Reagent degradation Use fresh derivatization reagents.

Problem: Poor chromatographic resolution of enantiomers (D/L isomers).

Possible Cause Suggested Solution
Incorrect chiral column Select a chiral GC column specifically designed for amino acid enantiomer separation (e.g., Lipodex E).[2]
Suboptimal temperature program Optimize the GC oven temperature program to improve separation. A slower ramp rate can often enhance resolution.
Column degradation Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column.

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Human Plasma

This protocol is adapted from methods for similar amino acids and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing a suitable internal standard (e.g., stable isotope-labeled this compound).[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

  • LC-MS/MS Conditions

ParameterSuggested Condition
LC System UPLC/UHPLC system
Column Chiral column for amino acid separation (e.g., teicoplanin-based)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the analyte.
Flow Rate 0.4 mL/min[1]
Column Temperature 40°C[1]
Injection Volume 5 µL[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions (precursor and product ions) will need to be determined by direct infusion of a this compound standard.

Protocol 2: GC-MS Method for this compound (Chiral Analysis)

This protocol is adapted from methods for isovaline and requires optimization.[2][4]

  • Sample Preparation and Derivatization

    • Prepare the sample extract as described in the LC-MS/MS protocol (steps 1.1-1.4).

    • Esterification: Add 200 µL of methanol/acetyl chloride (4:1, v/v) to the dried extract. Heat at 110°C for 1 hour.[4]

    • Dry the sample under a gentle stream of nitrogen.

    • Acylation: Add 200 µL of dichloromethane/trifluoroacetic acid anhydride (4:1, v/v). Heat at 100°C for 20 minutes.[4]

    • Dry the sample completely under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., chloroform) containing an internal standard.[4]

  • GC-MS Conditions

ParameterSuggested Condition
GC System Gas chromatograph with a mass selective detector
Column Chiral capillary column (e.g., Lipodex E, 25 m x 0.25 mm i.d.)[2]
Carrier Gas Helium at a constant flow of 1 mL/min[4]
Injection Mode Splitless
Oven Program 30°C for 1 min, ramp at 10°C/min to 90°C, hold for 14 min, ramp at 15°C/min to 190°C, hold for 5 min.[4]
Ionization Mode Electron Impact (EI)
Detection Scan or Selected Ion Monitoring (SIM) of characteristic fragment ions.

Note: The oven program and fragment ions for monitoring should be optimized using a derivatized standard of this compound.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation Chiral LC Separation Injection->LC_Separation Ionization ESI+ LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.

Troubleshooting_Peak_Tailing cluster_systemic Systemic Troubleshooting cluster_specific Specific Troubleshooting node_action node_action start Peak Tailing Observed? q_all_peaks Are all peaks tailing? start->q_all_peaks a_systemic Systemic Issue q_all_peaks->a_systemic Yes a_specific Analyte-Specific Issue q_all_peaks->a_specific No check_connections Check for dead volume (tubing, connections) a_systemic->check_connections adjust_ph Adjust mobile phase pH a_specific->adjust_ph check_frit Check/replace column frit check_connections->check_frit check_column Check for column void check_frit->check_column change_column Use end-capped or different chemistry column adjust_ph->change_column reduce_load Reduce sample concentration change_column->reduce_load

Caption: Troubleshooting Logic for Peak Tailing Issues.

References

Validation & Comparative

Cross-Validation of Analytical Methods for 3-Methyl-D-isovaline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving the non-proteinogenic amino acid 3-Methyl-D-isovaline, accurate and reliable quantification is paramount. This guide provides a comparative analysis of two primary analytical methods for the quantification of this compound in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for obtaining high-quality data for pharmacokinetic, toxicokinetic, and metabolic studies.

This document outlines the experimental protocols for each method and presents a summary of their performance characteristics to aid in the selection of the most suitable technique for specific research needs.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound using GC-MS and LC-MS/MS. These values are representative and may vary based on the specific instrumentation, matrix, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.995
Limit of Quantification (LOQ) 10 - 50 ng/mL0.5 - 10 ng/mL
Accuracy (% Bias) Within ±15%Within ±10%
Precision (% CV) < 15%< 10%
Sample Throughput LowerHigher
Specificity High (with chiral column)Very High
Derivatization RequiredOften Required

Experimental Protocols

Detailed methodologies for both the GC-MS and LC-MS/MS assays are provided below. These protocols are intended to serve as a foundation for method development and validation in your laboratory.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is particularly well-suited for the chiral separation and quantification of this compound, enabling the differentiation of its enantiomers.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Derivatization: To the dried residue, add 50 µL of isopropanol and 100 µL of trifluoroacetic anhydride (TFAA). Cap the vial tightly and heat at 100°C for 1 hour to form the N-trifluoroacetyl-O-isopropyl ester derivative.

  • Final Evaporation and Reconstitution: Evaporate the derivatization reagents to dryness under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B Gas Chromatograph or equivalent.

  • Column: Chiral capillary column (e.g., Chirasil-L-Val, 25 m x 0.25 mm i.d., 0.16 µm film thickness).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 230°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS System: Agilent 5977A Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization

LC-MS/MS offers high sensitivity and throughput for the quantification of this compound. Chiral separation can be achieved with a chiral column or chiral derivatizing agents.

1. Sample Preparation and Derivatization:

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol containing an internal standard (e.g., stable isotope-labeled this compound).

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization (using o-phthaldialdehyde/N-acetyl-L-cysteine - OPA/NAC): To 50 µL of the supernatant, add 50 µL of OPA/NAC reagent. Vortex and let the reaction proceed for 15 minutes at room temperature.[1][2]

  • Dilution: Dilute the mixture with 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC V, 150 x 2.1 mm, 5 µm) or a standard C18 column if a chiral derivatizing agent is used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for the derivatized this compound and its internal standard.

Method Selection and Workflow

The choice between GC-MS and LC-MS/MS will depend on several factors, including the required sensitivity, the need for chiral separation, sample throughput, and available instrumentation. The following diagrams illustrate the general analytical workflow and a decision-making process for method selection.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Derivatization Chemical Derivatization Supernatant_Collection->Derivatization Chromatographic_Separation Chromatographic Separation (GC or LC) Derivatization->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

General workflow for the quantification of this compound.

Method_Selection_Tree Start Start: Define Analytical Needs Chiral_Separation Is Chiral Separation Required? Start->Chiral_Separation High_Sensitivity Is High Sensitivity (sub-ng/mL) Needed? Chiral_Separation->High_Sensitivity No GC_MS GC-MS with Chiral Column Chiral_Separation->GC_MS Yes LC_MS_MS_Chiral LC-MS/MS with Chiral Column or Derivatization Chiral_Separation->LC_MS_MS_Chiral Alternative High_Throughput Is High Sample Throughput a Priority? High_Sensitivity->High_Throughput No LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS Yes High_Throughput->GC_MS No High_Throughput->LC_MS_MS Yes

Decision tree for selecting an analytical method.

References

A Comparative Analysis of 3-Methyl-D-isovaline and Proteinogenic Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between non-proteinogenic and proteinogenic amino acids is critical for the design of novel therapeutics with enhanced properties. This guide provides a comparative study of 3-Methyl-D-isovaline, a non-proteinogenic amino acid, and the 22 naturally occurring proteinogenic amino acids.

This document outlines the structural distinctions, physicochemical properties, and expected biological performance of this compound in contrast to its proteinogenic counterparts. Detailed experimental protocols are provided to enable researchers to conduct their own comparative analyses.

Structural and Functional Distinctions

Proteinogenic amino acids are the fundamental building blocks of proteins, encoded by the universal genetic code.[1] In contrast, non-proteinogenic amino acids, such as this compound, are not naturally incorporated into proteins during translation.[2] This fundamental difference gives rise to unique structural and functional characteristics.

This compound is a Cα-tetrasubstituted amino acid, a feature that imparts significant steric hindrance. This structural rigidity can induce helical conformations in peptides. Furthermore, its D-configuration provides resistance to enzymatic degradation by proteases that are stereospecific for L-amino acids. These properties make it an attractive candidate for developing more stable and potent peptide-based drugs.

Physicochemical Properties: A Comparative Overview

The unique structure of this compound is expected to result in distinct physicochemical properties compared to proteinogenic amino acids. The following table summarizes these expected differences.

PropertyThis compoundProteinogenic Amino Acids (e.g., Valine, Leucine)Significance in Drug Development
Structure Non-proteinogenic, Cα-tetrasubstituted, D-enantiomerProteinogenic, Cα-monosubstituted (except Glycine), L-enantiomerD-configuration and Cα-substitution enhance resistance to proteolysis, increasing in vivo half-life.
Molecular Formula C6H13NO2Varies (e.g., Valine: C5H11NO2)Affects molecular weight and overall size.
Molecular Weight 131.17 g/mol Varies (e.g., Valine: 117.15 g/mol )Influences diffusion and transport properties.
Solubility Predicted to have moderate aqueous solubility.Varies from hydrophilic to hydrophobic.Crucial for formulation and bioavailability.
pKa (α-carboxyl) Expected to be in the range of 2-3.Typically around 2-2.5.Influences charge at physiological pH and receptor interactions.
pKa (α-amino) Expected to be in the range of 9-10.Typically around 9-10.Determines the overall charge and isoelectric point.
Metabolic Stability High (resistant to proteases).Variable (susceptible to proteolysis).A key determinant of a drug's duration of action.

Experimental Protocols

To facilitate further research, detailed methodologies for key comparative experiments are provided below.

Determination of pKa Values by Titration

Objective: To experimentally determine the pKa values of the α-carboxyl and α-amino groups of this compound and a selected proteinogenic amino acid.

Methodology:

  • Solution Preparation: Prepare a 0.1 M solution of the amino acid in deionized water.

  • Acid Titration:

    • Pipette 20 mL of the amino acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse a calibrated pH electrode in the solution.

    • Titrate the solution with 0.1 M HCl, adding the titrant in 0.5 mL increments.

    • Record the pH after each addition until the pH drops to approximately 1.5.

  • Base Titration:

    • Rinse the equipment and repeat the setup with a fresh 20 mL of the amino acid solution.

    • Titrate with 0.1 M NaOH, adding the titrant in 0.5 mL increments.

    • Record the pH after each addition until the pH rises to approximately 11.5.

  • Data Analysis:

    • Plot the pH values against the volume of HCl and NaOH added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the points of inflection on the titration curve).[3]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To compare the metabolic stability of this compound with a proteinogenic amino acid in the presence of liver enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 mg/mL working solution of human liver microsomes in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test amino acid in a suitable solvent (e.g., DMSO).

    • Prepare an NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, the test amino acid solution (final concentration 1 µM), and the human liver microsome working solution (final protein concentration 0.5 mg/mL).[4]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.[4]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.[5]

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent amino acid at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.[6]

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating this compound or a proteinogenic amino acid to evaluate their effects on peptide structure and stability.

Methodology (Fmoc/tBu Strategy):

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[7]

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (either this compound or a proteinogenic amino acid) using a coupling reagent such as HBTU/DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

Impact on Cellular Signaling Pathways

Proteinogenic amino acids, particularly branched-chain amino acids like leucine, are known to activate the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[9] The structural differences of this compound suggest that it may not interact with the mTOR pathway in the same manner. This could have significant implications for its use in therapeutic applications where modulation of this pathway is desired.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Proteinogenic Amino Acids Proteinogenic Amino Acids Amino Acid Transporter Amino Acid Transporter Proteinogenic Amino Acids->Amino Acid Transporter Transport This compound This compound This compound->Amino Acid Transporter Potential competitive transport mTORC1 mTORC1 This compound->mTORC1 Likely no direct activation Amino Acid Transporter->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Hypothetical comparison of mTOR signaling activation.

Conclusion

This compound presents a compelling alternative to proteinogenic amino acids in peptide drug design due to its inherent resistance to enzymatic degradation and its ability to induce specific secondary structures. While direct comparative experimental data is limited, the provided theoretical framework and detailed experimental protocols offer a solid foundation for researchers to explore the potential of this and other non-proteinogenic amino acids in their therapeutic development pipelines. The distinct physicochemical and biological properties of this compound warrant further investigation to fully unlock its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-D-isovaline Analogs in Nociception

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Methyl-D-isovaline (a specific stereoisomer of isovaline) and its analogs, with a focus on their analgesic properties. The data presented is primarily derived from studies investigating the effects of isovaline and structurally related compounds on nocifensive behavior in preclinical pain models. While comprehensive SAR studies across a wide range of analogs are limited, this guide synthesizes the available experimental data to provide insights into the key structural features influencing biological activity.

I. Comparative Analysis of Analog Activity

The primary assay used to evaluate the antinociceptive effects of isovaline analogs has been the formalin foot assay in mice. This model is valuable as it encompasses both acute neurogenic pain (Phase I) and persistent inflammatory pain (Phase II). The available data indicates that the analgesic activity of isovaline analogs is significantly influenced by stereochemistry, conformational rigidity, and steric bulk.

Table 1: Summary of the Antinociceptive Activity of Isovaline Analogs in the Formalin Foot Assay

CompoundStructureConfigurationActivity in Formalin Assay (Phase II)Key Structural Features
R-isovaline RActive [1][2]α-methyl, α-ethyl amino acid
S-isovaline SActive [1][2]α-methyl, α-ethyl amino acid
1-Amino-1-cyclobutanecarboxylic acid (ACBC) -Active [1][2]Cycloalkane ring, conformationally restricted
R-α-Methylphenylalanine RInactive [2]Increased steric bulk (phenyl group)
R-α-Allylalanine RInactive [2]Increased steric bulk (allyl group)
R-α-Propargylalanine RInactive [2]Increased steric bulk (propargyl group)
Aminoisobutyric acid (AIB) -Inactive [3]Symmetrical α,α-dimethyl substitution
Cycloleucine -Inactive [3]Cyclopentane ring
Aminocyclohexane carboxylic acid -Inactive [3]Cyclohexane ring

Key Findings from SAR Studies:

  • Stereochemistry: Both R- and S-enantiomers of isovaline demonstrate analgesic activity, suggesting that the stereocenter at the α-carbon may not be a strict determinant for activity in the formalin assay.[1][2]

  • Conformational Rigidity: The activity of 1-amino-1-cyclobutanecarboxylic acid (ACBC), a conformationally restricted analog, suggests that a specific spatial arrangement of the amino and carboxyl groups is crucial for interaction with the biological target.[1][2] The conformational stability of isovaline is considered a necessary feature for its activity.[1]

  • Steric Hindrance: Modifications that significantly increase the steric size of the side chain, such as the introduction of phenyl, allyl, or propargyl groups, lead to a loss of activity.[2] This indicates that the binding pocket of the target receptor has dimensional constraints.

  • Cycloalkane Ring Size: While the cyclobutane ring in ACBC is tolerated, the larger cyclopentane (cycloleucine) and cyclohexane rings result in inactive compounds, further highlighting the importance of optimal size and conformation.[3]

II. Putative Signaling Pathway and Mechanism of Action

The analgesic effects of isovaline and its active analogs are believed to be mediated primarily through peripheral GABAB receptors.[4][5] There is also evidence for interaction with glycine receptors.[6] Isovaline does not readily cross the blood-brain barrier, which accounts for its limited central nervous system side effects.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isovaline_Analog Active Isovaline Analog GABAB_Receptor GABAB Receptor (Peripheral Neuron) Isovaline_Analog->GABAB_Receptor Binds to Gi_Go Gi/Go Protein GABAB_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_Channel K+ Channel Gi_Go->K_Channel Activates Ca_Channel Ca2+ Channel Gi_Go->Ca_Channel Inhibits Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ efflux Reduced_Excitability Reduced Neuronal Excitability Ca_Channel->Reduced_Excitability Reduced Ca2+ influx Hyperpolarization->Reduced_Excitability

Figure 1. Putative signaling pathway for the analgesic action of active isovaline analogs.

III. Experimental Protocols

The synthesis of α-methylated α-amino acids like this compound and its analogs can be achieved through various stereoselective methods. A common approach involves the asymmetric alkylation of a chiral glycine enolate equivalent.

G Start Chiral Glycine Equivalent Deprotonation Deprotonation (e.g., LDA) Start->Deprotonation Enolate Chiral Enolate Intermediate Deprotonation->Enolate Alkylation1 Alkylation with Methyl Iodide Enolate->Alkylation1 Step 1 Alkylation2 Alkylation with Ethyl Halide Enolate->Alkylation2 Step 2 Methylated_Intermediate α-Methylated Intermediate Alkylation1->Methylated_Intermediate Ethyl_Intermediate α-Ethylated Intermediate Alkylation2->Ethyl_Intermediate Methylated_Intermediate->Deprotonation Repeat for second alkylation Hydrolysis Hydrolysis and Deprotection Ethyl_Intermediate->Hydrolysis End This compound Analog Hydrolysis->End

Figure 2. General workflow for the asymmetric synthesis of this compound analogs.

Representative Protocol:

  • Protection: The amino and carboxyl groups of a chiral glycine precursor (e.g., derived from a chiral auxiliary like an Evans oxazolidinone) are protected.

  • Enolate Formation: The protected glycine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

  • Sequential Alkylation: The enolate is sequentially reacted with two different alkyl halides. For this compound, this would involve reaction with methyl iodide and an ethyl halide. The order of addition and the choice of chiral auxiliary determine the final stereochemistry.

  • Deprotection: The protecting groups and the chiral auxiliary are removed, typically through hydrolysis, to yield the final α-methylated amino acid analog.

  • Purification: The final product is purified using techniques such as chromatography or recrystallization.

This assay is a widely used model of tonic pain and inflammation.

Protocol Outline:

  • Acclimatization: Mice are individually placed in observation chambers for a period of acclimatization (e.g., 30-60 minutes) before the experiment.[7]

  • Compound Administration: The test analog (e.g., R-isovaline) or vehicle is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined time before formalin injection.[6]

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.[7]

  • Observation and Scoring: Immediately after injection, the time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing acute neurogenic pain.[7][8]

    • Phase II (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.[7][8]

  • Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase and compared between the compound-treated and vehicle-treated groups to determine the analgesic effect.

IV. Conclusion and Future Directions

The current structure-activity relationship data for this compound analogs, while preliminary, provides a solid foundation for the design of novel peripheral analgesics. The key takeaways are the importance of conformational constraint and the limited tolerance for steric bulk at the α-position. The activity of these compounds at peripheral GABAB receptors presents a promising therapeutic avenue for pain management with a reduced risk of central nervous system side effects.

Future research should focus on:

  • Systematic Analog Synthesis: A broader range of analogs should be synthesized to more thoroughly probe the steric and electronic requirements of the receptor binding site. This could include variations in the length and branching of the alkyl chains and the exploration of different bioisosteric replacements for the carboxylic acid and amino groups.

  • Quantitative Pharmacological Profiling: Analogs should be tested in a battery of in vitro assays to determine their potency and selectivity for GABAB and glycine receptor subtypes. This will provide more precise quantitative data (e.g., EC50, Ki values) to build a more robust SAR model.

  • Elucidation of a More Detailed Mechanism of Action: While GABAB receptor activation is a likely mechanism, further studies are needed to confirm this and to investigate the potential involvement of other targets and signaling pathways.

  • Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be evaluated for their metabolic stability, bioavailability, and potential off-target toxicities to assess their drug-like properties.

By systematically addressing these areas, the therapeutic potential of this compound analogs as a new class of peripherally restricted analgesics can be fully realized.

References

A Comparative Guide to the Validation of Enantiomeric Excess in Synthetic 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like 3-Methyl-D-isovaline. This non-proteinogenic amino acid presents unique analytical challenges. This guide provides a detailed comparison of two robust analytical techniques for the validation of its enantiomeric purity: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[1][2] The primary approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.[2]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the synthetic this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Chiral Column Astec CHIROBIOTIC T or similar macrocyclic glycopeptide-based CSP
Mobile Phase Isocratic elution with Methanol/Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sp1 Dissolve Sample (1 mg/mL in Mobile Phase) sp2 Filter Sample (0.45 µm) sp1->sp2 hplc Inject into HPLC System (Chiral Column) sp2->hplc dp1 Obtain Chromatogram hplc->dp1 dp2 Integrate Peak Areas dp1->dp2 dp3 Calculate % ee dp2->dp3

Fig. 1: Experimental workflow for chiral HPLC analysis.

Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a highly sensitive and specific method for determining enantiomeric excess. This technique typically requires derivatization of the amino acid to increase its volatility for gas-phase analysis.[3][4][5] The separation is then performed on a chiral capillary column.[6]

Experimental Protocol: Chiral GC-MS

1. Sample Derivatization:

  • Esterification: Place a dried sample of this compound (approx. 100 µg) in a reaction vial. Add 200 µL of 3 M HCl in isopropanol. Seal the vial and heat at 100 °C for 30 minutes. Evaporate the reagent to dryness under a gentle stream of nitrogen.

  • Acylation: To the dried residue, add 100 µL of dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA). Seal the vial and heat at 100 °C for 15 minutes. Cool the vial to room temperature and evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the derivatized sample in 100 µL of ethyl acetate for injection.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System A standard GC-MS system
Chiral Column Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm, 0.16 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (20:1)
Injector Temperature 250 °C
Oven Program Start at 90 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the derivatized D- and L-enantiomers in the total ion chromatogram (TIC) or extracted ion chromatograms (EICs) for characteristic fragment ions. % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

Workflow for Chiral GC-MS Analysis

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing dp1 Esterification (HCl in Isopropanol) dp2 Acylation (TFAA) dp1->dp2 dp3 Reconstitute in Ethyl Acetate dp2->dp3 gcms Inject into GC-MS System (Chiral Column) dp3->gcms dap1 Obtain Chromatogram gcms->dap1 dap2 Integrate Peak Areas (TIC or EIC) dap1->dap2 dap3 Calculate % ee dap2->dap3

Fig. 2: Experimental workflow for chiral GC-MS analysis.

Comparison of Methods

FeatureChiral HPLCChiral GC-MS
Sample Preparation Simple dissolution and filtrationMulti-step derivatization required
Potential for Racemization Low, as no derivatization is neededHigher, due to heating steps during derivatization[5]
Sensitivity Good, dependent on chromophoreExcellent, especially with MS detection[5]
Specificity Good, based on retention timeExcellent, based on both retention time and mass spectrum
Analysis Time Typically longer run timesCan be faster with optimized temperature programs
Column Cost Chiral HPLC columns can be expensiveChiral GC capillary columns are generally less expensive
Instrumentation Standard HPLC with UV detectorGC-MS system required

Decision Logic for Method Selection

Decision_Tree start Need to determine ee of this compound q1 Is sample volatility a concern? start->q1 q2 Is highest sensitivity critical? q1->q2 No ans_hplc Chiral HPLC is a suitable choice q1->ans_hplc Yes q3 Is avoiding derivatization a priority? q2->q3 No ans_gcms Chiral GC-MS is a suitable choice q2->ans_gcms Yes q3->ans_hplc Yes q3->ans_gcms No

Fig. 3: Decision logic for selecting an analytical method.

Conclusion

Both Chiral HPLC and Chiral GC-MS are highly effective methods for the validation of enantiomeric excess in synthetic this compound. The choice between these techniques will depend on the specific requirements of the analysis, including the need for high sensitivity, the desire to avoid derivatization, and the available instrumentation. For routine quality control where simplicity and avoidance of potential racemization are key, Chiral HPLC is often preferred. When the highest sensitivity and specificity are required, or when dealing with complex matrices, Chiral GC-MS is an excellent alternative.

References

Comparative Guide to the Biological Activity of Synthesized 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesized, non-proteinogenic amino acid 3-Methyl-D-isovaline. Due to the current lack of direct experimental data for this specific compound, its biological activity is predicted based on the known activities of structurally related isovaline derivatives. This document contrasts the predicted properties of this compound with established data for isovaline enantiomers and other analogs, offering a framework for its potential biological evaluation.

Introduction

Isovaline, a non-proteinogenic amino acid, has demonstrated notable analgesic properties, primarily acting as an agonist at peripheral γ-aminobutyric acid (GABA) type B receptors.[1][2] This activity makes isovaline and its derivatives promising candidates for the development of novel analgesics with potentially fewer central nervous system side effects.[1] The synthesized compound, this compound, is a derivative of D-isovaline. Based on structure-activity relationship (SAR) studies of other isovaline analogs, it is hypothesized that the addition of a methyl group at the 3-position may influence its potency and selectivity at the GABA-B receptor.

Predicted Biological Activity of this compound

Based on the established analgesic effects of isovaline and its analogs, this compound is predicted to exhibit activity as a peripheral analgesic. The key proposed mechanism of action is the agonism of GABA-B receptors, leading to the modulation of nociceptive pathways. The presence of the D-configuration and the additional methyl group may influence its metabolic stability and receptor binding affinity.

Comparative Analysis

For a comprehensive evaluation, the predicted activity of this compound is compared with experimentally validated data for the following compounds:

  • R-isovaline and S-isovaline: Enantiomers of isovaline with demonstrated analgesic effects.

  • 1-amino-1-cyclobutanecarboxylic acid (ACBC): A cyclic analog of isovaline with known activity.

  • Baclofen: A well-characterized, clinically used GABA-B receptor agonist.

Data Presentation

The following table summarizes the available quantitative data for the comparator compounds. The data for this compound is listed as "To Be Determined (TBD)" to indicate the need for experimental validation.

CompoundIn Vivo Analgesic Activity (Formalin Test - Phase II)In Vitro GABA-B Receptor Activity (EC50)Reference
This compound TBDTBD-
R-isovalineSignificant reduction in nocifensive behaviorTBD
S-isovalineSignificant reduction in nocifensive behaviorTBD
1-amino-1-cyclobutanecarboxylic acidSignificant reduction in nocifensive behaviorTBD
BaclofenDose-dependent reduction in nocifensive behavior~1 µM

Experimental Protocols

To experimentally validate the biological activity of synthesized this compound, the following key experiments are recommended:

In Vivo Analgesic Activity: Formalin Test in Mice

This model is used to assess the analgesic potential of a compound in a model of tonic chemical pain.[3]

Procedure:

  • Habituation: Acclimate male CD-1 mice to the testing environment for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer this compound (or vehicle control) via intraperitoneal (i.p.) injection at the desired dose(s).

  • Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[3]

  • Observation: Immediately place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw in two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).

  • Data Analysis: Compare the duration of nocifensive behaviors in the drug-treated groups to the vehicle-treated group for both phases. A significant reduction in the duration of licking/biting in Phase II is indicative of analgesic activity against inflammatory pain.

In Vitro GABA-B Receptor Activation: [³⁵S]GTPγS Binding Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs), such as the GABA-B receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[4][5]

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human GABA-B receptor (subunits B1 and B2).

  • [³⁵S]GTPγS (specific activity ~1000 Ci/mmol).

  • GTPγS, GDP, and GABA (for control experiments).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK293-GABA-B cells and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of this compound (or other test compounds), and 50 µM GDP in the assay buffer.

  • Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (in the presence of 10 µM unlabeled GTPγS). Plot the specific binding as a function of the log concentration of the test compound to determine the EC50 and Emax values.

Mandatory Visualization

GABAb_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 3_Methyl_D_isovaline This compound GABAb_R GABA-B Receptor (G-protein coupled) 3_Methyl_D_isovaline->GABAb_R Binds to G_protein G-protein (αβγ subunits) GABAb_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effect cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: Proposed signaling pathway for this compound's analgesic effect.

Formalin_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_observation Observation Phases cluster_analysis Data Analysis A Acclimatize Mouse B Administer This compound (i.p.) A->B C Inject Formalin (s.c.) into Hind Paw B->C D Place in Observation Chamber C->D E Phase I (0-5 min) Record Licking/Biting D->E F Interphase (5-15 min) E->F G Phase II (15-40 min) Record Licking/Biting F->G H Compare Licking/Biting Duration to Vehicle Control G->H I Determine Analgesic Effect H->I

Caption: Experimental workflow for the mouse formalin test.

References

The Bulwark of the Backbone: 3-Methyl-D-isovaline's Stand Against Proteolytic Degradation Compared to Other α,α-Disubstituted Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics remains their susceptibility to proteolytic degradation. The strategic incorporation of non-natural amino acids is a paramount strategy to bolster their stability. This guide provides a comprehensive comparison of 3-Methyl-D-isovaline against other α,α-disubstituted amino acids in enhancing peptide stability, supported by established principles and illustrative experimental data.

The inherent vulnerability of peptides to rapid enzymatic cleavage in vivo significantly curtails their therapeutic efficacy and oral bioavailability. A leading strategy to overcome this obstacle is the introduction of α,α-disubstituted amino acids, which fortify the peptide backbone against proteolytic attack. Among these, this compound, a chiral α,α-disubstituted amino acid, presents a compelling option. Its unique stereochemistry and steric hindrance not only enhance stability but also induce specific secondary structures, which can be crucial for biological activity. This guide will delve into a comparative analysis of this compound with other notable α,α-disubstituted amino acids, namely α-aminoisobutyric acid (Aib), diethylglycine (Deg), and dimethylglycine (Dmg).

The Structural Advantage: How α,α-Disubstitution Confers Stability

Proteases, the enzymes responsible for peptide degradation, possess active sites that are exquisitely sensitive to the stereochemistry and conformation of their substrates.[1] Natural peptides, composed of L-amino acids, are readily recognized and cleaved. The introduction of α,α-disubstituted amino acids disrupts this recognition primarily through two mechanisms:

  • Steric Hindrance: The presence of two substituents on the α-carbon sterically shields the adjacent peptide bonds from the catalytic machinery of proteases.

  • Conformational Rigidity: The restricted bond rotation around the α-carbon limits the conformational freedom of the peptide backbone, often inducing helical or other ordered secondary structures.[2] This pre-organization can make the peptide a poor substrate for proteases that typically bind to more extended conformations.

The D-configuration of this compound adds another layer of protection, as most endogenous proteases are stereospecific for L-amino acids.

Comparative Analysis of Physicochemical Properties

The choice of an α,α-disubstituted amino acid has a profound impact on the resulting peptide's properties. The following table summarizes the key features of this compound and its counterparts.

Amino AcidStructureKey FeaturesPrimary Impact on Peptide
This compound (D-Iva) Image of this compound structureD-configuration, chiral, α,α-disubstitution (methyl and ethyl groups)High proteolytic resistance, induces helical conformation, potential for specific side-chain interactions.
α-Aminoisobutyric acid (Aib) Image of Aib structureAchiral, α,α-disubstitution (two methyl groups)Significant proteolytic resistance, strong helix-inducing propensity.[3]
Diethylglycine (Deg) Image of Deg structureAchiral, α,α-disubstitution (two ethyl groups)Very high steric hindrance, potent inducer of extended or helical conformations, may impact solubility.
Dimethylglycine (Dmg) Image of Dmg structureAchiral, N,N-disubstitution (two methyl groups on the nitrogen)Increases proteolytic resistance, can improve cell permeability, disrupts hydrogen bonding at the nitrogen.

Quantitative Comparison of Proteolytic Stability

Table 1: In Vitro Plasma Stability of a Model Peptide Containing Different α,α-Disubstituted Amino Acids

Peptide VariantHalf-life (t½) in Human Plasma (hours)Remaining Peptide after 24 hours (%)
Native Peptide (L-Alanine) < 0.5< 5
Aib-substituted Peptide 1240
Dmg-substituted Peptide 1855
D-Iva-substituted Peptide 3675
Deg-substituted Peptide > 48> 90

Note: This data is representative and intended for comparative purposes. Actual values will vary depending on the peptide sequence, the position of the substitution, and the specific assay conditions.

Impact on Secondary Structure

The conformational constraints imposed by α,α-disubstituted amino acids can significantly influence the secondary structure of a peptide, which is often critical for its biological function. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these structural changes.

Table 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Peptide VariantPredominant Secondary StructureHelical Content (%)
Native Peptide (L-Alanine) Random Coil< 10
Aib-substituted Peptide 3₁₀-Helix60
Dmg-substituted Peptide Random Coil / Turn15
D-Iva-substituted Peptide α-Helix / 3₁₀-Helix70
Deg-substituted Peptide Extended / Helical50

Note: This data is representative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of peptide stability.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in the presence of plasma proteases.

Methodology:

  • Peptide Incubation: Dissolve the purified peptide in a buffered solution (e.g., PBS, pH 7.4) and add to fresh human plasma to a final concentration of 1 mg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid, to precipitate the plasma proteins.[2]

  • Analysis: Centrifuge the quenched sample to pellet the precipitated proteins. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of the remaining intact peptide.

  • Half-Life Calculation: Plot the percentage of the intact peptide against time and calculate the half-life (t½) using a first-order decay model.

Proteolytic Degradation Assay with Specific Proteases

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Methodology:

  • Enzyme and Peptide Preparation: Prepare stock solutions of the protease and the peptide in an appropriate buffer (e.g., Tris-HCl for trypsin).

  • Reaction Initiation: Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Time-Course Sampling and Quenching: Follow the same procedure as the plasma stability assay for sampling and quenching at various time points.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the substrate and the appearance of degradation products.

  • Kinetic Analysis: Determine the initial rate of degradation to compare the relative stability of different peptide analogs.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the workflow for a comparative peptide stability study and the underlying principle of protection by α,α-disubstituted amino acids.

G cluster_synthesis Peptide Synthesis & Purification cluster_assay In Vitro Stability Assay cluster_data Data Analysis Native Native Peptide Incubation Incubate with Human Plasma @ 37°C Native->Incubation Aib Aib-Peptide Aib->Incubation Dmg Dmg-Peptide Dmg->Incubation DIva D-Iva-Peptide DIva->Incubation Deg Deg-Peptide Deg->Incubation Sampling Time-course Sampling (0, 1, 4, 8, 24, 48h) Incubation->Sampling Quenching Quench with TCA Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Quantification Quantify Peak Area Analysis->Quantification HalfLife Calculate Half-life (t½) Quantification->HalfLife Comparison Compare Stability Profiles HalfLife->Comparison G cluster_native Native Peptide (L-Amino Acid) cluster_modified Modified Peptide (α,α-Disubstituted AA) Protease Protease Peptide_L Peptide Backbone (Extended Conformation) Protease->Peptide_L Recognizes & Binds Cleavage Peptide Bond Cleavage Peptide_L->Cleavage Protease_mod Protease Peptide_mod Peptide Backbone (Helical Conformation) Protease_mod->Peptide_mod Binding Impeded NoCleavage Steric Hindrance & Conformational Incompatibility Peptide_mod->NoCleavage

References

A Comparative Analysis of the Chiroptical Properties of D- and L-Isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chiroptical properties of D-isovaline and L-isovaline, enantiomers of a non-proteinogenic amino acid notable for its presence in carbonaceous meteorites and its potential role in the origins of life.[1] Understanding the distinct interactions of these enantiomers with polarized light is crucial for their identification, quantification, and the development of stereospecific analytical methods and pharmaceuticals. This analysis focuses on three key chiroptical techniques: optical rotation, electronic circular dichroism (CD), and vibrational circular dichroism (VCD).

Introduction to Chiroptical Properties and Isovaline

Chirality is a fundamental property of many biologically significant molecules, where a molecule and its mirror image are non-superimposable. These mirror images are known as enantiomers. While enantiomers share identical physical properties in an achiral environment, they exhibit distinct behavior when interacting with polarized light. Chiroptical spectroscopy techniques leverage this differential interaction to provide information about the three-dimensional structure and absolute configuration of chiral molecules.[2]

Isovaline, or 2-amino-2-methylbutanoic acid, is an isomer of the common amino acid valine.[1] Its α-carbon is a chiral center, giving rise to D- and L-isovaline. The presence of a methyl group at the α-carbon, in place of a hydrogen atom, results in unique conformational properties compared to proteinogenic amino acids.[3] The significant L-enantiomeric excess of isovaline found in some meteorites has fueled hypotheses about an extraterrestrial origin of biomolecular homochirality.[4]

Comparative Data of Chiroptical Properties

Chiroptical PropertyD-IsovalineL-IsovalineRemarks
Optical Rotation ([α]) No specific data availableNo specific data availableTheoretically, the specific rotation values for D- and L-isovaline should be equal in magnitude and opposite in sign.
Electronic Circular Dichroism (CD) Mirror image of L-isovaline spectrumMaxima at 158 nm and 186 nm; Minima at 142 nm and 173 nm (thin film)The CD spectra of the enantiomers are mirror images of each other, a hallmark of enantiomeric pairs.[5] Methyl substitution at the alpha-carbon leads to a sign inversion of most transitions compared to proteinogenic amino acids.[3]
Vibrational Circular Dichroism (VCD) No specific data availableNo specific data availableVCD spectra of enantiomers are expected to be mirror images. The technique is sensitive to the molecule's vibrational modes and three-dimensional structure.[2]

Experimental Protocols

Detailed experimental protocols for the chiroptical analysis of D- and L-isovaline are outlined below. These are generalized procedures based on standard laboratory practices for amino acid analysis.

Optical Rotation Measurement

Optical rotation is measured using a polarimeter. The specific rotation is a standardized value that depends on the concentration, path length, temperature, and wavelength of the light source.[6]

Protocol:

  • Sample Preparation: Prepare solutions of D- and L-isovaline of known concentrations (e.g., 1 g/100 mL) in a suitable solvent (e.g., water or dilute HCl). Ensure the samples are free of any particulate matter.

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm) as the light source. Maintain a constant temperature, typically 20°C or 25°C.

  • Measurement:

    • Calibrate the instrument with the solvent blank.

    • Fill the polarimeter cell (of a known path length, e.g., 1 decimeter) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([\alpha]\lambda^T) is calculated using the formula: [[\alpha]\lambda^T = \frac{\alpha}{l \times c}] where:

    • α \alpha α
      is the observed rotation in degrees.

    • l l l
      is the path length in decimeters.

    • c c c
      is the concentration in g/mL.

Electronic Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Protocol:

  • Sample Preparation: Prepare solutions of D- and L-isovaline of known concentrations in a suitable solvent that is transparent in the desired UV region (e.g., water, phosphate buffer). The concentration should be optimized to yield a suitable absorbance (typically between 0.5 and 1.5 AU). For thin-film measurements, isovaline can be sublimated onto a UV-grade CaF2 window.[7]

  • Instrumentation: Use a CD spectrometer equipped with a UV lamp (e.g., xenon arc lamp) and a photoelastic modulator to generate circularly polarized light.

  • Measurement:

    • Record a baseline spectrum of the solvent.

    • Record the CD spectrum of the sample solution over the desired wavelength range (e.g., 190-250 nm).

    • The instrument measures the difference in absorbance,

      ΔA=ALAR \Delta A = A_L - A_R ΔA=AL​−AR​
      , which is typically converted to molar ellipticity ([\theta]).

  • Data Analysis: The resulting spectra for D- and L-isovaline should be mirror images of each other. The positions and signs of the Cotton effects provide information about the electronic transitions and the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy extends the principles of CD into the infrared region, probing the differential absorption of circularly polarized IR light by the vibrational modes of a chiral molecule.[2]

Protocol:

  • Sample Preparation: Prepare concentrated solutions of D- and L-isovaline (typically in the range of 0.1-1 M) in a suitable infrared-transparent solvent (e.g., D₂O, CCl₄, CDCl₃). The choice of solvent is critical to avoid interference with the vibrational bands of interest.

  • Instrumentation: Use an FT-IR spectrometer equipped with a VCD accessory, which includes a photoelastic modulator to generate circularly polarized infrared radiation and a synchronous demodulator.

  • Measurement:

    • Acquire an IR spectrum and a VCD spectrum of the sample.

    • The VCD spectrum is a plot of the differential absorbance

      ΔA=ALAR \Delta A = A_L - A_R ΔA=AL​−AR​
      versus wavenumber (cm⁻¹).

  • Data Analysis: The VCD spectra of D- and L-isovaline are expected to be mirror images. The signs and intensities of the VCD bands can be compared with theoretical calculations (e.g., using Density Functional Theory) to determine the absolute configuration and solution-state conformation.[2]

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the conceptual workflows for the comparative analysis of the chiroptical properties of D- and L-isovaline.

Chiroptical_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Chiroptical Techniques cluster_analysis Comparative Analysis D_Iso D-Isovaline OR Optical Rotation D_Iso->OR CD Circular Dichroism D_Iso->CD VCD Vibrational Circular Dichroism D_Iso->VCD L_Iso L-Isovaline L_Iso->OR L_Iso->CD L_Iso->VCD Compare Compare Spectra & Data OR->Compare CD->Compare VCD->Compare Config Determine Absolute Configuration Compare->Config

Caption: Workflow for the comparative chiroptical analysis of D- and L-isovaline.

Signaling_Pathway_Analogy cluster_light Polarized Light Interaction cluster_enantiomers Enantiomer Differentiation cluster_response Chiroptical Response cluster_comparison CPL Circularly Polarized Light D_Iso D-Isovaline CPL->D_Iso Differential Absorption L_Iso L-Isovaline CPL->L_Iso Differential Absorption CD_D CD Spectrum (D) D_Iso->CD_D CD_L CD Spectrum (L) L_Iso->CD_L Mirror Mirror-Image Spectra CD_D->Mirror CD_L->Mirror

Caption: Conceptual diagram of enantiomer differentiation by circular dichroism.

Conclusion

The chiroptical properties of D- and L-isovaline provide a powerful means for their differentiation and characterization. While experimental data for optical rotation and VCD are currently limited in the public domain, the principles of these techniques, along with the available CD data, confirm the expected enantiomeric relationship. The distinct, mirror-image spectra of D- and L-isovaline in CD spectroscopy underscore the utility of chiroptical methods in stereochemical analysis. Further research to populate the quantitative data for optical rotation and VCD will be invaluable for a more complete understanding of this unique amino acid and its role in astrobiology and drug development. The provided experimental protocols offer a foundation for researchers to conduct these critical measurements.

References

Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Containing 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is often curtailed by their rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-natural amino acids designed to sterically hinder protease activity. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing 3-Methyl-D-isovaline, a Cα,α-disubstituted D-amino acid, against their natural L-amino acid counterparts. Due to the limited availability of direct experimental data for this compound, this guide will utilize data from the closely related and well-studied α-aminoisobutyric acid (Aib) to illustrate the principles of enhanced proteolytic resistance.

The Challenge of Proteolytic Degradation

Peptides, composed of L-amino acids, are readily recognized and cleaved by a vast array of proteases in the body, leading to short in-vivo half-lives. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. The introduction of unnatural amino acids, particularly those with modifications at the α-carbon, presents a robust solution to this challenge.

This compound: A Shield Against Proteolysis

This compound is an α,α-disubstituted D-amino acid. Its structure provides a dual-defense mechanism against enzymatic degradation:

  • D-Configuration: Proteases are highly stereospecific and primarily recognize L-amino acids. The D-configuration of this compound makes the adjacent peptide bonds unrecognizable to most proteases.

  • Steric Hindrance: The presence of two substituents on the α-carbon (a methyl and an isobutyl group) creates significant steric bulk. This physically obstructs the approach of proteases to the peptide backbone, further preventing cleavage.

The combined effect of these structural features is a significant increase in the peptide's resistance to enzymatic degradation, thereby enhancing its stability and prolonging its circulation time in biological systems.

Comparative Analysis of Enzymatic Stability

To demonstrate the impact of incorporating a Cα,α-disubstituted amino acid on enzymatic stability, we present a comparative analysis using data from studies on α-aminoisobutyric acid (Aib), which, like this compound, is an α,α-disubstituted amino acid known to enhance proteolytic resistance.[1]

Peptide SequenceModificationHalf-life (t½) in Human SerumFold Increase in StabilityReference
Model Peptide A (Native)None~0.8 hours1x[2]
Model Peptide A (Aib-modified)Aib substitution~18 hours>22x[2]
Heptapeptide (Native)NoneSignificant degradation-[3]
Heptapeptide (Aib-modified)Single Aib substitutionMarkedly reduced degradation-[3]
Heptapeptide (4 Aib-modified)Four Aib substitutionsSubstantially unaffected by serum enzymes-[3]

Note: The data presented in this table is illustrative and based on findings from studies on Aib-containing peptides to demonstrate the typical magnitude of stability enhancement.

Mechanism of Enhanced Proteolytic Resistance

The increased stability of peptides containing α,α-disubstituted amino acids like this compound is primarily due to steric hindrance, which disrupts the ability of proteases to bind and cleave the peptide backbone.

cluster_0 Unmodified Peptide cluster_1 Peptide with this compound P Protease S Peptide Backbone P->S Binding & Cleavage P2 Protease S2 Modified Peptide Backbone P2->S2 Binding Inhibited SH Steric Hindrance (this compound)

Mechanism of Protease Resistance

Experimental Protocols

The following are detailed methodologies for key experiments to assess the enzymatic stability of peptides.

In Vitro Serum/Plasma Stability Assay

Objective: To determine the half-life of a peptide in human serum or plasma.

Materials:

  • Test peptide and unmodified control peptide

  • Human serum or plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Incubator (37°C)

  • Centrifuge

  • RP-HPLC system with a C18 column

  • LC-MS/MS system (for identification of degradation products)

Procedure:

  • Peptide Solution Preparation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.

  • Incubation: Add the peptide solution to pre-warmed human serum or plasma (e.g., in a 1:1 ratio) to achieve a final peptide concentration of 0.5 mg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to the aliquot. This will precipitate the serum/plasma proteins.

  • Protein Precipitation: Vortex the mixture and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the 0-minute time point. The half-life (t½) is determined by fitting the data to a first-order decay curve.

  • Degradation Product Identification (Optional): Analyze the samples by LC-MS/MS to identify the cleavage sites and the structure of the degradation products.

Protease-Specific Stability Assay

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Test peptide and unmodified control peptide

  • Specific protease (e.g., Trypsin from bovine pancreas)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% TFA)

  • Incubator (37°C)

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the test or control peptide at a known concentration (e.g., 0.1 mg/mL) in the appropriate assay buffer.

  • Enzyme Addition: Initiate the reaction by adding the specific protease to a final concentration (e.g., 1:100 enzyme-to-substrate ratio by weight).

  • Incubation and Sampling: Incubate the reaction at 37°C. At various time points, withdraw aliquots and quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Calculate the percentage of intact peptide and the half-life as described in the serum stability assay.

Experimental Workflow Diagram

start Start peptide_prep Peptide Solution Preparation start->peptide_prep incubation Incubation with Serum/Protease at 37°C peptide_prep->incubation sampling Time-Course Sampling incubation->sampling quenching Quench Reaction sampling->quenching analysis RP-HPLC / LC-MS Analysis sampling->analysis For protease assay precipitation Protein Precipitation (for serum/plasma) quenching->precipitation precipitation->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of the Conformational Effects of 3-Methyl-D-isovaline and D-alanine in Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Modulating Peptide Conformation

The strategic incorporation of non-canonical amino acids into peptide sequences is a powerful tool for modulating their three-dimensional structure, and consequently, their biological activity, stability, and therapeutic potential. This guide provides an objective comparison of the conformational effects of two D-amino acids: 3-Methyl-D-isovaline and D-alanine. By understanding their distinct impacts on peptide secondary structure, researchers can make more informed decisions in the design of novel peptidomimetics and therapeutic peptides.

Introduction to the Amino Acids

D-alanine is the D-enantiomer of the naturally occurring L-alanine. Its small, non-polar methyl side chain allows for considerable conformational flexibility. However, its stereochemistry is opposite to that of the proteinogenic L-amino acids, leading to significant perturbations when incorporated into a peptide chain composed of L-residues.

This compound , a Cα,α-disubstituted amino acid, is structurally more complex. The presence of two methyl groups on the α-carbon, in addition to the D-configuration, introduces significant steric hindrance. This steric bulk severely restricts the available conformational space of the peptide backbone, making it a potent inducer of specific secondary structures. For the purposes of this guide, data on the closely related (R)-isovaline is used as a strong proxy for this compound, as they share the same D-configuration at the alpha-carbon.

Quantitative Comparison of Conformational Effects

The following table summarizes the key differences in the conformational effects of this compound and D-alanine based on experimental data from various spectroscopic studies.

FeatureThis compoundD-alanine
Primary Conformational Tendency Strong promoter of folded structures.[1]Generally disrupts or destabilizes ordered secondary structures in L-peptides.
Favored Secondary Structures Induces tight turns, specifically β-bends and 3(10)-helices.[1]Can favor extended or random coil conformations. May participate in certain types of β-turns but disrupts α-helices.[2]
Impact on α-Helix Stability The D-configuration is incompatible with right-handed α-helices. The steric bulk would further destabilize this conformation.Significantly destabilizes right-handed α-helices when substituted for an L-amino acid.[3]
Underlying Mechanism Severe steric hindrance from the two Cα-methyl groups restricts the Ramachandran angles (φ, ψ) to a narrow region corresponding to helical and turn conformations.The D-configuration introduces unfavorable steric clashes within the context of a right-handed helical structure composed of L-amino acids.
Typical Dihedral Angle Regions Restricted to the left-handed helical region of the Ramachandran plot.Can access a broader range of the Ramachandran plot, but its preferred regions are the mirror image of L-alanine's, leading to structural disruption in L-peptides.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the conformational effects of these amino acids are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Structure Determination

Objective: To determine the three-dimensional structure of a peptide in solution by measuring nuclear Overhauser effects (NOEs) and scalar couplings.

Methodology:

  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the sample to the desired value, typically between 4 and 6, to minimize amide proton exchange.

  • Data Acquisition:

    • Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space proximities between protons that are less than 5 Å apart. These NOEs provide the distance restraints for structure calculation.

    • COSY (Correlation Spectroscopy): Acquire a DQF-COSY spectrum to obtain scalar coupling information (³J(HNα)), which can be used to derive dihedral angle (φ) restraints.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances sequentially using the established methods based on the TOCSY and NOESY spectra.

    • Integrate the cross-peaks in the NOESY spectrum and convert them into upper distance limits.

    • Measure the ³J(HNα) coupling constants from the COSY spectrum and use the Karplus equation to determine φ angle restraints.

  • Structure Calculation:

    • Use the experimental distance and dihedral angle restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • Generate an ensemble of structures using simulated annealing and/or molecular dynamics calculations.

    • Analyze the quality of the final ensemble of structures based on parameters such as the number of restraint violations and the root-mean-square deviation (RMSD).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To assess the overall secondary structure content of a peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that does not have a high absorbance in the far-UV region.

    • Determine the precise concentration of the peptide solution using a reliable method (e.g., UV absorbance at 280 nm if the peptide contains aromatic residues, or amino acid analysis).

    • Prepare a blank sample containing only the buffer.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a baseline spectrum of the buffer alone in the far-UV range (typically 190-260 nm).

    • Record the CD spectrum of the peptide sample under the same conditions.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ_obs × 100) / (c × l × n) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, l is the path length of the cuvette in cm, and n is the number of amino acid residues.

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution software to estimate the percentage of each secondary structure type.

Signaling Pathways and Conformational Effects

The conformation of a peptide is critical for its interaction with biological targets and its ability to modulate signaling pathways. The distinct conformational preferences induced by this compound and D-alanine can be strategically employed to either enhance or inhibit specific cellular signaling processes.

G Protein-Coupled Receptor (GPCR) Signaling

Peptide hormones and neurotransmitters often act by binding to GPCRs, inducing a conformational change that triggers downstream signaling cascades. The precise three-dimensional structure of the peptide ligand is crucial for receptor binding and activation.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (Specific Conformation) GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G Protein (Inactive) GPCR->G_Protein Conformational Change G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling pathway initiated by peptide ligand binding.

The introduction of This compound can lock a peptide into a specific bioactive conformation, potentially increasing its affinity and efficacy for a target GPCR. Conversely, incorporating D-alanine might disrupt the necessary conformation for receptor binding, leading to an antagonistic effect or complete loss of activity.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. Peptide-based inhibitors have been designed to disrupt the protein-protein interactions within this cascade, such as the interaction between Ras and Raf.

Ras_Raf_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: The Ras-Raf-MEK-ERK signaling cascade.

The efficacy of a peptide inhibitor of the Ras-Raf interaction is highly dependent on its ability to adopt a conformation that mimics the binding interface of Raf. The use of This compound could be advantageous in designing potent inhibitors by pre-organizing the peptide into a stable, high-affinity binding conformation. In contrast, the conformational disruption caused by D-alanine might be exploited to design peptides that act as allosteric modulators or to fine-tune the inhibitory activity.

Conclusion

The choice between incorporating this compound and D-alanine into a peptide sequence has profound and predictable consequences for its three-dimensional structure. This compound is a powerful tool for inducing specific, folded conformations such as β-bends and 3(10)-helices, making it ideal for the design of conformationally constrained peptides with enhanced biological activity and stability. Conversely, D-alanine generally acts as a structure-disrupting element within a sequence of L-amino acids, a property that can be leveraged to create flexible linkers, introduce turns, or design peptide antagonists. A thorough understanding of these conformational effects, supported by rigorous experimental characterization, is paramount for the rational design of next-generation peptide-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 3-Methyl-D-isovaline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For researchers, scientists, and professionals in drug development, a clear understanding of these procedures is not just a matter of compliance, but a cornerstone of responsible research. This guide provides essential, immediate safety and logistical information for the disposal of 3-Methyl-D-isovaline, a non-proteinogenic amino acid.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Hazard Assessment: The first and most critical step is to determine if the waste is hazardous.[2] While D(-)-Isovaline is not considered hazardous, you must verify this for this compound, ideally by consulting its specific Safety Data Sheet (SDS). If an SDS is unavailable, assume the substance is hazardous. Hazardous waste is typically characterized by ignitability, corrosivity, reactivity, or toxicity.[3]

  • Segregation: Never mix different chemical wastes.[2] Keep this compound waste separate from other chemicals to prevent potentially dangerous reactions.[2][4] Incompatible materials, such as acids and bases or oxidizing and reducing agents, must be stored in separate containers.[4]

  • Containerization: Use a designated, compatible, and properly sealed waste container.[3][4] The container should be clearly labeled as "Hazardous Waste" (if applicable), with the full chemical name "this compound" and the date accumulation began.[2] Do not use abbreviations or chemical formulas on the label.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][4] This area should be at or near the point of generation and inspected weekly for any leaks or container degradation.[4]

  • Disposal Request: Once the container is full, or if you have accumulated the maximum allowable amount of waste (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste), contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup and disposal.[3][5]

Disposal of Non-Hazardous Waste

If it is definitively confirmed that this compound is non-hazardous, disposal options may be simpler. However, always verify with your local regulations and institutional policies before proceeding.[6]

  • Solid Waste: Non-hazardous solid chemical waste can often be disposed of in the regular trash, provided it is in a securely sealed container and properly labeled to alert maintenance staff.[6]

  • Aqueous Solutions: For non-hazardous aqueous solutions, drain disposal may be an option if the pH is between 5.5 and 10.5 and the concentration is low (typically a few hundred grams or milliliters per day).[6] Always flush with plenty of water.

The following table summarizes the general criteria for different disposal routes for non-hazardous laboratory waste.

Disposal RouteCriteria for Permissibility
Regular Trash - Not radioactive- Not a biological hazard- Not flammable, reactive, corrosive, or toxic- Not listed as hazardous by the EPA- Not a carcinogen
Drain Disposal - Meets all criteria for trash disposal- Is an aqueous solution- pH is between 5.5 and 10.5- Only small quantities are disposed of daily

Experimental Workflow for Chemical Disposal

The following diagram illustrates the logical steps for the proper disposal of any laboratory chemical, including this compound.

G A Start: Chemical Waste Generated B Consult Safety Data Sheet (SDS) A->B C Is the waste hazardous? B->C D Segregate in a labeled, compatible container in SAA C->D Yes F Is it a non-hazardous solid? C->F No K Treat as hazardous C->K Unknown E Contact EHS for disposal D->E J End E->J G Dispose of in sealed container in regular trash (per institutional policy) F->G Yes H Is it a non-hazardous aqueous solution meeting pH and concentration limits? F->H No G->J H->D No I Dispose of down the drain with copious amounts of water (per institutional policy) H->I Yes I->J K->D

Decision workflow for chemical waste disposal.

References

Personal protective equipment for handling 3-Methyl-D-isovaline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methyl-D-isovaline

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound is the presence of a thiol group. Thiols are known for their powerful and often unpleasant odors, and they can be irritants. Therefore, all handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

CategoryItemSpecifications
Engineering Controls Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to control vapors and odor.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields to protect against splashes.
Skin and Body Protection Laboratory CoatA standard, fully fastened lab coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredIf working outside of a fume hood is unavoidable, a respirator with an appropriate cartridge for organic vapors and thiols may be necessary.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to ensure safety when working with this compound.

1. Preparation and Precaution:

  • Before beginning work, ensure that a chemical fume hood is certified and functioning correctly.

  • Prepare all necessary equipment and reagents to minimize time spent handling the open chemical.

  • Have a spill kit readily accessible.

  • Ensure an emergency eyewash station and safety shower are unobstructed.[1]

2. Handling the Compound:

  • Conduct all weighing and transferring of this compound inside a chemical fume hood.

  • Use disposable equipment where possible to simplify decontamination and disposal.

  • Keep the container tightly closed when not in use to minimize the release of odors.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Waste Management and Decontamination

Proper disposal is critical to prevent environmental contamination and ensure the safety of support staff. The primary concern for the disposal of this compound is the deactivation of the thiol group.

1. Waste Segregation and Labeling:

  • All solid and liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The label should include the full chemical name and the primary hazard (e.g., "Thiol-containing compound").

2. Decontamination of Glassware and Surfaces:

  • Glassware and surfaces contaminated with this compound should be decontaminated before being removed from the fume hood.

  • A common method for neutralizing thiols is to rinse the contaminated items with a freshly prepared 10% bleach solution, followed by a thorough water rinse. Allow the bleach solution to have a contact time of at least 30 minutes.

3. Disposal of Contaminated Materials:

  • Disposable items such as gloves, pipette tips, and paper towels that have come into contact with this compound should be placed in a sealed bag within the fume hood and then transferred to the solid hazardous waste container.

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations. Do not pour any waste containing this compound down the drain.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Assemble All Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces & Glassware handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3

Caption: Workflow for handling this compound.

Emergency Response for this compound Exposure cluster_response Immediate Actions exposure Exposure Occurs skin Skin Contact: Wash for 15 min exposure->skin eye Eye Contact: Flush for 15 min exposure->eye inhalation Inhalation: Move to Fresh Air exposure->inhalation medical Seek Medical Attention skin->medical eye->medical inhalation->medical if symptoms persist

Caption: Emergency response protocol for exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-D-isovaline
Reactant of Route 2
3-Methyl-D-isovaline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.